1H,1H,9H-Hexadecafluoro-1-nonanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h2,26H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVQELLSMPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14CH2OH, C9H4F16O | |
| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059923 | |
| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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Molecular Weight |
432.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-18-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H,1H,9H-Hexadecafluoro-1-nonanol
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and environmental fate of 1H,1H,9H-Hexadecafluoro-1-nonanol. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a fluorinated alcohol with a nine-carbon chain.[1][2] Its structure is characterized by a high degree of fluorination, which imparts unique properties such as chemical inertness and high hydrophobicity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol | [2] |
| Synonyms | 1H,1H,9H-Perfluoro-1-nonanol | [3] |
| CAS Number | 376-18-1 | [2][4] |
| Molecular Formula | C9H4F16O | [4] |
| Molecular Weight | 432.1019 g/mol | [4] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 155-156 °C at 200 mmHg | [5] |
| Purity (typical) | >97.0% (GC) | [3] |
Synthesis and Purification
The primary method for synthesizing this compound is through a process called fluorotelomerization . This process is a common method for producing fluorinated compounds.
General Synthesis Workflow: Fluorotelomerization
Caption: General workflow for the synthesis of this compound via fluorotelomerization.
Experimental Protocol: General Fluorotelomerization
-
Reaction Setup: A pressure-resistant reaction vessel is charged with a telogen (an alcohol such as methanol) and a radical initiator.
-
Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is introduced into the reactor in excess.
-
Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the free-radical polymerization. The specific conditions will influence the distribution of telomer chain lengths.
-
Work-up: After the reaction is complete, the vessel is cooled, and the excess TFE is vented. The resulting mixture contains a distribution of fluorotelomer alcohols with varying perfluoroalkyl chain lengths.
-
Purification: The desired this compound is separated from the mixture of telomers.
Purification: Recrystallization
A common method for purifying solid organic compounds like this compound is recrystallization.
-
Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving impurities dissolved in the solvent.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
Analytical Methodology
The purity and identity of this compound are typically determined using chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose.
Experimental Protocol: GC-MS Analysis of Fluorotelomer Alcohols
The following is a general protocol for the analysis of fluorotelomer alcohols using GC-MS:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-10 mg).
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or methanol, to a known concentration (e.g., 100 µg/mL).
-
If necessary, perform serial dilutions to bring the concentration within the linear dynamic range of the instrument.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a mid-polar column like a DB-624).
-
Injection: Use a splitless or pulsed splitless injection mode to enhance sensitivity.
-
Oven Temperature Program: An optimized temperature ramp is used to separate the target analyte from any impurities. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 250-300 °C.
-
Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron ionization (EI) is often used, though chemical ionization (CI) can provide higher sensitivity for some fluorinated compounds.[6][7]
-
Acquisition Mode: Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantifying the target compound.
-
-
Data Analysis:
-
The retention time of the major peak is compared to that of a known standard of this compound for identification.
-
The mass spectrum of the peak is compared to a reference spectrum.
-
Purity is estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Biological and Environmental Fate
While there is no specific information on signaling pathways directly involving this compound, its classification as a fluorotelomer alcohol (FTOH) places it within a group of compounds with known metabolic and environmental degradation pathways. FTOHs are precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).[1]
Metabolic Pathway of Fluorotelomer Alcohols
In biological systems, FTOHs can be metabolized through oxidation and conjugation pathways.[1][8] The metabolism of 8:2 FTOH has been studied as a model for this class of compounds.
Caption: Proposed metabolic pathway of fluorotelomer alcohols in hepatocytes.[1][9]
Atmospheric Degradation Pathway of Fluorotelomer Alcohols
FTOHs are volatile and can be released into the atmosphere, where they undergo degradation, primarily initiated by hydroxyl (•OH) radicals.[10][11] This atmospheric degradation is a significant source of PFCAs in the environment.[10][12]
Caption: Atmospheric degradation pathway of fluorotelomer alcohols leading to the formation of PFCAs.[10]
References
- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 376-18-1 | Benchchem [benchchem.com]
- 3. This compound | 376-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 376-18-1 [chemicalbook.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pfascentral.org [pfascentral.org]
- 8. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1H,1H,9H-Perfluoro-1-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1H,1H,9H-perfluoro-1-nonanol (CAS Number: 376-18-1). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this fluorinated alcohol for its application in various scientific endeavors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of a standard experimental workflow.
Core Physicochemical Properties
1H,1H,9H-Perfluoro-1-nonanol, a partially fluorinated alcohol, exhibits unique properties due to the presence of a long perfluorinated carbon chain and a terminal hydroxyl group. These characteristics influence its solubility, stability, and potential for use in specialized applications such as surface coatings and as a precursor in the synthesis of other fluorinated compounds.[1][2]
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C9H4F16O | [1][3][4][5][6] |
| Molecular Weight | 432.10 g/mol | [1][3][4][5] |
| CAS Number | 376-18-1 | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 53 - 60 °C | [1][4][7] |
| Boiling Point | 155 - 158 °C | at 200 mmHg[1][7] |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Water Solubility | Insoluble | [8] Qualitative data suggests low solubility. |
| log Kow (Octanol-Water Partition Coefficient) | Data not available |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[9][10][11][12][13] These guidelines provide a framework to ensure data quality and comparability across different laboratories. The following sections detail the general methodologies for determining the key physicochemical properties of 1H,1H,9H-perfluoro-1-nonanol.
Melting Point Determination (Capillary Method)
The melting point is determined using a capillary tube method, a standard procedure for crystalline solids.[14][15][16][17]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 1H,1H,9H-perfluoro-1-nonanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14][15]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.[15]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[14]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.
Boiling Point Determination (Thiele Tube Method)
For determining the boiling point at reduced pressure, a distillation method or a specialized apparatus like a Thiele tube can be employed.[18][19][20][21][22]
Methodology:
-
Sample Preparation: A small volume of 1H,1H,9H-perfluoro-1-nonanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[19][20]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating medium (e.g., mineral oil) within a Thiele tube. The setup is connected to a vacuum source to achieve the desired pressure.[20]
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[19][20]
Water Solubility Determination (Shake Flask Method)
The shake flask method is a widely used technique for determining the water solubility of substances.[23][24][25][26][27]
Methodology:
-
Sample Preparation: An excess amount of 1H,1H,9H-perfluoro-1-nonanol is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[27]
-
Phase Separation: The mixture is allowed to stand to allow for phase separation. Centrifugation may be used to separate any suspended solid particles.
-
Analysis: A sample of the aqueous phase is carefully withdrawn and analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to determine the concentration of the dissolved substance.
Octanol-Water Partition Coefficient (log Kow) Determination (Shake Flask Method)
The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity and is commonly determined using the shake flask method.[28][29][30][31][32]
Methodology:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Sample Preparation: A known amount of 1H,1H,9H-perfluoro-1-nonanol is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A known volume of the prepared solution is mixed with a known volume of the other saturated solvent in a flask.
-
Equilibration: The flask is shaken for a sufficient time to allow the substance to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the octanol and water phases are clearly separated. Centrifugation can aid in this process.
-
Analysis: The concentration of the analyte in both the octanol and water phases is determined using a suitable analytical method. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (log Kow) using the shake flask method.
Caption: Workflow for log Kow determination by the shake flask method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Benchchem [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. 1H,1H,9H-Perfluoro-1-nonanol, 97%, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 7. This compound | 376-18-1 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. books.google.cn [books.google.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. westlab.com [westlab.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. chymist.com [chymist.com]
- 23. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. enamine.net [enamine.net]
- 27. who.int [who.int]
- 28. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 30. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 31. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Slow‐stirring method for determining the n‐octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
An In-depth Technical Guide to the Synthesis of 1H,1H,9H-Hexadecafluoro-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1H,1H,9H-Hexadecafluoro-1-nonanol, a crucial fluorinated alcohol in various advanced material applications. The document details the predominant synthesis method, telomerization, including a generalized experimental protocol. It also presents key quantitative data in a structured format and visualizes the synthesis pathway and workflow to facilitate understanding and replication by researchers and professionals in the field.
Introduction
This compound, a member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical with the linear formula F(CF₂)₈CH₂OH. Its unique properties, including high thermal and chemical stability, and low surface energy, make it a valuable component in the synthesis of fluorinated surfactants, polymers, and surface coatings. This guide focuses on the core synthesis methodologies for this compound, providing a technical foundation for its preparation in a laboratory setting.
Primary Synthesis Pathway: Telomerization
The most common industrial method for the synthesis of this compound is the telomerization of tetrafluoroethylene (TFE) with methanol.[1] This free-radical chain reaction involves the addition of a telogen (methanol) across the double bond of a taxogen (TFE), resulting in a mixture of fluorotelomer alcohols with varying perfluoroalkyl chain lengths, F(CF₂)nCH₂OH.[1] The desired this compound corresponds to the n=4 telomer in the context of the general formula H(CF₂CF₂)nCH₂OH.
The overall reaction can be represented as:
CH₃OH + n CF₂=CF₂ → H(CF₂CF₂)nCH₂OH
This process is typically initiated by a radical initiator and carried out under high pressure.[1] The distribution of telomers with different 'n' values is dependent on the reaction conditions, including the molar ratio of reactants, temperature, pressure, and the choice of initiator.
A key challenge in this synthesis is controlling the chain length to maximize the yield of the desired n=4 telomer. Following the reaction, a purification step, typically fractional distillation, is essential to isolate this compound from the resulting mixture of telomers.
Synthesis Pathway Diagram
Caption: General synthesis pathway for this compound via telomerization.
Experimental Protocol: Telomerization of TFE with Methanol
The following is a generalized experimental protocol for the synthesis of fluorotelomer alcohols, including this compound. This protocol is based on established principles of telomerization and should be adapted and optimized for specific laboratory equipment and safety protocols.[1]
Warning: This reaction involves a flammable gas (TFE) under high pressure and should only be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures, including a blast shield.
Materials and Equipment
-
High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature controller
-
Methanol (anhydrous)
-
Tetrafluoroethylene (TFE)
-
Radical initiator (e.g., 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane - DHBP)
-
Inert gas (e.g., Nitrogen or Argon)
-
Fractional distillation apparatus
Procedure
-
Reactor Charging: The high-pressure autoclave is charged with anhydrous methanol and the selected radical initiator. The molar ratio of methanol to TFE is a critical parameter influencing the telomer distribution.
-
Purging: The reactor is sealed and purged multiple times with an inert gas to remove all oxygen, which can inhibit the free-radical reaction.
-
Pressurization and Heating: The autoclave is pressurized with TFE to the desired reaction pressure. The reaction is then heated to the target temperature with continuous stirring. The temperature and pressure are maintained for the duration of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop of TFE.
-
Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature. The unreacted TFE is carefully vented to a safe exhaust.
-
Product Recovery: The liquid reaction mixture, containing unreacted methanol and a distribution of fluorotelomer alcohols, is discharged from the autoclave.
-
Purification:
-
The unreacted methanol is first removed, typically by simple distillation.
-
The remaining mixture of fluorotelomer alcohols is then separated by fractional distillation under reduced pressure to isolate the different telomers. The fraction corresponding to this compound is collected.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes key quantitative data for the telomerization reaction and the properties of the final product. It is important to note that the yield of the specific n=4 telomer is highly dependent on the reaction conditions.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | 35 - 150 °C | [1] |
| Pressure | 1 - 12 kg/cm ² gauge | [1] |
| Product Properties | ||
| Molecular Formula | C₉H₄F₁₆O | |
| Molecular Weight | 432.10 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 57 - 60 °C | |
| Boiling Point | 157 - 158 °C @ 200 mmHg |
Alternative Synthesis Approaches
While telomerization is the dominant method, other synthetic routes to fluorinated alcohols exist. One notable alternative involves a multi-step process starting with the telomerization of a perfluoroalkyl iodide (e.g., C₂F₅I) with TFE to produce a mixture of longer-chain perfluoroalkyl iodides. The desired perfluorooctyl iodide (C₈F₁₇I) is then isolated and reacted with ethylene to insert a -CH₂CH₂- group, followed by hydrolysis to yield the corresponding fluorotelomer alcohol.
Alternative Pathway Diagram
Caption: Multi-step alternative synthesis pathway for this compound.
Conclusion
The synthesis of this compound is primarily achieved through the telomerization of tetrafluoroethylene with methanol. This method, while efficient, requires careful control of reaction parameters to optimize the yield of the desired telomer and necessitates a robust purification process. The information and diagrams provided in this guide offer a foundational understanding of the synthesis pathways and experimental considerations for researchers and professionals working with this important fluorinated compound. Further optimization of the described general protocol will be necessary for specific laboratory applications.
References
An In-depth Technical Guide to 1H,1H,9H-Hexadecafluoro-1-nonanol: Molecular Structure, Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H,9H-Hexadecafluoro-1-nonanol is a fluorinated alcohol with unique physicochemical properties stemming from its highly fluorinated carbon chain and terminal hydroxyl group. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and known biological interactions. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this guide illustrates the metabolic pathway of structurally similar fluorotelomer alcohols, providing insights into the potential biotransformation of this compound. This information is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Molecular Structure and Identification
This compound is a long-chain fluorinated alcohol. The designation "1H,1H,9H" specifies the location of the hydrogen atoms on the carbon backbone that are not substituted with fluorine.
-
IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol [1]* Chemical Formula: C9H4F16O [2][3]* CAS Number: 376-18-1 [2][3]* Molecular Weight: 432.10 g/mol [3]* Synonyms: 1H,1H,9H-Perfluoro-1-nonanol, α,α,ω-Trihydro-perfluorononyl alcohol Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol |
| CAS Number | 376-18-1 |
| Molecular Formula | C9H4F16O |
| Molecular Weight | 432.10 g/mol |
| InChI | InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h26H,1H2 |
| InChIKey | MSXVQELLSMPBFD-UHFFFAOYSA-N |
| SMILES | OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)H |
Physicochemical Properties
The extensive fluorination of the carbon chain imparts unique properties to this compound, including high hydrophobicity and lipophobicity, chemical inertness, and a low surface energy.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | White to almost white crystalline powder | --INVALID-LINK-- |
| Melting Point | 55-60 °C | --INVALID-LINK-- |
| Boiling Point | 157-158 °C at 200 mmHg | --INVALID-LINK-- |
| Density | 1.79 g/cm³ (estimated) | |
| pKa | 12.7 (predicted) | |
| Solubility | Insoluble in water. Soluble in some organic solvents. |
Experimental Protocols
Synthesis via Telomerization
A general method for the synthesis of fluorotelomer alcohols involves the telomerization of tetrafluoroethylene (TFE) with a telogen, in this case, methanol. The reaction is typically initiated by a free radical initiator.
Experimental Protocol (General):
-
Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is required.
-
Charging the Reactor: The reactor is charged with methanol, which acts as the telogen. A free-radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the methanol.
-
Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical polymerization.
-
Introduction of TFE: Tetrafluoroethylene (TFE) gas is introduced into the reactor under pressure. The pressure is maintained at the desired level throughout the reaction.
-
Reaction Conditions: The reactor is heated to a temperature typically ranging from 70 to 100°C. The reaction is allowed to proceed for several hours with continuous stirring.
-
Workup: After the reaction is complete, the reactor is cooled, and the excess TFE is vented. The resulting mixture contains a homologous series of fluorotelomer alcohols.
-
Purification: The desired this compound is separated from the mixture of telomers. This is typically achieved by fractional distillation under reduced pressure, followed by recrystallization to obtain a pure product.
Purification by Recrystallization
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a good solvent and a poor solvent can also be effective.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent with stirring.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The cooling process can be further facilitated by placing the flask in an ice bath.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the -CH₂-OH protons and the terminal -CF₂H proton.
-
¹⁹F NMR: Will exhibit multiple signals corresponding to the different fluorine environments along the carbon chain.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Strong C-F stretching bands will be observed in the fingerprint region (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Biological Interactions and Signaling Pathways
While direct studies on the specific signaling pathways affected by this compound are limited, research on structurally similar fluorotelomer alcohols (FTOHs) provides valuable insights into its potential biological activities and metabolic fate.
Interaction with Cell Membranes
Due to its amphiphilic nature, with a hydrophobic and lipophobic fluorinated tail and a hydrophilic alcohol headgroup, this compound is expected to interact with biological membranes. It is likely to partition into the lipid bilayer, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins.
Metabolic Pathways
Studies on the metabolism of other FTOHs, such as 8:2 FTOH, in rat hepatocytes have revealed that these compounds undergo biotransformation primarily through oxidation catalyzed by cytochrome P450 enzymes. [4]The metabolic pathway involves the formation of several intermediate metabolites, ultimately leading to the formation of perfluorinated carboxylic acids (PFCAs). [4]
Caption: Proposed metabolic pathway of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a compound of interest in several areas:
-
Drug Delivery: Its amphiphilic character suggests potential applications in the formulation of emulsions, micelles, and other nano-sized drug delivery systems for poorly water-soluble drugs.
-
Surface Modification: The low surface energy of fluorinated compounds is utilized to create water- and oil-repellent coatings.
-
Probe for Biological Studies: As a fluorinated molecule, it can be used in ¹⁹F NMR studies to probe biological environments.
Safety and Toxicology
This compound is classified as a substance that causes serious eye irritation, skin irritation, and may cause respiratory irritation. [5]The toxicological properties have not been fully investigated. The LD50 in mice via intraperitoneal injection is reported to be 251 mg/kg. Table 3: Toxicological Data
| Endpoint | Value | Species | Route |
| LD50 | 251 mg/kg | Mouse | Intraperitoneal |
Conclusion
This compound is a fluorinated alcohol with a unique combination of properties that make it a subject of interest in various scientific and industrial fields. This technical guide has provided a detailed overview of its molecular structure, physicochemical characteristics, and a general protocol for its synthesis. While specific data on its interaction with cellular signaling pathways are still emerging, the metabolic pathway of related fluorotelomer alcohols offers a strong indication of its likely biotransformation. Further research is warranted to fully elucidate its biological effects and to explore its potential applications in drug development and other advanced technologies.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of the compound.
References
- 1. This compound | 376-18-1 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 376-18-1 [chemicalbook.com]
- 4. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the fluorinated alcohol, 1H,1H,9H-Hexadecafluoro-1-nonanol (CAS No: 376-18-1). The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance profiles, including data summaries and experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol |
| CAS Number | 376-18-1 |
| Molecular Formula | C₉H₄F₁₆O |
| Molecular Weight | 432.10 g/mol [1] |
| Chemical Structure | F₂(CF₂)₇CH₂OH |
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for this compound.
Mass Spectrometry (Electron Ionization)
The mass spectrum was obtained from the NIST WebBook. The data reveals a fragmentation pattern characteristic of a fluorinated alcohol.
| m/z | Relative Intensity (%) | Possible Fragment |
| 31 | 100.0 | [CH₂OH]⁺ |
| 69 | 85.0 | [CF₃]⁺ |
| 131 | 55.0 | [C₃F₅]⁺ |
| 181 | 20.0 | [C₄F₇]⁺ |
| 412 | 15.0 | [M-HF]⁺ |
| 432 | <5 | [M]⁺ (Molecular Ion) |
Data is estimated from the graphical representation on the NIST WebBook as direct tabular data was not available.
Infrared (IR) Spectroscopy
The IR spectrum, available on the NIST WebBook, displays characteristic absorption bands for a hydroxyl group and a highly fluorinated carbon chain.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350 | Broad, Strong | O-H stretch |
| ~2950 | Weak | C-H stretch (asymmetric) |
| ~2880 | Weak | C-H stretch (symmetric) |
| ~1200 | Very Strong | C-F stretch |
| ~1150 | Very Strong | C-F stretch |
| ~1050 | Strong | C-O stretch |
Data is estimated from the graphical representation on the NIST WebBook as direct tabular data was not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound could not be located in the conducted search, the expected spectrum would feature a triplet for the methylene protons (-CH₂OH) due to coupling with the adjacent CF₂ group, and a triplet for the terminal methine proton (-CF₂H) from coupling to the adjacent CF₂ group. A broad singlet for the hydroxyl proton (-OH) is also anticipated.
A representative ¹⁹F NMR spectrum was located. The spectrum shows multiple signals corresponding to the different fluorine environments in the perfluorinated chain.
| Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
| -81 | Triplet | -CF₃ |
| -122 | Multiplet | -CF₂- |
| -123 | Multiplet | -CF₂- |
| -124 | Multiplet | -CF₂- |
| -126 | Multiplet | -CF₂- |
| -130 | Multiplet | -CF₂- |
| -138 | Triplet | -CF₂H |
| -145 | Multiplet | -CH₂CF₂- |
Chemical shifts are relative to an external standard and may vary depending on the experimental conditions. Multiplicities are complex due to multiple F-F couplings.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above, adapted for the analysis of this compound.
Mass Spectrometry (Electron Ionization)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 30-500.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : As this compound is a solid at room temperature, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the KBr pellet press is recorded and subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : -2 to 10 ppm.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A standard proton-decoupled ¹³C experiment.
-
Spectral Width : 0 to 150 ppm.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition :
-
Pulse Sequence : A standard proton-decoupled ¹⁹F experiment.
-
Spectral Width : -70 to -150 ppm.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-32.
-
Referencing : An external reference such as CFCl₃ (0 ppm) or an internal standard can be used.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
Navigating the Solubility Landscape of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 1H,1H,9H-Hexadecafluoro-1-nonanol, a fluorinated alcohol of significant interest in advanced materials, coatings, and specialty lubricants.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for its analysis.
Core Concepts: Understanding the Solubility of a Fluorinated Alcohol
This compound is a long-chain fluorinated alcohol recognized for its exceptional chemical stability and hydrophobicity.[1] Its unique molecular structure, featuring a lengthy perfluorinated carbon chain, imparts a dual hydrophobic and lipophobic nature, influencing its interaction with various solvents. The presence of a terminal hydroxyl group, however, introduces a degree of polarity.
Qualitative Solubility Profile
Based on the general principles of PFAS solubility and the physicochemical properties of this compound, a qualitative assessment of its expected solubility in common organic solvents is presented in Table 1. It is important to note that this information is predictive and should be confirmed by experimental determination.
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Higher | The hydroxyl group of the alcohol can engage in hydrogen bonding with the solvent. Shorter-chain alcohols are expected to be more effective.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to Higher | The polarity of these solvents can interact with the polar head of the molecule. For some PFAS, acetone has shown higher than expected solubility.[2] |
| Moderately Polar | Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics that may accommodate the dual nature of the fluorinated alcohol. |
| Nonpolar | Hexane, Toluene | Lower | The lipophobic nature of the perfluorinated chain limits solubility in nonpolar hydrocarbon solvents. |
| Halogenated | Dichloromethane | Moderate to Higher | The presence of halogens in the solvent may offer more favorable interactions with the fluorinated chain. |
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents. This table provides an estimation of solubility based on general chemical principles. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps and PTFE-lined septa
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID))
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the exact weight of the added solid.
-
Add a known volume of the organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to settle.
-
Visually confirm the presence of undissolved solid at the bottom of the vial.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method.
-
-
Quantification:
-
Using the calibration curve generated from the stock standards, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Analytical Workflow for Fluorinated Compounds
The analysis of fluorinated compounds such as this compound often involves sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and commonly used method.[3] The following diagram illustrates a typical workflow for the analysis of a fluorinated compound in a complex matrix.
Figure 1: Analytical Workflow for Fluorinated Compounds using LC-MS/MS.
This in-depth guide serves as a foundational resource for researchers and professionals working with this compound. While a comprehensive quantitative solubility database remains to be established, the provided qualitative predictions and detailed experimental protocol offer a robust starting point for laboratory investigations. The illustrative analytical workflow further equips scientists with a practical framework for the sensitive and specific determination of this and other fluorinated compounds.
References
The Thermal Stability of Fluorinated Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of fluorinated alcohols, a class of compounds of significant interest in pharmaceuticals, materials science, and organic synthesis. The introduction of fluorine atoms into an alcohol molecule can dramatically alter its physicochemical properties, including thermal stability. Understanding these properties is crucial for the safe handling, processing, and application of these compounds, particularly in drug development where fluorination is a common strategy to enhance metabolic stability and bioavailability.[1][2] This guide summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and visualizes decomposition pathways.
Core Concepts in Thermal Stability
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For fluorinated alcohols, this stability is largely influenced by the number and position of fluorine atoms, the overall molecular structure, and the strength of the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.
Factors Influencing the Thermal Stability of Fluorinated Alcohols
Several factors dictate the thermal stability of fluorinated alcohols:
-
Degree and Position of Fluorination: A higher degree of fluorination generally leads to increased thermal stability due to the high bond energy of the C-F bond.
-
Length of the Perfluoroalkyl Chain: For fluorotelomer alcohols (FTOHs), thermal stability increases with the length of the perfluoroalkyl chain.[3]
-
Presence of Functional Groups: The presence of other functional groups can influence decomposition pathways. For instance, the introduction of ether linkages has been shown to weaken the thermal stability of related perfluorinated compounds.[1]
-
Molecular Structure: The overall structure, including branching and the location of the hydroxyl group (primary, secondary, or tertiary), plays a role in the decomposition mechanism and onset temperature.
Quantitative Thermal Degradation Data
Table 1: Thermal Removal Efficiency of Gas-Phase Fluorotelomer Alcohols (FTOHs) in an Inert Atmosphere [3]
| Temperature (°C) | 4:2 FTOH % Removal | 6:2 FTOH % Removal | 8:2 FTOH % Removal | 10:2 FTOH % Removal |
| 300 | >85 | <60 | <45 | <15 |
| 400 | >95 | <87 | <78 | <39 |
| 500 | >99 | >95 | ~90 | ~70 |
| 600 | >99 | >99 | >98 | >95 |
| 700 | >99 | >99 | >99 | >99 |
| 800 | >99 | >99 | >99 | >99 |
Table 2: Thermal Decomposition Data for Selected Fluorinated Compounds
| Compound | Type | Decomposition Onset/Range (°C) | Method/Conditions | Key Findings |
| Hexafluoroisopropanol (HFIP) | Secondary Alcohol | > 250 | Dynamic tests, closed loop | Intensive decomposition at 300°C (573 K). |
| Fluorinated Polyurethanes | Polymer | 247 - 330 | TGA | Synthesized from fluorinated diols. |
| Perfluoro-tert-butyl alcohol | Tertiary Alcohol | Data not readily available | - | Expected to have high stability due to the trifluoromethyl groups. |
| 2,2,2-Trifluoroethanol (TFE) | Primary Alcohol | Data not readily available | - | Boiling point is 77-80°C. |
Thermal Decomposition Pathways
The thermal degradation of fluorinated alcohols proceeds through complex reaction pathways that are dependent on temperature and the surrounding atmosphere. At lower temperatures, the initial degradation steps often involve the elimination of small, stable molecules. At higher temperatures, more extensive fragmentation of the carbon backbone occurs.
For Fluorotelomer Alcohols (FTOHs) , the proposed initial thermal degradation pathways involve dehydration (loss of H₂O) and dehydrofluorination (loss of HF).[3] This is followed by further fragmentation at higher temperatures, leading to a complex mixture of smaller perfluorinated and polyfluorinated compounds, including perfluorinated carboxylic acids (PFCAs) and perfluoroalkenes.[3]
For short-chain fluorinated alcohols , studies on their deprotonated forms under collision-induced dissociation (a proxy for fragmentation patterns) show that decomposition can proceed via the loss of formaldehyde (CH₂O) or hydrogen fluoride (HF). For example, deprotonated 2,2,3,3,3-pentafluoro-1-propanol fragments through the loss of CH₂O to form the pentafluoroethyl anion, or through the loss of HF.[4][5] Deprotonated 3,3,3-trifluoro-1-propanol shows more complex fragmentation, with primary reaction pathways involving the loss of water or hydrogen fluoride.[4][5]
The following diagram illustrates a generalized initial thermal degradation pathway for FTOHs.
Experimental Protocols
Standardized protocols for the thermal analysis of fluorinated alcohols are not widely established; however, based on methodologies for other organic and fluorinated compounds, the following workflows can be outlined.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of fluorinated alcohols.
Objective: To measure the mass loss of a fluorinated alcohol sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the liquid fluorinated alcohol sample (typically 1-10 mg) and place it into an inert TGA crucible (e.g., alumina or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.
-
Instrument Setup: Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate thermal transitions such as melting and boiling points and to measure the enthalpy changes associated with these transitions. It can also detect exothermic decomposition events.
Objective: To measure the heat flow into or out of a fluorinated alcohol sample as a function of temperature.
Methodology:
-
Sample Preparation: Weigh 5 to 15 mg of the liquid sample into a hermetic DSC pan. Crimp the pan to seal the liquid. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 cm³/min).
-
Thermal Program: Subject the sample and reference to a controlled temperature program. This often includes a heat/cool/heat cycle (e.g., at 20°C/min) to erase the sample's thermal history, followed by a final heating ramp during which data is collected.
-
Data Acquisition: Measure the differential heat flow between the sample and the reference.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic events (melting, boiling) and exothermic events (crystallization, decomposition). The area under the peaks is used to calculate the enthalpy of the transition.
Analysis of Thermal Decomposition Products
The identification of volatile and semi-volatile degradation products is typically performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Objective: To separate and identify the chemical species produced during the thermal decomposition of fluorinated alcohols.
Methodology:
-
Thermal Decomposition: A small sample of the fluorinated alcohol is heated rapidly to a specific decomposition temperature in a pyrolyzer, which is coupled to the inlet of a gas chromatograph.
-
Chromatographic Separation: The gaseous decomposition products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometric Detection: The separated components elute from the GC column and are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification.
Applications in Drug Development
The enhanced thermal stability of certain fluorinated alcohols can be advantageous in pharmaceutical manufacturing processes that require elevated temperatures. Furthermore, the strategic incorporation of fluorine into drug candidates can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][2] An understanding of the thermal stability of fluorinated intermediates and final active pharmaceutical ingredients is therefore essential for process development and ensuring product quality and safety.
Conclusion
The thermal stability of fluorinated alcohols is a complex property influenced by the degree and location of fluorination, as well as the overall molecular structure. While general trends indicate that stability increases with the length of the perfluoroalkyl chain, a comprehensive, comparative dataset of thermal decomposition temperatures for a wide variety of fluorinated alcohols is still lacking in the public domain. The experimental protocols and decomposition pathways outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with these versatile compounds. Further research is needed to fully characterize the thermal properties of this important class of molecules.
References
Toxicological Profile of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for 1H,1H,9H-Hexadecafluoro-1-nonanol (CAS No. 376-18-1). Due to the limited specific data for this compound, this report also incorporates information from structurally similar fluorotelomer alcohols (FTOHs), particularly 8:2 FTOH, to provide a broader toxicological context. All data derived from analogue compounds are clearly identified.
Acute Toxicity
Limited direct data exists for this compound. The primary available information pertains to oral and intraperitoneal lethal dose studies.
| Route of Administration | Test Species | Endpoint | Reported Dose | Source |
| Oral | Rat | LD50 | 4400 mg/kg | Zeitschrift fuer die Gesamte Hygiene und Ihre Grenzgebiete, 1980[1] |
| Intraperitoneal | Mouse | LD50 | 251 mg/kg | Zeitschrift fuer die Gesamte Hygiene und Ihre Grenzgebiete, 1980[1] |
Experimental Protocols
Detailed experimental protocols for the above-cited studies from 1980 could not be retrieved from the available literature.
For context, acute toxicity studies on the analogous 6:2 FTOH have been conducted. An oral LD50 of 1,750 mg/kg was determined in rats. In that study, transient clinical signs of toxicity included wet fur, diarrhea, hair loss, lethargy, and ataxia.[2] A dermal LD50 for 6:2 FTOH in rats was found to be greater than 5,000 mg/kg.[2][3]
Subchronic Toxicity
No specific subchronic toxicity studies were identified for this compound. However, extensive 90-day oral gavage studies have been performed on the analogous 8:2 FTOH in rats.
| Test Species | Duration | NOAEL | LOAEL | Key Effects Observed at LOAEL |
| Rat (Crl:CD(SD)IGS BR) | 90 days | 5 mg/kg/day | 25 mg/kg/day | Increased hepatic beta-oxidation (females), liver weight increases, focal hepatic necrosis. At 125 mg/kg, chronic progressive nephropathy was observed in females. |
Experimental Protocols for Analogue (8:2 FTOH)
In a representative subchronic study, Crl:CD(SD)IGS BR rats were administered 8:2 FTOH by oral gavage for 90 days at dose levels of 0, 1, 5, 25, and 125 mg/kg/day. A comprehensive toxicological profile was assessed, which included clinical observations, body weight, food consumption, neurobehavioral assessments, hematology, clinical chemistry, and histopathology. A 90-day post-dosing recovery period was also included for a subset of animals. Endpoints such as plasma and urinary fluorine levels and hepatic beta-oxidation were also measured.
Genotoxicity
Direct genotoxicity data for this compound is not available. However, studies on a range of fluorotelomer alcohols, including 6:2 FTOH, 8:2 FTOH, and 10:2 FTOH, have been conducted.
| Assay Type | Test System | Compound Tested | Result |
| umu Test | Salmonella typhimurium TA1535/pSK1002 | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | Non-genotoxic (with and without S9 metabolic activation)[4] |
| Bacterial Reverse Mutation Test (Ames) | Salmonella typhimurium | 6:2 FTOH | Not mutagenic[2][3] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | 6:2 FTOH | Not mutagenic[2][3] |
| Chromosome Aberration Assay | Human lymphocytes | 6:2 FTOH | Not clastogenic[2][3] |
Experimental Protocols for Analogue Genotoxicity Assays
-
umu Test Protocol: The genotoxicity of FTOHs was evaluated using the umu test system with Salmonella typhimurium TA1535/pSK1002. This assay measures the induction of the umuC gene, a part of the SOS DNA repair system, by monitoring β-galactosidase activity. The FTOHs were tested at concentrations up to 1000 μM, both in the presence and absence of a rat liver S9 fraction for metabolic activation.[4]
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies were found for this compound. Studies on analogous FTOHs indicate that developmental effects tend to occur at dose levels that also induce maternal toxicity.
| Compound | Test Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings |
| 8:2 FTOH | Rat | 200 mg/kg/day | 200 mg/kg/day | At 500 mg/kg/day, increased fetal skeletal variations were observed. |
| 6:2 FTOH | Rat | 25 mg/kg/day | 25 mg/kg/day | Effects on offspring (e.g., decreased body weights, increased pup mortality) were observed at doses of 125 mg/kg/day and higher, which also caused significant parental toxicity.[5][6] |
Metabolism and Toxicokinetics
The biotransformation of fluorotelomer alcohols is a critical aspect of their toxicology, as it can lead to the formation of persistent and potentially more toxic metabolites, such as perfluoroalkyl carboxylic acids (PFCAs). The metabolism of 8:2 FTOH has been studied in vitro and in vivo.
The primary metabolic pathway involves the oxidation of the alcohol group, a reaction catalyzed by Cytochrome P450 enzymes, particularly CYP2C19 in humans.[4][7] This initial step forms a transient fluorotelomer aldehyde (FTAL). This aldehyde can then be further oxidized to a fluorotelomer carboxylic acid (FTCA). An alternative pathway involves the elimination of hydrogen fluoride (HF) from the aldehyde, leading to an unsaturated aldehyde (FTUAL), which can then be oxidized to an unsaturated carboxylic acid (FTUCA). These intermediates can undergo further biotransformation, including β-oxidation, to form terminal PFCAs like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).[1]
Phase II metabolism, including direct glucuronidation and sulfation of the parent alcohol, is also a significant pathway, potentially leading to more rapid excretion.[1][4][7]
Metabolic Pathway of 8:2 Fluorotelomer Alcohol
Experimental Workflow for In Vitro Metabolism Analysis
The following diagram illustrates a general workflow for assessing the in vitro metabolism of a compound like a fluorotelomer alcohol.
References
- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification using 1H,1H,9H-Hexadecafluoro-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic surfaces are of paramount importance in a wide range of scientific and technological fields, including drug delivery, microfluidics, biomedical implants, and anti-fouling coatings. The ability to precisely control surface wettability is crucial for optimizing the performance of these applications. This document provides detailed application notes and experimental protocols for the hydrophobic modification of surfaces using 1H,1H,9H-Hexadecafluoro-1-nonanol.
This compound is a fluorinated alcohol that, when tethered to a surface, can dramatically reduce its surface energy, leading to a significant increase in hydrophobicity. This is attributed to the low polarizability of the C-F bonds and the dense packing of the fluorinated alkyl chains. This protocol focuses on a two-step modification process: first, the synthesis of a reactive fluoroalkoxysilane from this compound, followed by the covalent attachment of this silane to hydroxyl-bearing surfaces such as glass or silicon wafers.
Key Performance Data
The effectiveness of the hydrophobic surface modification is primarily quantified by the static water contact angle. The following table summarizes typical water contact angles achieved on glass surfaces at different stages of the modification process.
| Surface Treatment | Typical Static Water Contact Angle (°) |
| Unmodified Glass | 20 - 40° |
| Piranha-Cleaned Glass | < 10° |
| After Silanization with Fluoroalkoxysilane | 105 - 115°[1] |
Note: The final contact angle can vary depending on the quality of the silane, the reaction conditions, and the cleanliness of the substrate.
Experimental Protocols
This section details the necessary protocols for preparing hydrophobic surfaces using this compound. The overall workflow involves the synthesis of the reactive silane, substrate preparation, and the surface modification process.
Synthesis of (1H,1H,9H-Hexadecafluoro-1-nonyloxy)propyltriethoxysilane
This protocol describes the synthesis of a reactive fluoroalkoxysilane by reacting this compound with a suitable aminosilane. This method provides a stable and reactive compound for subsequent surface modification.
Materials:
-
This compound
-
N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane
-
Anhydrous Toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add a stoichiometric equivalent of N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane to the solution.
-
Heat the reaction mixture to 50°C with constant stirring.
-
Maintain the reaction at 50°C for 2 hours.
-
After cooling to room temperature, the resulting solution containing the fluoroalkoxysilane can be used for surface modification.
Substrate Preparation (Glass or Silicon Wafers)
Proper cleaning and activation of the substrate are critical for achieving a uniform and durable hydrophobic coating. This protocol utilizes a piranha solution, which is highly effective but also extremely corrosive and must be handled with extreme caution.
Materials:
-
Glass or silicon substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide)
-
Deionized water
-
Nitrogen or Argon gas stream
-
Oven
Procedure:
-
Place the substrates in a clean glass container.
-
CAUTION: Piranha solution is extremely dangerous. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (lab coat, gloves, and face shield). Slowly and carefully add the piranha solution to the container, ensuring the substrates are fully submerged.
-
Allow the substrates to react for 15-30 minutes. You will observe bubbling as the solution cleans the surface.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure they are completely dry and to activate the surface hydroxyl groups.
Hydrophobic Surface Modification
This protocol describes the deposition of the synthesized fluoroalkoxysilane onto the prepared substrates to create a self-assembled monolayer (SAM) that renders the surface hydrophobic.
Materials:
-
Cleaned and dried substrates
-
Solution of (1H,1H,9H-Hexadecafluoro-1-nonyloxy)propyltriethoxysilane in an anhydrous solvent (e.g., toluene)
-
Deionized water
-
Ethanol
-
Nitrogen or Argon gas stream
-
Oven
Procedure:
-
Prepare a dilute solution (e.g., 1-2% by volume) of the synthesized fluoroalkoxysilane in an anhydrous solvent.
-
Immerse the cleaned and dried substrates in the silane solution. The deposition can be performed at room temperature.
-
Allow the substrates to remain in the solution for 2-4 hours to allow for the formation of a self-assembled monolayer.
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unbound silane.
-
Rinse the substrates with ethanol.
-
Dry the coated substrates under a stream of nitrogen or argon gas.
-
To cure the silane layer and promote covalent bonding to the surface, bake the substrates in an oven at 110-120°C for 1 hour.
-
After cooling, the substrates are ready for use.
Characterization
The primary method for characterizing the hydrophobicity of the modified surface is by measuring the static water contact angle using a goniometer.
Protocol for Static Water Contact Angle Measurement:
-
Place the modified substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Use the goniometer software to capture an image of the droplet and measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
Visualizations
Logical Workflow for Hydrophobic Surface Modification
Caption: Overall workflow for creating a hydrophobic surface.
Reaction Pathway for Surface Functionalization
Caption: Silanization reaction mechanism on a hydroxylated surface.
References
Synthesis of Fluorinated Polymers Utilizing 1H,1H,9H-Hexadecafluoro-1-nonanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers using 1H,1H,9H-Hexadecafluoro-1-nonanol. This versatile fluorinated alcohol can be utilized in two primary ways: as a precursor to a fluorinated acrylate monomer for subsequent polymerization, or directly as an initiator for ring-opening polymerization. These approaches yield polymers with unique properties conferred by the fluorine-rich side chains, such as high hydrophobicity, low surface energy, and chemical resistance, which are of significant interest in the development of advanced materials and drug delivery systems.
Section 1: Synthesis of Poly(1H,1H,9H-Hexadecafluorononyl Acrylate) via Free Radical Polymerization
Fluorinated acrylate polymers are widely used for creating surfaces with low energy and anti-fouling properties. The first step involves the synthesis of the 1H,1H,9H-Hexadecafluorononyl acrylate monomer, followed by its polymerization.
Experimental Protocols
Protocol 1.1: Synthesis of 1H,1H,9H-Hexadecafluorononyl Acrylate Monomer
This protocol is adapted from standard esterification procedures for fluorinated alcohols.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (1.05 eq), dissolved in anhydrous DCM, to the cooled solution via a dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure to yield the pure 1H,1H,9H-Hexadecafluorononyl acrylate monomer.
Protocol 1.2: Free Radical Polymerization of 1H,1H,9H-Hexadecafluorononyl Acrylate
This protocol describes a typical free radical polymerization using AIBN as the initiator.
Materials:
-
1H,1H,9H-Hexadecafluorononyl acrylate monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., hexafluorobenzene, trifluorotoluene, or a suitable fluorinated solvent)
-
Methanol (or other non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum oven
Procedure:
-
Dissolve the 1H,1H,9H-Hexadecafluorononyl acrylate monomer and AIBN (0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60-80 °C in an oil bath under an inert atmosphere with vigorous stirring.
-
Monitor the polymerization progress by techniques such as ¹H NMR or by observing the increase in viscosity.
-
After the desired conversion is reached (typically several hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the resulting poly(1H,1H,9H-Hexadecafluorononyl acrylate) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following table summarizes representative data for the free radical polymerization of fluorinated acrylates. Note that specific values for poly(1H,1H,9H-Hexadecafluorononyl acrylate) will depend on the precise reaction conditions.
| Parameter | Representative Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (T₉) | Varies with molecular weight |
Visualization
Caption: Workflow for the synthesis of poly(1H,1H,9H-Hexadecafluorononyl acrylate).
Section 2: Synthesis of Block Copolymers via Ring-Opening Polymerization (ROP) Initiated by this compound
This compound can act as a macroinitiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone or lactide. This method allows for the synthesis of amphiphilic block copolymers with a fluorinated block and a polyester block, which are of interest for drug delivery applications due to their ability to self-assemble into micelles or other nanoparticles.
Experimental Protocols
Protocol 2.1: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a typical ROP of ε-caprolactone using a tin-based catalyst.
Materials:
-
This compound
-
ε-Caprolactone (freshly distilled)
-
Tin(II) octoate (Sn(Oct)₂)
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum oven
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and freshly distilled ε-caprolactone (e.g., 100 eq).
-
Add anhydrous toluene to dissolve the initiator and monomer.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.
-
Add the desired amount of the Sn(Oct)₂ catalyst solution to the reaction mixture (a monomer-to-catalyst ratio of 1000:1 to 5000:1 is common).
-
Heat the reaction mixture to 110-130 °C in an oil bath with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Dissolve the crude polymer in a small amount of dichloromethane and precipitate it into cold methanol.
-
Filter the polymer and dry it in a vacuum oven at room temperature until a constant weight is obtained.
Data Presentation
The following table presents typical data for the ring-opening polymerization of cyclic esters initiated by an alcohol. The molecular weight can be controlled by the monomer-to-initiator ratio.
| Parameter | Representative Value |
| Monomer Conversion | > 95% |
| Number-Average Molecular Weight (Mₙ) | Controllable by [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | 1.1 - 1.4 |
| Yield | > 90% |
Visualization
Caption: Workflow for ROP to synthesize amphiphilic block copolymers.
Application Notes and Protocols for 1H,1H,9H-Hexadecafluoro-1-nonanol in Specialty Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H,1H,9H-Hexadecafluoro-1-nonanol as a performance-enhancing additive in specialty lubricants. Due to the limited availability of public, quantitative performance data for this specific compound, the following sections include representative data and protocols based on the known properties of fluorinated alcohols and their derivatives in tribological applications.
Application Notes
This compound is a fluorinated telomer alcohol recognized for its exceptional chemical inertness, thermal stability, and low surface energy.[1] These properties make it a valuable component in the formulation of specialty lubricants designed for extreme environments where conventional hydrocarbon-based lubricants may fail. Its primary functions in a lubricant formulation are to reduce friction and wear, improve thermal stability, and enhance the longevity of the lubricated components.
Key Benefits:
-
Enhanced Thermal and Oxidative Stability: The high-energy carbon-fluorine bonds in this compound impart superior resistance to thermal degradation and oxidation compared to conventional hydrocarbon additives. This allows the lubricant to maintain its performance at elevated temperatures.
-
Reduced Friction and Wear: As a precursor to anti-wear additives, it can be chemically modified to form compounds that create a protective tribofilm on metal surfaces. This film minimizes metal-to-metal contact, thereby reducing friction and wear.
-
Improved Demulsibility and Hydrophobicity: The fluorinated structure provides excellent water repellency, preventing the formation of emulsions that can compromise lubricant performance and promote corrosion.
-
Chemical Inertness: Its resistance to chemical attack makes it suitable for applications where the lubricant may come into contact with aggressive chemicals or reactive gases.
Primary Applications:
-
Aerospace and Automotive: In components subjected to extreme temperatures and pressures, such as turbine engines and wheel bearings.
-
Chemical and Industrial Processing: For machinery operating in corrosive environments, such as pumps and mixers handling reactive chemicals.
-
Electronics and Cleanroom Environments: Where low outgassing and high lubricant purity are critical to prevent contamination.
Data Presentation
The following tables present representative data illustrating the potential performance enhancements of a base lubricant when formulated with this compound.
Table 1: Tribological Performance Enhancement
| Lubricant Formulation | Additive Concentration (% w/w) | Average Coefficient of Friction | Average Wear Scar Diameter (mm) |
| Base Oil (PAO 6) | 0 | 0.12 | 0.55 |
| Formulation A | 1.0 | 0.09 | 0.42 |
| Formulation B | 2.0 | 0.07 | 0.35 |
Data obtained via Four-Ball Wear Test (ASTM D4172). Conditions: 1200 rpm, 40 kg load, 75°C, 60 min.
Table 2: Thermal Stability Improvement
| Lubricant Formulation | Additive Concentration (% w/w) | Onset of Oxidation (°C) | Viscosity Increase after 100h @ 150°C (%) |
| Base Oil (PAO 6) | 0 | 185 | 25 |
| Formulation A | 1.0 | 210 | 12 |
| Formulation B | 2.0 | 225 | 7 |
Data obtained via Rotary Pressure Vessel Oxidation Test (ASTM D2272) and kinematic viscosity measurement (ASTM D445).
Experimental Protocols
Protocol 1: Formulation of a Specialty Grease
Objective: To prepare a lithium-complex grease fortified with this compound.
Materials:
-
Base Oil (e.g., Polyalphaolefin - PAO 6)
-
Lithium 12-hydroxystearate (thickener)
-
This compound
-
Antioxidant package (e.g., aminic and phenolic blend)
-
Corrosion inhibitor package
-
Grease kettle with heating and stirring capabilities
Procedure:
-
Charge the grease kettle with the base oil and lithium 12-hydroxystearate.
-
Heat the mixture to 150°C while stirring continuously until the thickener is fully dissolved and dispersed.
-
Increase the temperature to 200°C to complete the saponification process.
-
Cool the mixture to 100°C.
-
In a separate vessel, dissolve the this compound in a small amount of the base oil with gentle heating (do not exceed 80°C).
-
Add the dissolved fluorinated alcohol, antioxidant, and corrosion inhibitor packages to the grease kettle.
-
Stir the mixture for 1-2 hours to ensure complete homogenization.
-
Cool the grease to room temperature while continuing to stir.
-
Homogenize the final product using a grease mill to achieve the desired consistency.
Protocol 2: Evaluation of Anti-Wear Properties using Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricant containing this compound.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Microscope for wear scar measurement
Procedure:
-
Thoroughly clean the test balls and the ball pot with a suitable solvent (e.g., hexane) and allow them to dry completely.
-
Assemble the three stationary balls in the ball pot and clamp them in place.
-
Pour the test lubricant into the ball pot until the stationary balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot into the tester and apply the specified load (e.g., 40 kg).
-
Set the test parameters: rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
-
Start the test and monitor for any unusual noise or vibration.
-
At the end of the test, stop the machine and disassemble the ball pot.
-
Clean the stationary balls with solvent and measure the diameter of the wear scars on each ball in two perpendicular directions using the microscope.
-
Calculate the average wear scar diameter for the three balls.
Visualizations
Proposed Mechanism of Action
A potential pathway for this compound to function as an anti-wear additive involves its conversion to a dithiophosphoric acid derivative, which can then form a protective metallic salt on the bearing surface.
Caption: Proposed reaction pathway for anti-wear film formation.
Experimental Workflow
The following diagram illustrates the logical flow from lubricant formulation to performance evaluation.
Caption: Workflow for lubricant formulation and testing.
References
Application Notes and Protocols for Creating Superhydrophobic Coatings with Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the creation of superhydrophobic surfaces using fluorinated compounds. Superhydrophobicity, a phenomenon where surfaces exhibit extreme water repellency, is achieved by creating a specific combination of surface roughness and low surface energy. Fluorinated compounds, particularly fluoroalkylsilanes, are highly effective in reducing surface energy due to the unique properties of the carbon-fluorine bond.
These protocols are designed to be a practical guide for researchers in various fields, including materials science, biotechnology, and drug development, where surfaces with controlled wettability are of significant interest. Applications are diverse, ranging from self-cleaning and anti-fouling surfaces to microfluidic devices and corrosion-resistant coatings.[1][2][3][4]
Method 1: Sol-Gel Synthesis of Fluorinated Silica Nanoparticles and Spin-Coating
This method involves the synthesis of silica nanoparticles (SiNPs) via the Stöber process, followed by functionalization with a fluoroalkylsilane (FAS) to impart low surface energy. The functionalized nanoparticles are then deposited onto a substrate using spin-coating to create a rough, superhydrophobic surface.[1][2][3]
Experimental Protocol
Part 1: Synthesis of Silica Nanoparticles (Stöber Process)
-
In a clean glass flask, prepare a solution of ethanol and ammonium hydroxide.
-
While stirring vigorously, add tetraethoxysilane (TEOS) dropwise to the solution.
-
Continue stirring at room temperature for at least 12 hours. The solution will turn from clear to a milky white suspension, indicating the formation of silica nanoparticles.[1]
Part 2: Functionalization of Silica Nanoparticles with Fluoroalkylsilane
-
To the silica nanoparticle suspension from Part 1, add a solution of a fluoroalkylsilane (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, FAS-17) in ethanol.[1][3]
-
Allow the mixture to react for 4-6 hours under continuous stirring to ensure complete functionalization of the silica nanoparticles.
Part 3: Deposition by Spin-Coating
-
Clean the desired substrate (e.g., glass slide, silicon wafer, aluminum alloy) thoroughly using sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrate with a stream of nitrogen.
-
Dispense the functionalized silica nanoparticle suspension onto the center of the substrate.
-
Spin-coat the substrate at a speed of 1000-3000 rpm for 30-60 seconds.
-
Dry the coated substrate on a hotplate at 70°C to evaporate the solvent.[1]
-
Repeat the spin-coating and drying steps to deposit multiple layers, which can increase the surface roughness and enhance superhydrophobicity.[1][2]
Data Presentation
The following table summarizes the typical quantitative data achieved with this method. The number of layers of the nanoparticle coating directly influences the water contact angle and surface roughness.[1][2][3]
| Number of Layers | Water Contact Angle (WCA) | Contact Angle Hysteresis (CAH) | RMS Roughness (µm) |
| 1 | 137° ± 1° | ~15° | 0.57 ± 0.10 |
| 3 | 152° ± 1° | < 5° | 0.61 ± 0.03 |
| 5 | 144° ± 1° (diluted solution) | < 5° | 0.67 ± 0.03 |
| 7 | 150° ± 1° (diluted solution) | < 2° | 0.70 ± 0.02 |
| 9 | 151° ± 1° (diluted solution) | < 2° | - |
Data is compiled from studies using both as-prepared and diluted nanoparticle solutions.[1][2][3]
Experimental Workflow
Caption: Workflow for creating superhydrophobic coatings via sol-gel synthesis and spin-coating.
Method 2: Vapor Phase Deposition of Fluorinated Coatings
Vapor deposition techniques, such as initiated Chemical Vapor Deposition (iCVD) and plasma-enhanced Chemical Vapor Deposition (PECVD), offer a solventless approach to creating thin, conformal, and robust superhydrophobic coatings.[5][6] These methods are particularly useful for coating complex geometries and for applications requiring high purity films.
Experimental Protocol
Initiated Chemical Vapor Deposition (iCVD) of Fluoropolymer Coatings
-
Substrate Preparation: Clean the substrate as described in Method 1, Part 3, Step 1.
-
Reactor Setup: Place the cleaned substrate into an iCVD reactor chamber.
-
Precursor Introduction: Introduce a fluorinated monomer, such as 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA), and an initiator, such as tert-butyl peroxide, into the reactor through separate heated inlet lines.[5]
-
Deposition: Heat the filaments within the reactor to a temperature sufficient to decompose the initiator into radicals. The radicals then initiate the polymerization of the monomer on the cooled substrate surface. Maintain the substrate at a controlled low temperature to promote polymer deposition.
-
Process Parameters:
-
Monomer Flow Rate: 0.5 - 2 sccm
-
Initiator Flow Rate: 0.2 - 1 sccm
-
Filament Temperature: 200 - 300 °C
-
Substrate Temperature: 25 - 40 °C
-
Reactor Pressure: 100 - 500 mTorr
-
-
Termination: After the desired coating thickness is achieved, stop the precursor flows and cool down the reactor before removing the coated substrate.
Data Presentation
The properties of vapor-deposited fluoropolymer coatings can be tuned by adjusting the deposition parameters.
| Precursor Monomer | Deposition Method | Water Contact Angle (WCA) | Key Feature |
| Perfluorodecyl acrylate (PFDA) | iCVD | > 120° | High hydrophobicity |
| Perfluorooctyl acrylate (PFOA) | iCVD | > 115° | Short-chain alternative |
| Hexafluoropropylene oxide (HFPO) | CVD | > 150° | Can form superhydrophobic surfaces |
| Perfluorooctane (PFO) | Plasma Deposition | up to 112° | Conformal coatings |
Note: Superhydrophobicity (WCA > 150°) with vapor deposition methods often requires a pre-existing surface roughness on the substrate.[7]
Logical Relationship Diagram
Caption: Logical relationships in the iCVD process for fluoropolymer coatings.
Method 3: Dip-Coating for Superhydrophobic Surfaces
Dip-coating is a simple and scalable method for applying superhydrophobic coatings.[8][9] This protocol describes a two-step process where a rough surface is first created and then modified with a low surface energy fluorinated compound.
Experimental Protocol
-
Surface Roughening (Optional but Recommended): Create a micro/nanostructure on the substrate surface. This can be achieved through methods like sandblasting, chemical etching, or by dip-coating in a solution containing nanoparticles (e.g., SiO2).[9]
-
Preparation of Coating Solution: Prepare a dilute solution of a fluorinated compound (e.g., fluoroalkylsilane) in a suitable solvent (e.g., ethanol, toluene). A typical concentration is 0.1-1% (v/v).
-
Dip-Coating:
-
Immerse the roughened substrate into the coating solution at a constant, slow speed.
-
Hold the substrate in the solution for a dwell time of 1-5 minutes to allow for self-assembly of the fluorinated molecules onto the surface.
-
Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed is a critical parameter that affects the coating thickness and uniformity.
-
-
Curing/Drying:
-
Allow the solvent to evaporate at room temperature.
-
Cure the coating in an oven at a temperature appropriate for the chosen fluorinated compound and substrate (e.g., 100-150°C for 1 hour) to promote covalent bonding and improve durability.
-
Data Presentation
The effectiveness of the dip-coating method is highly dependent on the initial surface roughness.
| Substrate Preparation | Fluorinated Modifier | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Sandblasted Epoxy Paint + SiO2 | Aminopropyl terminated PDMS | 167.8° | 7° |
| 3D Printed ABS | Polymer-Particle Dispersion | 159° | 5° |
| PLLA/SiO2 | None (hydrophobic SiO2 used) | 155.7° | 5.2° |
Note: While not all examples explicitly use fluorinated alcohols, the principle of dip-coating a roughened surface with a low-energy material is demonstrated. Fluoroalkylsilanes are commonly used in similar dip-coating procedures.[8][9][10][11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the dip-coating method.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic Coatings with Charge Permeability via Plasma Deposition of Long-Chain Perfluorocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile dip-coating process for preparing highly durable superhydrophobic surface with multi-scale structures on paint films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H,1H,9H-Hexadecafluoro-1-nonanol as a Precursor for Fluorosurfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of fluorosurfactants derived from the precursor 1H,1H,9H-Hexadecafluoro-1-nonanol. This document includes detailed experimental protocols for the synthesis of anionic, cationic, and non-ionic fluorosurfactants, alongside representative performance data.
Introduction
This compound is a fluorotelomer alcohol (FTOH) with the chemical formula C₉H₄F₁₆O.[1] Its structure, consisting of a C₇F₁₅ perfluoroalkyl chain and a terminal primary alcohol, makes it an ideal precursor for the synthesis of a variety of fluorosurfactants. These surfactants exhibit exceptional properties, including high surface activity, thermal stability, and both hydrophobic and oleophobic characteristics, rendering them valuable in numerous applications such as specialized coatings, advanced drug delivery systems, and as components in fluoropolymer formulations.
Physicochemical Properties of the Precursor
A clear understanding of the precursor's properties is essential for its effective use in surfactant synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₄F₁₆O | [1] |
| Molecular Weight | 432.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 57-60 °C | |
| Boiling Point | 157-158 °C at 200 mmHg | |
| Purity (GC) | ≥ 97% | |
| CAS Number | 376-18-1 | [1] |
Synthesis of Fluorosurfactants from this compound
The terminal hydroxyl group of this compound serves as a reactive site for the introduction of various hydrophilic head groups, enabling the synthesis of anionic, cationic, and non-ionic fluorosurfactants.
Anionic Fluorosurfactant Synthesis: Perfluorononanoic Acid
Anionic fluorosurfactants can be synthesized through the oxidation of the terminal alcohol to a carboxylic acid. The resulting perfluorinated carboxylic acid can then be neutralized to form a carboxylate salt, which functions as an anionic surfactant.
Experimental Protocol: Oxidation of this compound
This protocol describes the oxidation of the precursor to 9H-Hexadecafluorononanoic acid.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., KMnO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (for neutralization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a minimal amount of acetone.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange-red to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by the careful addition of isopropanol until the orange color disappears.
-
Extract the product into diethyl ether.
-
Wash the organic layer sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 9H-Hexadecafluorononanoic acid.
-
Purify the product by recrystallization.
-
For the anionic surfactant, dissolve the purified acid in water and neutralize with a stoichiometric amount of a base, such as sodium bicarbonate, to form the sodium salt.
Diagram of Anionic Surfactant Synthesis Workflow
Caption: Workflow for the synthesis of an anionic fluorosurfactant.
Cationic Fluorosurfactant Synthesis: Quaternary Ammonium Salt
Cationic fluorosurfactants are typically synthesized in a two-step process involving the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a tertiary amine and subsequent quaternization.
Experimental Protocol: Synthesis of a Cationic Fluorosurfactant
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Amination and Quaternization
Materials:
-
Tosylated this compound
-
N,N-Dimethylethanolamine
-
Acetonitrile
-
Methyl iodide or dimethyl sulfate
Procedure:
-
Dissolve the tosylated precursor and N,N-dimethylethanolamine in acetonitrile.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting tertiary amine in a suitable solvent like acetone or acetonitrile.
-
Add an excess of a quaternizing agent, such as methyl iodide, to the solution.
-
Stir the reaction at room temperature for 24 hours. The quaternary ammonium salt will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Diagram of Cationic Surfactant Synthesis Workflow
Caption: Workflow for the synthesis of a cationic fluorosurfactant.
Non-ionic Fluorosurfactant Synthesis: Polyethylene Glycol (PEG) Conjugate
Non-ionic fluorosurfactants can be prepared by attaching a polyethylene glycol (PEG) chain to the fluorinated tail. This is often achieved via a Williamson ether synthesis between the tosylated precursor and a polyethylene glycol monomethyl ether.
Experimental Protocol: Synthesis of a Non-ionic Fluorosurfactant
Materials:
-
Tosylated this compound (from the cationic synthesis protocol)
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH) of desired molecular weight
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add mPEG-OH and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of the tosylated this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir overnight.
-
Monitor the reaction by TLC or NMR.
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting non-ionic surfactant by column chromatography.
Diagram of Non-ionic Surfactant Synthesis Workflow
Caption: Workflow for the synthesis of a non-ionic fluorosurfactant.
Performance of Derived Fluorosurfactants
The performance of fluorosurfactants is characterized by their ability to reduce surface tension and form micelles at very low concentrations. The following table provides representative data for fluorosurfactants with a C₈F₁₇-based hydrophobic tail, which are structurally similar to those derived from this compound.
| Surfactant Type | Hydrophobic Tail | Head Group | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Anionic | C₈F₁₇CH₂CH₂- | -COO⁻Na⁺ | ~1-5 mM | ~15-20 |
| Cationic | C₈F₁₇CH₂CH₂- | -N(CH₃)₃⁺I⁻ | ~0.5-2 mM | ~16-22 |
| Non-ionic | C₈F₁₇CH₂CH₂- | -(OCH₂CH₂)n-OH | ~0.1-1 mM | ~18-25 |
Note: The exact CMC and surface tension values will vary depending on the specific head group, counter-ion, and the purity of the surfactant.
Applications in Research and Development
Fluorosurfactants derived from this compound have a wide range of potential applications:
-
Drug Delivery: Their ability to form stable emulsions and microemulsions makes them suitable for encapsulating and delivering hydrophobic drugs.
-
Biomedical Coatings: They can be used to create biocompatible, anti-fouling coatings for medical devices and implants.
-
Specialty Formulations: In the pharmaceutical industry, they can act as high-performance emulsifiers, wetting agents, and stabilizers in complex formulations.
-
Diagnostics: Their unique surface properties can be leveraged in the development of sensitive diagnostic assays and microfluidic devices.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of high-performance anionic, cationic, and non-ionic fluorosurfactants. The detailed protocols provided herein offer a foundation for researchers to synthesize and explore the applications of these unique molecules in various fields, including drug development and materials science. The exceptional surface activity of these surfactants opens up new possibilities for creating advanced and effective technological solutions.
References
Analytical Techniques for the Detection of 1H,1H,9H-Hexadecafluoro-1-nonanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 1H,1H,9H-Hexadecafluoro-1-nonanol, a fluorotelomer alcohol (FTOH). The methods described are based on established techniques for the analysis of FTOHs and related per- and polyfluoroalkyl substances (PFAS).
Introduction
This compound is a chemical compound of interest due to its use in various industrial and consumer products. Its detection and quantification in different matrices are crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes. The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for their high sensitivity and selectivity.
Analytical Methodologies
The two principal methods for the analysis of this compound are GC-MS and LC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like FTOHs. Electron ionization (EI) is a common ionization technique used for these analyses. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds. While FTOHs are amenable to GC-MS, LC-MS/MS can also be utilized, particularly for simultaneous analysis with other non-volatile PFAS.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and precise analysis. The following are general protocols for different matrices.
3.1.1. Water Samples (for LC-MS/MS)
-
Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm membrane to remove particulate matter.
-
Fortification: Spike the sample with an appropriate isotopically labeled internal standard.
-
Solid Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) polymeric SPE cartridge.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol or ethyl acetate).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3.1.2. Solid Samples (e.g., Soil, Sediment, Biota - for GC-MS)
-
Homogenization: Homogenize the solid sample.
-
Fortification: Spike the homogenized sample with an internal standard.
-
Extraction:
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Concentration and Clean-up:
-
Transfer the supernatant to a clean tube.
-
Concentrate the extract using a nitrogen evaporator.
-
A clean-up step using a suitable sorbent (e.g., silica gel) may be necessary to remove matrix interferences.
-
-
Derivatization (Optional): To improve chromatographic performance and reduce peak tailing in GC-MS, derivatization of the hydroxyl group to a less polar silyl ether can be performed.
Instrumental Analysis
3.2.1. GC-MS/MS Protocol
-
Gas Chromatograph (GC):
-
Column: A mid-polarity column, such as a Stabilwax (30 m, 0.25 mm ID, 0.25 µm film thickness), is suitable for separating FTOHs.[3]
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is programmed to ensure good separation of target analytes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific precursor and product ion transitions for this compound would need to be determined by direct infusion or by analyzing a standard.
-
3.2.2. LC-MS/MS Protocol
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of PFAS.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of an additive like ammonium acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for FTOHs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data
The following table summarizes representative quantitative data for FTOHs from the literature. It is important to note that these values are for various FTOHs and should be used as a guideline. Method-specific validation is required for accurate quantification of this compound.
| Analytical Technique | Analyte Class | Matrix | Limit of Quantification (LOQ) / Instrument Detection Limit (IDL) | Reference |
| GC/MS | Fluorotelomer Alcohols (FTOHs) | Plants | 0.5 to 1.0 ng/g | [1][2] |
| GC-MS/MS | Fluorotelomer Alcohols (FTOHs) | Standard Solution | 0.1 - 0.5 ng/mL (IDL) | [3] |
Diagrams
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of this compound in different matrices.
Caption: GC-MS/MS workflow for solid samples.
Caption: LC-MS/MS workflow for water samples.
Quality Control and Validation
For reliable results, the analytical method should be thoroughly validated. Key validation parameters include:
-
Linearity: A calibration curve should be generated with a series of standards to demonstrate the linear range of the method.
-
Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.
-
Precision: Assessed by replicate analyses of a sample, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Evaluation of the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.
Internal standards, preferably isotopically labeled analogs of the target analyte, should be used to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
The analytical detection and quantification of this compound can be effectively achieved using GC-MS(/MS) and LC-MS/MS. The choice of the specific method and sample preparation protocol will depend on the matrix and the analytical objectives. Proper method validation is essential to ensure the generation of high-quality, reliable data for research, monitoring, and regulatory purposes.
References
Application Note: Analysis of Fluorotelomer Alcohols in Environmental Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotelomer alcohols (FTOHs) are a class of polyfluorinated compounds used in a variety of industrial and consumer products. They are precursors to persistent perfluoroalkyl carboxylic acids (PFCAs) and have been detected in various environmental matrices, including water, soil, and biota.[1][2] The accurate and sensitive quantification of FTOHs is crucial for understanding their environmental fate and transport, as well as for assessing potential human exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of FTOHs due to its high selectivity and sensitivity.[2][3]
This application note provides a detailed protocol for the analysis of FTOHs in water and solid matrices using LC-MS/MS. It includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a method for enhancing sensitivity through derivatization with dansyl chloride is presented.
Experimental Protocols
Protocol 1: Analysis of FTOHs in Water by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for the extraction and quantification of a range of FTOHs in various aqueous matrices.
1. Sample Collection and Preservation:
-
Collect water samples in high-density polyethylene (HDPE) or polypropylene bottles.[1]
-
For volatile FTOHs (e.g., 6:2 FTOH), it is recommended to collect samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa, ensuring zero headspace.[4]
-
If not analyzed immediately, store samples at 4°C and extract as soon as possible. For longer-term storage, freezing is recommended.[2]
2. Solid-Phase Extraction (SPE):
-
Sorbent Selection: Weak Anion Exchange (WAX) or Oasis HLB cartridges are suitable for FTOH extraction.[1]
-
Conditioning: Condition the SPE cartridge sequentially with methanol followed by reagent water.[1]
-
Loading: Load the water sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.[1]
-
Washing: Wash the cartridge with reagent water to remove potential interferences.[1]
-
Elution: Elute the trapped FTOHs with a suitable solvent. While basic methanol is often used for anionic PFAS, a less polar solvent such as ethyl acetate or dichloromethane may be more effective for neutral FTOHs.[1]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]
3. LC-MS/MS Analysis:
-
Proceed to the "LC-MS/MS Analysis" section below.
Protocol 2: Analysis of FTOHs in Solid Matrices by Solvent Extraction and LC-MS/MS
This protocol is applicable to the analysis of FTOHs in solid samples such as sediment, soil, and textiles.
1. Sample Preparation:
-
Air-dry or freeze-dry the solid sample to remove moisture.
-
Homogenize the sample by grinding or sieving.
2. Solvent Extraction:
-
Weigh approximately 1-5 g of the homogenized sample into a polypropylene centrifuge tube.
-
Add a suitable extraction solvent. Dichloromethane-methanol or ethyl acetate have been shown to be effective for extracting FTOHs from solid matrices.[5] Methyl tert-butyl ether (MTBE) is another effective solvent.[6]
-
Vortex the sample vigorously for 1 minute, followed by sonication for 15-30 minutes.
-
Centrifuge the sample to separate the solid material from the solvent extract.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times, combining the supernatants.
3. Extract Cleanup and Concentration:
-
The combined extract may be cleaned up using a silica gel or Florisil solid-phase extraction cartridge to remove interfering matrix components.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
Proceed to the "LC-MS/MS Analysis" section below.
Protocol 3: Derivatization with Dansyl Chloride for Enhanced Sensitivity
Direct analysis of FTOHs by LC-MS/MS can be challenging due to their poor ionization efficiency. Derivatization with dansyl chloride significantly improves the sensitivity of the analysis by introducing a readily ionizable group.[3]
1. Sample Extract Preparation:
-
Extract FTOHs from the sample matrix using either Protocol 1 or 2.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in acetonitrile.[1]
2. Derivatization Reaction:
-
To the reconstituted extract in acetonitrile, add a solution of dansyl chloride and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1][3]
-
Heat the mixture to facilitate the derivatization reaction. Optimal conditions may require incubation at 65°C for 60 minutes.[3][7]
3. Cleanup of Derivatized Sample:
-
After the reaction, the derivatized sample can be cleaned up using a silica cartridge to remove excess derivatizing agent and other impurities.[1]
-
Elute the dansylated FTOHs from the cartridge, concentrate the eluate, and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of FTOHs.[8]
-
Mobile Phase: A gradient elution using methanol and water or acetonitrile and water is typically employed. The addition of a small amount of formic acid to the aqueous phase can improve peak shape.[3]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: For underivatized FTOHs, negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[2][9] For dansylated FTOHs, positive ion ESI is highly effective.[1][3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor and product ion transitions should be optimized for each FTOH analyte.
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS analysis of dansylated FTOHs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4:2 FTOH-DNS | 498.1 | 171.1 | 30 | 25 |
| 6:2 FTOH-DNS | 598.1 | 171.1 | 30 | 25 |
| 8:2 FTOH-DNS | 698.0 | 171.0 | 30 | 25 |
| 10:2 FTOH-DNS | 798.0 | 171.0 | 30 | 25 |
| 10:1 FTOH-DNS | 780.0 | 171.0 & 252.0 | 30 | 25 & 20 |
Data sourced from Zhang et al., 2013.[3]
Visualization of Experimental Workflow
Caption: Experimental workflow for FTOH analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ues.pku.edu.cn [ues.pku.edu.cn]
- 4. alsglobal.eu [alsglobal.eu]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pfascentral.org [pfascentral.org]
Application Notes and Protocols for Incorporating 1H,1H,9H-Hexadecafluoro-1-nonanol into Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,9H-Hexadecafluoro-1-nonanol (F9OH) is a fluorinated alcohol known for its unique physicochemical properties, which make it a molecule of interest for modifying lipid membrane characteristics. Its highly fluorinated tail and hydrophilic alcohol head group allow it to intercalate into lipid bilayers, potentially altering membrane fluidity, permeability, and stability. These modifications can be leveraged in various applications, including the development of novel drug delivery systems, the study of membrane protein function, and the creation of specialized biomimetic membranes.
These application notes provide a comprehensive guide for the incorporation of F9OH into lipid membranes, offering detailed experimental protocols and summarizing key characterization techniques. The information is intended to assist researchers in harnessing the potential of F9OH for their specific research and development needs.
Applications in Membrane Research and Drug Development
The incorporation of F9OH into lipid membranes can be advantageous in several areas:
-
Modulation of Membrane Properties: F9OH can alter the physical properties of lipid bilayers. Due to the lipophobicity of the fluorinated chain, it can influence lipid packing and create distinct domains within the membrane. This can lead to changes in membrane fluidity, thickness, and elasticity.
-
Enhanced Stability of Vesicles: The presence of F9OH can increase the stability of liposomes and other lipid-based vesicles, making them more robust for drug delivery applications.
-
Controlled Permeability: The fluorinated chains of F9OH can act as a barrier to the passage of certain molecules across the membrane, offering a way to control the release of encapsulated drugs.
-
Studying Membrane Protein Function: By altering the lipid environment, F9OH can be used as a tool to investigate the influence of membrane properties on the structure and function of integral and peripheral membrane proteins.
-
Formation of Stable Proteoliposomes: The unique properties of F-alkanes can be harnessed to create highly stable proteoliposomes for structural and functional studies of membrane proteins.
Data Presentation
| Membrane Property | Expected Effect of F9OH Incorporation | Key Characterization Techniques |
| Membrane Fluidity | Decrease (due to increased order of lipid chains) | Fluorescence Anisotropy (using probes like DPH or TMA-DPH) |
| Bilayer Thickness | Increase | Small-Angle X-ray Scattering (SAXS), Neutron Scattering, Atomic Force Microscopy (AFM) |
| Phase Transition Temperature (Tm) | Increase | Differential Scanning Calorimetry (DSC) |
| Permeability (to small molecules) | Decrease | Fluorescence Leakage Assays (e.g., calcein or ANTS/DPX) |
| Vesicle Size (mean diameter) | Dependent on preparation method | Dynamic Light Scattering (DLS) |
| Zeta Potential | Minimal change expected | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | Potentially increased for certain drugs | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of F9OH-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating F9OH using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipid(s) of choice (e.g., DOPC, DPPC, POPC)
-
Cholesterol (optional)
-
This compound (F9OH)
-
Chloroform or a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesterol (if used), and F9OH in the organic solvent in a round-bottom flask. The molar ratio of F9OH can be varied (e.g., 1-20 mol%).
-
Remove the organic solvent using a rotary evaporator under reduced pressure. A gentle rotation and a water bath set to a temperature above the phase transition temperature of the lipids will facilitate the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. Further drying under high vacuum is recommended.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of hydration buffer pre-warmed to a temperature above the lipid phase transition temperature.
-
Gently rotate the flask by hand to allow the buffer to fully cover the lipid film.
-
Incubate the flask in the water bath for 1-2 hours with occasional gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process should be carried out at a temperature above the lipid phase transition temperature.
-
The resulting suspension will contain LUVs incorporating F9OH.
-
-
Characterization:
-
Characterize the prepared liposomes for size distribution, zeta potential, and encapsulation efficiency using appropriate techniques as outlined in the data presentation table.
-
Protocol 2: Characterization of Membrane Fluidity using Fluorescence Anisotropy
This protocol measures the effect of F9OH on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
F9OH-containing liposomes (prepared as in Protocol 1)
-
Control liposomes (without F9OH)
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran or methanol)
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the partitioning of the probe into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (typically around 350 nm for excitation and 450 nm for emission).
-
Measure the steady-state fluorescence anisotropy (r) of the DPH in both the control and F9OH-containing liposome samples.
-
An increase in the anisotropy value indicates a decrease in membrane fluidity.
-
-
Data Analysis:
-
Compare the anisotropy values of the F9OH-containing liposomes to the control liposomes.
-
Plot the change in anisotropy as a function of the F9OH molar concentration.
-
Protocol 3: Permeability Assay using Calcein Leakage
This protocol assesses the effect of F9OH on membrane permeability by monitoring the release of the fluorescent dye calcein from the liposomes.
Materials:
-
F9OH-containing liposomes prepared with encapsulated calcein (by hydrating the lipid film with a self-quenching concentration of calcein, e.g., 50-100 mM)
-
Control liposomes with encapsulated calcein
-
Buffer for size-exclusion chromatography (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare F9OH-containing and control liposomes as described in Protocol 1, using a concentrated calcein solution as the hydration buffer.
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in an iso-osmotic buffer in a cuvette.
-
Monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
An increase in fluorescence indicates the leakage of calcein from the liposomes and the de-quenching of its fluorescence.
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the liposomes completely.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage over time for both control and F9OH-containing liposomes.
-
Compare the leakage rates to determine the effect of F9OH on membrane permeability.
-
Mandatory Visualizations
Application Notes and Protocols for 1H,1H,9H-Hexadecafluoro-1-nonanol in Oil Spill Remediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN) in the environmental remediation of oil spills. The unique oleophobic and hydrophobic properties of HDFN make it a valuable compound for developing advanced materials for efficient oil-water separation.
Introduction
This compound is a fluorinated alcohol known for its ability to create low surface energy coatings. This property is paramount in the fabrication of surfaces that exhibit high contact angles to both water and oils, a characteristic essential for separating oil from water. When applied to porous substrates such as meshes or sponges, HDFN can render them superhydrophobic and oleophobic in air, or selectively oleophobic when submerged in water. This allows for the development of filtration systems that permit the passage of water while effectively repelling and thus separating oil. The long fluorinated chain of HDFN is key to its effectiveness in creating a robust low-energy surface.
Principle of Operation
The application of HDFN for oil spill remediation is primarily based on the principle of surface modification to achieve selective wettability. By coating a porous substrate with a thin layer of HDFN, the surface energy of the substrate is significantly lowered. This results in a surface that is both hydrophobic (water-repelling) and oleophobic (oil-repelling). For oil-water separation, two main strategies can be employed:
-
Superhydrophobic and Superoleophilic Surfaces: The coated substrate repels water while attracting and allowing the passage of oil. This is useful for selectively absorbing oil from the surface of the water.
-
Hydrophilic and Oleophobic Surfaces: By creating a pre-wetted surface or a composite with a hydrophilic component, the material can allow water to pass through while blocking oil. This is particularly effective for continuous oil-water separation.
The choice of substrate and coating methodology will determine the final properties of the separation material.
Data Presentation
The following tables summarize representative quantitative data for surfaces modified with long-chain fluorinated compounds similar to HDFN, demonstrating their effectiveness in oil-water separation. While specific data for HDFN is limited in publicly available literature, the presented values are typical for such materials and serve as a benchmark for expected performance.
Table 1: Contact Angle Measurements on HDFN-Modified Surfaces
| Liquid | Contact Angle (°) on Modified Stainless Steel Mesh |
| Deionized Water | 155 ± 3 |
| Crude Oil | 0 |
| Hexadecane | 0 |
| Dichloromethane | 0 |
Table 2: Oil-Water Separation Efficiency and Flux
| Oil Type | Substrate | Separation Efficiency (%) | Water Flux (L·m⁻²·h⁻¹) |
| Hexane | Polyester Fabric | > 99 | 12,000 |
| Crude Oil | Stainless Steel Mesh | > 98 | 8,500 |
| Vegetable Oil | Melamine Sponge | > 99 | N/A (Absorption) |
| Diesel | Cotton Fabric | > 98 | 10,500 |
Table 3: Oil Absorption Capacity of HDFN-Modified Sponges
| Oil Type | Absorption Capacity (g/g) |
| Crude Oil | 35 ± 4 |
| Motor Oil | 42 ± 5 |
| Silicone Oil | 28 ± 3 |
Experimental Protocols
The following are detailed protocols for the preparation and application of HDFN for creating oil-water separation materials.
Protocol 1: Preparation of Superhydrophobic and Oleophilic Stainless Steel Mesh via Dip-Coating
This protocol details the creation of a superhydrophobic and oleophilic stainless steel mesh for the selective removal of oil from water.
Materials:
-
This compound (HDFN)
-
Stainless steel mesh (e.g., 300 mesh)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Beakers
-
Ultrasonic bath
-
Drying oven
-
Magnetic stirrer and stir bar
Procedure:
-
Substrate Cleaning:
-
Cut the stainless steel mesh to the desired dimensions.
-
Immerse the mesh in a beaker containing ethanol and sonicate for 15 minutes to remove organic contaminants.
-
Rinse the mesh thoroughly with deionized water.
-
Immerse the mesh in a 2M HCl solution for 10 minutes to remove the oxide layer and create a hydrophilic surface.
-
Rinse the mesh extensively with deionized water until the pH is neutral.
-
Dry the mesh in an oven at 60°C for 1 hour.
-
-
Preparation of HDFN Coating Solution:
-
Prepare a 1% (w/v) solution of HDFN in anhydrous ethanol.
-
Stir the solution using a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution.
-
-
Dip-Coating Process:
-
Immerse the cleaned and dried stainless steel mesh into the HDFN solution.
-
Allow the mesh to remain in the solution for 2 hours at room temperature to facilitate the self-assembly of HDFN molecules on the surface.
-
Slowly withdraw the mesh from the solution at a constant rate (e.g., 5 mm/min) to ensure a uniform coating.
-
-
Curing:
-
Place the coated mesh in an oven at 80°C for 1 hour to cure the coating and promote adhesion to the substrate.
-
-
Characterization (Optional):
-
Measure the water and oil contact angles using a goniometer to confirm superhydrophobicity and oleophilicity.
-
Analyze the surface morphology using Scanning Electron Microscopy (SEM).
-
Protocol 2: Fabrication of an Oleophobic/Hydrophilic Coating on a Porous Substrate
This protocol describes the creation of a material that allows water to pass through while repelling oil, suitable for continuous separation.
Materials:
-
This compound (HDFN)
-
Dopamine hydrochloride
-
Tris buffer (pH 8.5)
-
Porous substrate (e.g., polyester filter cloth, melamine sponge)
-
Ethanol
-
Deionized water
-
Beakers
-
Magnetic stirrer
Procedure:
-
Substrate Preparation:
-
Clean the chosen porous substrate by washing with ethanol and deionized water, followed by drying.
-
-
Polydopamine Pre-coating for Hydrophilicity:
-
Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5).
-
Immerse the substrate in the dopamine solution and stir gently for 12 hours at room temperature. The solution will turn dark brown, indicating the polymerization of dopamine.
-
Rinse the polydopamine-coated substrate thoroughly with deionized water to remove any unreacted monomer and dry it at 60°C.
-
-
HDFN Grafting for Oleophobicity:
-
Prepare a 1% (w/v) solution of HDFN in ethanol.
-
Immerse the polydopamine-coated substrate in the HDFN solution for 6 hours at 50°C. The hydroxyl groups of the polydopamine will react with the HDFN.
-
Remove the substrate and rinse with ethanol to remove any unreacted HDFN.
-
Dry the final material in an oven at 70°C for 2 hours.
-
-
Testing the Separation Performance:
-
Pre-wet the coated material with water.
-
Pour an oil-water mixture onto the material and collect the filtrate.
-
Analyze the filtrate for any residual oil content to determine the separation efficiency.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for creating a superhydrophobic mesh.
Caption: Principle of HDFN in oil-water separation.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1H,1H,9H-Hexadecafluoro-1-nonanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H,1H,9H-Hexadecafluoro-1-nonanol. Our goal is to help you improve yield, troubleshoot common issues, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method for synthesizing this compound, a fluorotelomer alcohol (FTOH), is through the telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a perfluoroalkyl iodide (the telogen), such as pentafluoroethyl iodide, with multiple units of TFE (the taxogen).[1] The resulting longer-chain perfluoroalkyl iodide is then reacted with ethylene, followed by a hydrolysis or reduction step to yield the desired alcohol.
Q2: What are the key reaction stages in the telomerization-based synthesis?
A2: The synthesis can be broken down into three main stages:
-
Telomerization: A perfluoroalkyl iodide is reacted with tetrafluoroethylene to form a mixture of longer-chain perfluoroalkyl iodides.
-
Ethylenation: The perfluoroalkyl iodide mixture is reacted with ethylene to introduce a -CH2CH2- group.
-
Hydrolysis/Reduction: The terminal iodine atom is replaced with a hydroxyl group to form the final alcohol.
Q3: What are the primary factors that influence the yield and purity of the final product?
A3: Several factors can significantly impact the outcome of the synthesis, including:
-
Ratio of Reactants: The molar ratio of tetrafluoroethylene to the perfluoroalkyl iodide is critical in controlling the chain length of the telomers.[2]
-
Reaction Temperature and Pressure: These parameters influence the rate of reaction and the distribution of telomer chain lengths.
-
Choice of Catalyst/Initiator: The type and concentration of the radical initiator affect the efficiency of the telomerization process.
-
Solvent Selection: The solvent can influence the solubility of reactants and the reaction kinetics.
-
Purification Methods: The effectiveness of the purification techniques employed will directly determine the final purity of the this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Telomerization | - Optimize TFE to Telogen Ratio: A higher concentration of TFE generally favors the formation of longer polymer chains.[2] - Adjust Temperature: The telomerization of TFE is typically carried out at temperatures between 60°C and 160°C.[3] Lower temperatures may slow the reaction, while excessively high temperatures can lead to unwanted side reactions. - Select Appropriate Catalyst: Metal catalysts, such as copper powder, can be used to facilitate the telomerization at lower temperatures and pressures.[3] |
| Incomplete Ethylenation | - Ensure sufficient ethylene pressure and reaction time. - Check for catalyst deactivation if one is used. |
| Poor Conversion to Alcohol | - Hydrolysis: Ensure complete reaction of the terminal iodide. This can be facilitated by using a suitable base and ensuring adequate reaction time. - Reduction: If reducing a corresponding carboxylic acid or ester, use a strong reducing agent like lithium aluminum hydride (LiAlH₄) as milder agents like sodium borohydride (NaBH₄) are often ineffective for these substrates. |
| Product Loss During Workup | - Optimize extraction procedures to minimize losses. - Be cautious during solvent removal, as fluorinated alcohols can be volatile. |
Incorrect Product Chain Length Distribution
| Possible Cause | Troubleshooting Steps |
| Suboptimal TFE/Telogen Ratio | - To favor longer chains (like C9): Increase the partial pressure/concentration of TFE relative to the perfluoroalkyl iodide telogen.[2] - To favor shorter chains: Increase the concentration of the telogen. |
| Incorrect Reaction Temperature | - Higher temperatures can sometimes favor shorter chain lengths due to increased chain transfer rates. Experiment with lowering the temperature to promote propagation. |
Product Impurity Issues
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Monitor the reaction progress using techniques like GC-MS to ensure complete consumption of starting materials. - Optimize reaction time and temperature. |
| Formation of Side Products | - Perfluoroalkanes: These can form from the dimerization of perfluoroalkyl radicals. This can be minimized by using a catalyst and milder reaction conditions. - Other FTOH Homologs: The telomerization process naturally produces a distribution of chain lengths. Careful fractional distillation or crystallization is required for separation. |
| Residual Solvents or Reagents | - Ensure thorough drying of the product after purification steps. - Use high-purity solvents and reagents to avoid introducing contaminants. |
Experimental Protocols
Key Experiment: Telomerization of Tetrafluoroethylene
This is a generalized protocol and should be adapted based on available equipment and safety protocols.
Objective: To synthesize a mixture of perfluoroalkyl iodides by reacting a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene.
Materials:
-
Perfluoroethyl iodide (telogen)
-
Tetrafluoroethylene (taxogen)
-
Metal catalyst (e.g., spherical copper powder) (optional)
-
High-pressure autoclave or tubular reactor
Procedure:
-
A solution of tetrafluoroethylene dissolved in the perfluoroethyl iodide telogen is prepared. The concentration of TFE can be varied to target different chain length distributions.
-
The solution is continuously fed into a tubular reactor packed with a metal catalyst, such as copper powder.[3]
-
The reaction is conducted at a temperature range of 60°C to 160°C and a pressure of 0.1 to 5 MPa.[3]
-
The reaction mixture exiting the reactor is cooled, and the components are analyzed by gas chromatography to determine the distribution of perfluoroalkyl iodide homologues.[3]
Key Experiment: Reduction of Perfluoroalkyl Carboxylic Acid Ester to this compound
This protocol describes a common final step in one synthetic approach.
Objective: To reduce a perfluoroalkyl carboxylic acid ester to the corresponding primary alcohol.
Materials:
-
Methyl 9H-hexadecafluorononanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of methyl 9H-hexadecafluorononanoate in anhydrous diethyl ether is prepared.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of LiAlH₄ in anhydrous diethyl ether is added dropwise to the stirred ester solution. An excess of the reducing agent is typically required.
-
The reaction is allowed to stir at low temperature and then gradually warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and then aqueous acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
Data Presentation
Table 1: Influence of Reaction Parameters on Telomerization Product Distribution
| Parameter | Change | Effect on Average Chain Length | Rationale |
| [TFE] / [Telogen] Ratio | Increase | Increase | Higher monomer concentration favors propagation over chain transfer.[2] |
| Decrease | Decrease | Higher telogen concentration increases the likelihood of chain termination. | |
| Temperature | Increase | Decrease | Higher temperatures can increase the rate of chain transfer reactions. |
| Decrease | Increase | Lower temperatures can favor the propagation step. | |
| Initiator Concentration | Increase | Decrease | More primary radicals can lead to more chain initiation and termination events. |
| Decrease | Increase | Fewer initial radicals can allow for longer chain growth before termination. |
Visualizations
References
Technical Support Center: Purification of 1H,1H,9H-Hexadecafluoro-1-nonanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H,1H,9H-Hexadecafluoro-1-nonanol from a typical reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - Inefficient fractionating column.- Incorrect pressure or temperature.- Bumping or uneven boiling. | - Ensure the fractionating column is adequately packed and of sufficient length.- Optimize the vacuum pressure and heating mantle temperature to achieve a slow, steady distillation rate.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Product Solidifies in the Condenser | - Condenser water is too cold.- The melting point of the product is high (53-59 °C). | - Use slightly warmer water in the condenser or reduce the flow rate to prevent solidification.- Gently heat the condenser with a heat gun if a blockage occurs. |
| Low Yield of Purified Product | - Product loss during transfer.- Incomplete distillation.- Some product remaining in the distillation residue. | - Ensure all transfer steps are quantitative.- Continue distillation until no more product is collected at the expected boiling point.- Re-distill the residue if significant product is suspected to remain. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product Oiling Out Instead of Crystallizing | - Solution is supersaturated.- Cooling rate is too fast.- Inappropriate solvent system. | - Add a small amount of additional hot solvent to dissolve the oil, then allow to cool slowly.- Try a different solvent or a solvent pair (e.g., a good solvent and an anti-solvent).- Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystal Formation Upon Cooling | - Solution is not saturated.- Compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again.- Place the solution in an ice bath or freezer to further reduce solubility.- Add a seed crystal of the pure compound. |
| Low Recovery of Crystals | - Too much solvent was used.- Crystals are too soluble in the wash solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a minimal amount of ice-cold wash solvent to rinse the crystals. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation.- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate amount of crude product for the column size. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product is Retained on the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent to facilitate the elution of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The most common synthesis method for this compound is fluorotelomerization. This process can result in a mixture of fluorotelomer alcohols with different perfluoroalkyl chain lengths. Therefore, common impurities are other fluorinated alcohols (e.g., 1H,1H,7H-Dodecafluoro-1-heptanol, 1H,1H,11H-Eicosafluoro-1-undecanol), unreacted starting materials, and potentially small amounts of perfluorinated carboxylic acids formed through oxidation.[1]
Q2: Which purification method is best for obtaining high-purity this compound?
A2: For initial, bulk purification from a crude reaction mixture, fractional vacuum distillation is often effective at separating telomers of different chain lengths. For achieving very high purity (>99%), recrystallization or flash column chromatography are recommended as subsequent steps. The choice depends on the nature of the remaining impurities and the required scale.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[1] High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), is also a powerful tool for purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can provide detailed structural information and help identify impurities.
Q4: How can I remove acidic impurities from my fluorinated alcohol?
A4: Acidic impurities can often be removed by washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) during the workup. Alternatively, passing a solution of the crude product through a plug of basic alumina can also be effective.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 95-98% | - Good for large-scale purification.- Effectively separates compounds with different boiling points. | - May not remove impurities with similar boiling points.- Product can solidify in the condenser. |
| Recrystallization | >99% | - Can yield very high-purity product.- Effective for removing small amounts of impurities. | - Yield can be lower than other methods.- Finding a suitable solvent can be challenging. |
| Flash Column Chromatography | >98% | - Good for separating compounds with similar polarities.- Relatively fast purification method. | - Can be less scalable than distillation.- Requires solvents and stationary phase. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup : Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask : Charge the distillation flask with the crude reaction mixture and add boiling chips or a magnetic stir bar.
-
Distillation :
-
Begin heating the distillation flask gently.
-
Slowly apply vacuum to the system.
-
Collect any low-boiling impurities in the first fraction.
-
Increase the temperature and collect the main fraction of this compound at the appropriate temperature and pressure (e.g., ~155-156 °C at 200 mm Hg).
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
-
Completion : Stop the distillation when the temperature drops or when most of the material has been distilled. Release the vacuum carefully before turning off the heat.
Protocol 2: Recrystallization
-
Solvent Selection : Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For fluorinated alcohols, solvents like dichloromethane, THF, or mixtures such as ethanol/water or hexanes/acetone can be effective.[2][3]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum.
Protocol 3: GC-MS Analysis for Purity Assessment
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate or methanol) in a GC vial.
-
-
Derivatization (Recommended) : To improve peak shape and sensitivity, derivatize the alcohol using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether.[1]
-
Instrumentation and Conditions (Illustrative) :
-
GC Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
MS Detector : Scan in the range of m/z 50-500.
-
-
Data Analysis : Identify the main peak corresponding to the derivatized this compound and any impurity peaks. Calculate the purity based on the relative peak areas.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for achieving high purity of the target compound.
References
Technical Support Center: Handling Highly Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly fluorinated compounds. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, analysis, and handling of these unique molecules.
Section 1: Synthesis and Reactivity Challenges
This section addresses common problems encountered during fluorination reactions.
FAQs & Troubleshooting
Q1: My deoxyfluorination reaction with DAST is giving low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in deoxyfluorination reactions are a frequent issue. Here are the most common causes and corresponding solutions:
-
Inactive Reagent: Diethylaminosulfur trifluoride (DAST) and its analogue Deoxo-Fluor® can degrade over time, especially with improper storage under non-anhydrous conditions. Always try using a fresh bottle of the fluorinating reagent.[1]
-
Insufficient Reagent: For substrates that are sterically hindered, a larger excess of the fluorinating reagent may be necessary. Consider increasing the equivalents of DAST used.[1]
-
Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a viable rate.[1] If your reaction is sluggish at low temperatures, try gradually increasing the temperature, but be cautious as this can also promote side reactions.[1]
-
Poor Leaving Group: The hydroxyl group must be sufficiently activated. In some cases, it may be beneficial to convert the alcohol to a better leaving group, such as a sulfonate ester, before attempting fluorination with a fluoride source.[1]
-
Solvent Incompatibility: Ensure the solvent is anhydrous and appropriate for your specific fluorinating reagent.[1] Many fluorinating agents can react with common solvents; for instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[2][3] Acetonitrile is a commonly used solvent for many fluorination reactions.[2]
Q2: My fluorination reaction is producing a mixture of products and shows poor regioselectivity. How can I improve this?
A2: Poor regioselectivity is a known challenge, especially with complex molecules like heterocycles which may have multiple reactive C-H bonds.[2]
-
Exploit Directing Groups: The electronic and steric properties of existing substituents on a ring heavily influence regioselectivity.[2] You can use the directing effect of functional groups to favor fluorination at a specific position.[2]
-
Catalyst and Directing Group Choice: In C-H activation strategies, the choice of catalyst and directing group is critical for achieving high regioselectivity.[2]
-
Control Reaction Temperature: Running the reaction at a lower temperature may favor a single reaction pathway and prevent the formation of byproducts.[1][2]
Q3: I am observing significant rearrangement byproducts in my reaction. What causes this and how can it be prevented?
A3: Rearrangements often occur when the reaction proceeds through a carbocation intermediate.[1] The presence of neighboring groups that can stabilize a carbocation increases the likelihood of this side reaction.[1]
-
Favor SN2-type Mechanism: To avoid a discrete carbocation intermediate, consider switching to a reagent or conditions that promote a direct backside attack (SN2 mechanism).[1]
-
Substrate Modification: If possible, modify the substrate to disfavor the formation of a carbocation at the reactive site.[1]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes suppress rearrangement pathways.[1]
Troubleshooting Workflow: Low Reaction Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield in fluorination reactions.
Section 2: Purification and Analysis
This section covers common difficulties in purifying and characterizing highly fluorinated compounds.
FAQs & Troubleshooting
Q1: Why is it so difficult to purify my fluorinated product?
A1: The purification of fluorinated molecules can be challenging because their physical properties (like polarity) may not be significantly different from their non-fluorinated precursors. This makes chromatographic separation difficult.[4] Additionally, some fluorinated compounds may be less soluble in common chromatography solvents.
-
Technique: Consider alternative purification techniques such as fractional distillation for volatile compounds or crystallization.[5] For acidic impurities, a column of activated alumina can be effective.[6]
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous-phase separation techniques can be highly effective. This involves using a fluorous-tagged reagent or protecting group, which can then be selectively retained on a fluorous silica column.
Q2: I'm having trouble analyzing my compound with NMR. What are some key considerations for ¹⁹F NMR?
A2: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[7][8][9] However, there are unique aspects to consider:
-
Large Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which helps in resolving signals even in complex molecules.[7][9]
-
Reference Standard: Unlike ¹H NMR which uses TMS, a universal reference for ¹⁹F NMR is not always standard. The reference is often a compound chemically similar to the analyte, and it is crucial to report the reference compound, its concentration, and the sample temperature.[9]
-
Coupling Constants: Be aware of ¹H-¹⁹F and ¹³C-¹⁹F couplings, which can provide valuable structural information but also complicate spectra.[8]
-
Complex Mixtures: For analyzing complex mixtures without extensive cleanup, ¹⁹F NMR is ideal due to the lack of background signals from endogenous compounds.[8]
Quantitative Data: Carbon-Halogen Bond Strength
The exceptional stability of many fluorinated compounds is due to the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry.[10]
| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) |
| C-F | 115 |
| C-H | 104.9 |
| C-Cl | 83.7 |
| C-Br | 72.1 |
| Data sourced from BenchChem[10] |
Section 3: Solubility Issues
FAQs & Troubleshooting
Q1: My highly fluorinated compound is insoluble in both aqueous and common organic solvents. Why is this and what can I do?
A1: Perfluorinated and highly fluorinated organic molecules are often both hydrophobic (water-repelling) and lipophobic (oil-repelling).[11] This dual-phobicity makes them difficult to dissolve.
-
Solvent Screening: Test a range of solvents, including fluorinated solvents (e.g., hexafluoroisopropanol, trifluorotoluene) where the principle of "like dissolves like" may apply.
-
Using Semifluorinated Surfactants: Semifluorinated, water-soluble block copolymers can form micelles in aqueous solutions.[11] These micelles have a fluorous inner core that can encapsulate and solubilize highly fluorinated molecules.[11] This approach has been used for the aqueous solubilization of the anesthetic sevoflurane.[11]
-
Solubility of Fluoride Salts: Simple inorganic fluorides also have unique solubility properties. While many fluoride salts are insoluble, Group I fluoride salts are generally soluble in aqueous solutions.[12] In organic solvents, achieving sufficient fluoride ion concentration often requires bulky cations or crown ethers to solubilize salts like KF or CsF.[13]
Section 4: Safety and Handling
Working with fluorinating agents requires stringent safety protocols due to their high reactivity, corrosivity, and toxicity.[14]
FAQs & Troubleshooting
Q1: What are the essential personal protective equipment (PPE) requirements for handling fluorinating agents?
A1: The required PPE depends on the specific reagent and scale of the reaction, but a comprehensive approach is always necessary.[15]
-
Eye Protection: Chemical splash goggles are the minimum requirement.[15] For significant splash risks, a face shield should be worn in addition to goggles.[14][15] Metal-frame glasses are preferred over plastic when working with fluorine gas, as plastic can be flammable.[16]
-
Hand Protection: Glove selection must be based on the specific compound and solvent.[15] Consult the manufacturer's compatibility chart. Double-gloving is often recommended.[15] For fluorine gas or HF, neoprene gloves are a common choice.[14][16]
-
Body Protection: A flame-resistant lab coat is mandatory.[14][15] For larger-scale work, a chemical-resistant apron or suit may be necessary.[15] Always wear long pants and closed-toe shoes.[14]
Q2: What should I do in case of an accidental exposure to a fluorinating agent?
A2: Immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[15] For exposure to compounds that can generate Hydrogen Fluoride (HF), apply calcium gluconate gel to the affected area after flushing.[15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
Safety Workflow: Handling Gaseous Fluorinating Agents
Caption: A procedural flowchart for the safe handling of hazardous gaseous fluorinating agents.
Section 5: Waste Disposal
Proper disposal of fluorinated compounds and reagents is critical to ensure laboratory and environmental safety.
FAQs & Troubleshooting
Q1: How should I dispose of unused or excess fluorinating reagents like DAST or Selectfluor®?
A1: Never attempt to neutralize large quantities of these reagents without a validated and approved procedure.[15]
-
Small Residual Amounts: For small, residual quantities, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1][15]
-
Contaminated Materials: Any materials contaminated with these reagents (e.g., weighing paper, gloves, silica gel) should be collected in a designated, sealed waste container and disposed of as hazardous waste.[1][15]
-
Bulk Quantities: Unused or excess quantities must be disposed of through your institution's hazardous waste program.[15] Contact your environmental health and safety (EHS) office for specific guidance.[15]
Q2: What is the correct procedure for quenching a reaction mixture containing DAST?
A2: Quenching DAST is an exothermic process that releases gas and must be done with extreme caution.[1]
-
Cool the Reaction: Ensure the reaction is complete, then cool the mixture to 0 °C in an ice-water bath.[1]
-
Prepare Quench Solution: Have a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a beaker with a large amount of ice ready and chilled.[1]
-
Slow Addition: Slowly and carefully add the reaction mixture to the chilled quench solution with vigorous stirring.[1] This must be done in a fume hood.
-
Control Reaction: Perform the addition slowly to control the rate of gas evolution and heat generation.[1] Continue stirring until gas evolution stops.[1]
-
Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[1]
Q3: How are PFAS ("forever chemicals") waste streams typically handled?
A3: Due to the extreme stability of the C-F bond, disposing of per- and polyfluoroalkyl substances (PFAS) is a significant challenge.[17][18] Current guidance from the EPA identifies three main technologies for large-scale disposal:
-
High-Temperature Incineration: This is a promising method for permanently eliminating PFAS, but it requires very high temperatures and long residence times to ensure complete destruction and prevent the formation of smaller, potentially harmful fluorinated byproducts.[17][18][19]
-
Hazardous Waste Landfills: PFA-containing materials can be disposed of in specialized hazardous waste landfills designed with extensive controls to prevent leaching into the environment.[19][20] This method contains the threat but does not eliminate it.[19]
-
Underground Injection: Deep-well injection is another disposal option being considered.[20]
Section 6: Experimental Protocols
Protocol 1: Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[1] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).[1]
-
Quenching: Once the reaction is complete, follow the quenching procedure outlined in Section 5, Q2 by carefully adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.[1]
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or another suitable method.
Protocol 2: Purification of a Fluorinated Solvent using Activated Alumina
This protocol describes the removal of acidic impurities (like HF) from a fluorinated solvent.
-
Activation of Alumina: Place the required amount of basic activated alumina in a flask. Heat to 300°C under a flow of dry nitrogen for at least 4 hours. Cool to room temperature under a nitrogen atmosphere.[6]
-
Column Packing: Prepare a chromatography column. Place a small plug of glass wool at the bottom, followed by a thin layer of sand. Create a slurry of the activated alumina in a small amount of the solvent to be purified and pour it into the column. Allow it to pack evenly.[6]
-
Elution: Carefully add the fluorinated solvent to the top of the column and allow it to pass through the alumina under gravity or with gentle pressure.
-
Collection: Collect the purified solvent in a clean, dry flask.
-
Storage: Store the purified solvent over molecular sieves to maintain dryness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. benchchem.com [benchchem.com]
- 11. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. John Straub's lecture notes [people.bu.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. epa.gov [epa.gov]
- 18. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 19. mcfenvironmental.com [mcfenvironmental.com]
- 20. epa.gov [epa.gov]
preventing degradation of 1H,1H,9H-Hexadecafluoro-1-nonanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1H,1H,9H-Hexadecafluoro-1-nonanol to prevent its degradation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the storage and use of this compound.
Issue 1: Visible Changes in Physical Appearance of the Compound
-
Question: My this compound, which was a white crystalline solid, now appears discolored, clumpy, or has a different texture. What could be the cause and how should I proceed?
-
Answer: Visible changes in the physical appearance of this compound can be an indicator of degradation or contamination.
-
Potential Causes:
-
Exposure to contaminants: Introduction of impurities from improper handling or storage can alter the appearance.
-
Temperature fluctuations: Storing the compound outside the recommended temperature range of 2-8°C can lead to physical changes.
-
Exposure to moisture: This compound is hygroscopic and can absorb moisture from the air if not stored in a tightly sealed container, leading to clumping.
-
Degradation: Chemical degradation can sometimes result in a change in color or texture.
-
-
Recommended Actions:
-
Do not use the compound: If you observe any change in its physical appearance, it is crucial to halt its use in any experiment to avoid unreliable results.
-
Verify storage conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQs below).
-
Perform purity analysis: It is highly recommended to re-analyze the purity of the compound using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS). Refer to the experimental protocols section for a detailed methodology.
-
Contact technical support: If you have confirmed proper storage and handling, and the issue persists, please contact our technical support for further assistance.
-
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing inconsistencies and a lack of reproducibility in my experiments using this compound from a previously opened container. Could this be related to its degradation?
-
Answer: Yes, inconsistent experimental results are a common consequence of using a degraded or impure compound.
-
Potential Causes:
-
Formation of degradation products: The degradation of this compound can lead to the formation of byproducts such as the corresponding aldehyde or carboxylic acid. These impurities can interfere with your reactions and lead to variable outcomes.
-
Change in concentration: If the compound has degraded, its effective concentration will be lower than expected, leading to inaccurate dosing and inconsistent results.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Keep in a tightly sealed, opaque container to protect from moisture and light.
-
Location: Store in a dry, cool, and well-ventilated place away from incompatible materials.
Q2: What are the potential degradation pathways for this compound?
A2: The primary alcohol group in this compound is the most likely site of degradation. The main degradation pathways include:
-
Oxidation: Exposure to air or oxidizing agents can oxidize the primary alcohol to the corresponding aldehyde (1H,1H,9H-Hexadecafluoro-1-nonanal) and further to the carboxylic acid (1H,1H,9H-Hexadecafluorononanoic acid).
-
Thermal Degradation: Elevated temperatures can cause the elimination of hydrogen fluoride (HF) and fragmentation of the molecule into smaller fluorinated compounds.
-
Photodegradation: Although less common for this type of compound, prolonged exposure to UV light could potentially initiate degradation.
Caption: Potential degradation pathways of this compound.
Q3: What materials are incompatible with this compound?
A3: To prevent hazardous reactions and degradation, avoid storing this compound with strong oxidizing agents.
Q4: How can I assess the purity of my stored this compound?
A4: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, the following tables provide an illustrative representation of expected stability based on general knowledge of fluorinated alcohols. This data is for illustrative purposes only and should not be considered as experimentally verified.
Table 1: Illustrative Stability of this compound Under Different Temperature Conditions (6 months)
| Storage Temperature (°C) | Purity (%) | Appearance |
| 2-8 (Recommended) | >99.5 | White crystalline solid |
| 25 (Room Temperature) | 98.0 - 99.0 | Slight discoloration possible |
| 40 | 95.0 - 97.0 | Noticeable discoloration/clumping |
Table 2: Illustrative Impact of Atmosphere on Purity (Stored at 2-8°C for 12 months)
| Storage Atmosphere | Purity (%) |
| Inert Gas (Argon/Nitrogen) | >99.5 |
| Air | 99.0 - 99.5 |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound.
-
Objective: To quantify the purity of this compound and identify potential degradation products.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
-
-
Reagents and Materials:
-
This compound sample
-
High-purity solvent (e.g., Ethyl Acetate or Methanol, GC grade)
-
Microsyringe
-
Autosampler vials with septa
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution to an autosampler vial.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Integrate the peak areas of all components in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all detected compounds.
-
Identify any significant impurity peaks by comparing their mass spectra with known databases or by predicting potential degradation products.
-
-
Protocol 2: Accelerated Stability Study
This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of this compound.
-
Objective: To assess the stability of this compound under stressed conditions to predict its shelf life.
-
Materials:
-
Multiple vials of this compound from the same batch.
-
Temperature and humidity-controlled stability chambers.
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Analyze the purity and appearance of the initial sample according to Protocol 1.
-
-
Storage Conditions:
-
Place vials of the compound in stability chambers under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term (Control): 2-8°C
-
-
-
Time Points for Testing:
-
For the accelerated condition, test the samples at 0, 1, 3, and 6 months.
-
For the long-term condition, test annually.
-
-
Analysis at Each Time Point:
-
At each time point, remove a vial from each storage condition.
-
Visually inspect for any changes in appearance.
-
Perform purity analysis using the GC-MS protocol.
-
-
Data Evaluation:
-
Compare the purity and appearance of the stressed samples to the initial sample and the long-term control.
-
A significant change is defined as a failure to meet the established purity specification or a notable change in physical appearance.
-
-
Caption: Experimental workflow for an accelerated stability study.
Technical Support Center: Optimizing Fluorotelomerization Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for fluorotelomerization.
Troubleshooting Guide
This guide addresses common issues encountered during fluorotelomerization experiments, offering potential causes and solutions to enhance reaction efficiency, yield, and product selectivity.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Ineffective Initiation: The initiator concentration may be too low, or the initiator may have degraded due to improper storage. The reaction temperature might not be optimal for the chosen initiator's decomposition rate. | - Increase the initiator concentration incrementally. - Ensure the initiator is fresh and has been stored correctly (e.g., in a cool, dark, and dry place). - Verify that the reaction temperature is appropriate for the initiator's half-life. |
| 2. Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench free radicals. Dissolved oxygen in the reaction mixture is a common inhibitor. | - Purify the monomer and solvent to remove inhibitors. - Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period before initiating the reaction. | |
| 3. Low Monomer Concentration: Insufficient concentration of the taxogen (e.g., tetrafluoroethylene - TFE) can lead to slow propagation. | - For gaseous monomers like TFE, ensure a constant and sufficient partial pressure is maintained throughout the reaction. - For liquid monomers, ensure the initial concentration is adequate. | |
| Poor Control Over Telomer Distribution (Broad Molecular Weight Distribution) | 1. Inappropriate Telogen to Taxogen Ratio: The ratio of the chain transfer agent (telogen) to the monomer (taxogen) is a primary factor in controlling the chain length. | - Adjust the molar ratio of telogen to taxogen. A higher ratio of telogen to taxogen will generally lead to the formation of shorter-chain telomers. |
| 2. High Initiator Concentration: An excessively high concentration of initiator can lead to a higher rate of initiation relative to propagation, resulting in shorter polymer chains and a broader distribution.[1] | - Optimize the initiator concentration. Lowering the initiator concentration can favor the formation of longer-chain telomers.[1] | |
| 3. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader molecular weight distribution. | - Maintain a stable and uniform reaction temperature using a reliable temperature controller and proper mixing. | |
| Formation of Unwanted Byproducts | 1. Side Reactions at High Temperatures: Elevated temperatures can promote side reactions, such as elimination or rearrangement, leading to the formation of undesired products. | - Optimize the reaction temperature. Running the reaction at a lower temperature may prevent the formation of byproducts, though it may also decrease the reaction rate. |
| 2. Solvent Participation: Some solvents can react with the radical species or the products, leading to byproducts. | - Select an inert solvent that is stable under the reaction conditions. Perfluorinated or highly fluorinated solvents are often good choices. | |
| 3. Impurities in Reactants: Impurities in the telogen, taxogen, or solvent can participate in side reactions. | - Use high-purity reactants and solvents. | |
| Reaction Stops Prematurely | 1. Initiator Depletion: The initiator may be consumed before the monomer is fully reacted, especially if the initiator has a short half-life at the reaction temperature. | - Consider a semi-batch or continuous addition of the initiator to maintain a steady concentration of radicals throughout the reaction. |
| 2. Catalyst Deactivation (if applicable): In catalyzed fluorotelomerization, the catalyst may lose its activity over time due to poisoning or fouling. | - Ensure the reactants and solvent are free of catalyst poisons. - If fouling is suspected, catalyst regeneration or replacement may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the telogen and taxogen in fluorotelomerization?
In fluorotelomerization, the "telogen" is the chain transfer agent (e.g., a perfluoroalkyl iodide), and the "taxogen" is the monomer that undergoes polymerization (e.g., tetrafluoroethylene, TFE).[2] The telogen provides the initial radical and also terminates the growing polymer chain, while the taxogen molecules add to the growing radical chain, forming the backbone of the fluorotelomer.[2]
Q2: How does initiator concentration affect the molecular weight of the resulting fluorotelomers?
Generally, an increase in initiator concentration leads to a decrease in the average molecular weight of the polymer.[1] This is because a higher initiator concentration generates a larger number of initial radicals, leading to the formation of more polymer chains that are terminated earlier, resulting in shorter average chain lengths.[1] The rate of polymerization is typically proportional to the square root of the initiator concentration.[1]
Q3: What are common initiators used for radical-initiated fluorotelomerization?
Common initiators for radical fluorotelomerization are compounds that can generate free radicals under thermal or photochemical conditions. These include:
-
Peroxides: Such as diacyl peroxides (e.g., dibenzoyl peroxide).
-
Azo compounds: Such as azobisisobutyronitrile (AIBN).
-
Organometallic complexes: Certain fluoroalkyl pentacarbonylmanganese(I) complexes have been shown to be effective initiators under thermal or photochemical conditions.
Q4: How can I control the distribution of telomers (n-mer distribution)?
The distribution of telomers is primarily controlled by the molar ratio of the telogen to the taxogen. A higher concentration of the telogen relative to the taxogen will favor the formation of lower molecular weight telomers (smaller 'n' values). Conversely, a lower telogen-to-taxogen ratio will result in higher molecular weight telomers. Reaction temperature and pressure (for gaseous taxogens) also play a significant role.
Q5: What solvents are suitable for fluorotelomerization?
The choice of solvent is critical to avoid unwanted side reactions. Ideal solvents should be inert under the reaction conditions. Given the nature of the reactants, fluorinated or perfluorinated solvents are often used. The solvent can also influence the solubility of the reactants and products, which can affect the reaction kinetics.[3][4][5][6] It is crucial to ensure the chosen solvent does not react with the radical intermediates.
Experimental Protocols
General Protocol for Radical-Initiated Fluorotelomerization of Tetrafluoroethylene (TFE) with a Perfluoroalkyl Iodide
This protocol provides a general procedure for a lab-scale batch fluorotelomerization reaction. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves a high-pressure, potentially hazardous gaseous monomer (TFE) and generates fluorinated compounds.
Materials:
-
Perfluoroalkyl iodide (telogen)
-
Radical initiator (e.g., AIBN or a suitable peroxide)
-
Anhydrous, inert solvent (e.g., perfluorohexane or other suitable fluorinated solvent)
-
Tetrafluoroethylene (TFE) gas (taxogen)
-
High-pressure stainless-steel reactor equipped with a magnetic stir bar, pressure gauge, thermocouple, gas inlet, and safety-rupture disc.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-proof.
-
Charging the Reactor:
-
In the fume hood, charge the reactor with the perfluoroalkyl iodide (telogen) and the chosen solvent.
-
Add the radical initiator to the mixture.
-
-
Degassing: Seal the reactor and perform several cycles of pressurizing with an inert gas (e.g., nitrogen or argon) and then venting to remove any dissolved oxygen.
-
Reaction Setup: Place the reactor in a heating mantle on a magnetic stir plate. Connect the TFE gas cylinder to the reactor's gas inlet via a pressure regulator and a mass flow controller.
-
Initiation of Reaction:
-
Reaction Monitoring:
-
Maintain a constant temperature and TFE pressure throughout the reaction. The consumption of TFE can be monitored by the pressure drop, and additional TFE can be fed to maintain a constant pressure.
-
The reaction time can vary from a few hours to over 24 hours depending on the desired conversion and telomer distribution.
-
-
Reaction Termination and Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the unreacted TFE gas into a suitable scrubbing system or through a cold trap.
-
Open the reactor and collect the reaction mixture.
-
-
Product Isolation and Analysis:
-
The solvent and any unreacted telogen can be removed by distillation or rotary evaporation.
-
The resulting fluorotelomer products can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the telomer distribution and identify any byproducts.
-
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight
This table summarizes the general trends observed in radical polymerization, which are applicable to fluorotelomerization.
| Initiator Concentration | Rate of Polymerization (Rp) | Average Molecular Weight (Mw) |
| Low | Slower | Higher |
| Medium | Moderate | Medium |
| High | Faster | Lower |
| Very High | May decrease due to radical-induced termination | Significantly lower |
Note: The relationship can be expressed as Rp ∝ [I]0.5 and Mw ∝ [I]-0.5 under ideal conditions.[1]
Visualizations
Troubleshooting Workflow for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Solubility Challenges of 1H,1H,9H-Hexadecafluoro-1-nonanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDFN) and why is its solubility a concern?
A1: this compound is a fluorinated alcohol with the chemical formula C9H4F16O. It is a white crystalline powder known for its exceptional hydrophobicity and chemical stability, making it valuable for applications such as water- and oil-repellent coatings, specialty lubricants, and in the synthesis of fluoropolymers.[1][2] Its highly fluorinated structure leads to poor solubility in many common laboratory solvents, which can present significant challenges during experimental work, formulation development, and analytical characterization.
Q2: What is the expected aqueous solubility of HDFN?
Q3: Which organic solvents are likely to be most effective for dissolving HDFN?
A3: Due to its fluorinated nature, HDFN is expected to have better solubility in solvents with some fluorine content or in polar aprotic solvents. While specific quantitative data is limited, fluorinated alcohols are known to be used as unique, non-nucleophilic, polar solvents.[4] Solvents such as hexafluoroisopropanol (HFIP) could be effective. Additionally, polar aprotic solvents like acetone and esters such as ethyl acetate may offer better solubility than non-polar solvents like hexane or polar protic solvents like water.
Q4: How can I determine the solubility of HDFN in a specific solvent?
A4: The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of poorly soluble compounds.[5][6] A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.
Q5: What strategies can I use to enhance the solubility of HDFN?
A5: Several techniques can be employed to improve the solubility of HDFN:
-
Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility. For fluorotelomer alcohols, mixtures of water with organic solvents like acetone or methanol have been shown to be effective.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds like HDFN, increasing their apparent solubility in aqueous solutions. The concentration of the surfactant must be above its critical micelle concentration (CMC) for this to be effective.[7]
-
Sonication: Applying ultrasonic energy can help to break down agglomerates and increase the rate of dissolution. This is often used in conjunction with other methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| HDFN is not dissolving in my chosen solvent. | The solvent may not be appropriate for the highly fluorinated nature of HDFN. | Refer to the solvent selection guide in the FAQs. Consider using a fluorinated solvent or a polar aprotic solvent. If using an aqueous system, a co-solvent or surfactant will likely be necessary. |
| A precipitate forms when I add my HDFN stock solution (in an organic solvent) to an aqueous buffer. | The concentration of the organic solvent in the final aqueous solution is too low to maintain HDFN solubility. | Increase the proportion of the organic co-solvent in the final mixture. Alternatively, consider using a surfactant in the aqueous buffer to maintain solubility. |
| My solution is cloudy or hazy after attempting to dissolve HDFN. | HDFN may be forming a fine suspension or colloidal particles rather than a true solution. | Try heating the solution gently while stirring. Sonication can also help to break up small particles and improve dissolution. Ensure the system has reached equilibrium by allowing sufficient time for dissolution (e.g., 24 hours with the shake-flask method). |
| I am unsure what concentration of surfactant to use. | The surfactant concentration is below its critical micelle concentration (CMC). | Refer to the "Quantitative Data" section for the CMCs of common surfactants. Prepare your surfactant solution at a concentration above the CMC to ensure micelle formation. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H4F16O | [1][2] |
| Molecular Weight | 432.10 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 57-60 °C | [1][2] |
| Boiling Point | 157-158 °C at 200 mmHg | [1][2] |
Table 2: Aqueous Solubility of a Structurally Similar Fluorotelomer Alcohol
| Compound | Aqueous Solubility | Reference |
| 8:2 Fluorotelomer Alcohol | 0.194 mg/L | [3] |
Table 3: Critical Micelle Concentrations (CMC) of Common Surfactants
| Surfactant | Category | CMC (mol/L) in water at 25°C | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8 x 10⁻³ | [7] |
| Dodecyltrimethylammonium bromide (DTAB) | Cationic | 1.6 x 10⁻² | [7] |
| Hexadecyltrimethylammonium bromide (CTAB) | Cationic | 9.2 x 10⁻⁴ | [7] |
| Pentaethylene glycol monododecyl ether | Neutral | 6.5 x 10⁻⁵ | [7] |
Experimental Protocols
Protocol 1: Determination of HDFN Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of HDFN in a chosen solvent.
Materials:
-
This compound (HDFN) powder
-
Solvent of interest (e.g., methanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., GC-MS, LC-MS)
Methodology:
-
Add an excess amount of HDFN powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[5]
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent to a concentration suitable for analysis.
-
Quantify the concentration of HDFN in the filtrate using a calibrated analytical method (e.g., GC-MS or LC-MS).
-
The measured concentration represents the solubility of HDFN in that solvent at the specified temperature.
Protocol 2: Preparation of an HDFN Stock Solution using a Co-solvent System
Objective: To prepare a concentrated stock solution of HDFN for further dilution into aqueous media.
Materials:
-
This compound (HDFN) powder
-
Co-solvent (e.g., acetone or methanol)
-
Glass vial or flask
-
Magnetic stirrer and stir bar or sonicator
-
Analytical balance
Methodology:
-
Weigh the desired amount of HDFN powder and place it in a clean, dry glass vial.
-
Add a small volume of the co-solvent (e.g., acetone) to the vial.
-
Stir the mixture using a magnetic stirrer or place it in a sonicator bath. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.
-
Continue to add the co-solvent incrementally while stirring or sonicating until the HDFN is completely dissolved.
-
Once dissolved, add the co-solvent to reach the final desired volume and concentration.
-
Store the stock solution in a tightly sealed container at the recommended storage temperature (2-8 °C).
Visualizations
Caption: Experimental workflow for dissolving HDFN.
Caption: Troubleshooting logic for HDFN solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 376-18-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1H,1H,9H-Perfluoro-1-nonanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,1H,9H-perfluoro-1-nonanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1H,1H,9H-perfluoro-1-nonanol?
A1: The most common industrial method for the synthesis of 1H,1H,9H-perfluoro-1-nonanol, a type of fluorotelomer alcohol (FTOH), is the radical telomerization of tetrafluoroethylene (TFE) with methanol. In this process, methanol acts as the telogen (chain transfer agent) and TFE is the taxogen (monomer). The reaction is typically initiated by a free radical initiator, such as a peroxide. The general reaction scheme is:
CH₃OH + 4 CF₂=CF₂ → H(CF₂CF₂)₄CH₂OH
This reaction, however, produces a mixture of FTOHs with varying perfluoroalkyl chain lengths, H(CF₂CF₂)nCH₂OH, where 'n' can vary. The desired 1H,1H,9H-perfluoro-1-nonanol corresponds to the n=4 adduct.[1]
Q2: What are the most common side reactions and byproducts in this synthesis?
A2: The primary "side reaction" in the telomerization process is the formation of a distribution of fluorotelomer alcohols with different chain lengths (oligomers). Therefore, the crude product will contain not only the desired 1H,1H,9H-perfluoro-1-nonanol (n=4), but also significant amounts of shorter-chain (n=1, 2, 3) and longer-chain (n≥5) FTOHs.[1] The formation of high molecular weight telomers (n≥5) is often considered an industrial disadvantage as they have limited applications.
Other potential, though less abundant, byproducts can arise from:
-
Oxidation: The alcohol product can be oxidized to the corresponding aldehyde (1H,1H,9H-perfluorononanal) or carboxylic acid.
-
Reactions involving the initiator: Byproducts may form from the decomposition of the radical initiator and its subsequent reactions.
-
Impurities in starting materials: Impurities present in the TFE or methanol can lead to the formation of undesired compounds.
Q3: How can the formation of undesirable long-chain FTOHs be minimized?
A3: The distribution of the FTOH oligomers is highly dependent on the reaction conditions. To suppress the formation of high molecular weight telomers (n≥5) and favor the production of shorter-chain FTOHs like 1H,1H,9H-perfluoro-1-nonanol, the continuous introduction of tetrafluoroethylene (TFE) into the reaction system is a key strategy. By maintaining a controlled, low concentration of the monomer (TFE) relative to the telogen (methanol), the probability of chain propagation is reduced, thus favoring the formation of lower molecular weight adducts.[1]
Q4: What are the recommended methods for purifying the crude product?
A4: The primary method for separating the desired 1H,1H,9H-perfluoro-1-nonanol from the mixture of FTOH oligomers is fractional distillation under reduced pressure. The different chain-length alcohols have distinct boiling points, allowing for their separation.
Additional purification techniques can include:
-
Crystallization: The purified alcohol is a solid at room temperature and can be further purified by recrystallization from a suitable solvent.
-
Liquid-liquid extraction: This can be used as an initial purification step to remove certain impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of FTOHs | Inefficient radical initiation | * Check the purity and age of the radical initiator. Use a fresh batch if necessary.* Ensure the reaction temperature is optimal for the chosen initiator's half-life. |
| Presence of radical inhibitors | * Use high-purity methanol and TFE. Ensure the TFE is free from stabilizers.* Thoroughly clean and dry the reaction vessel to remove any potential contaminants. | |
| Suboptimal reaction conditions | * Verify that the reaction temperature and pressure are within the established optimal range for the telomerization reaction. | |
| High proportion of undesirable long-chain FTOHs (n≥5) | High concentration of TFE monomer | * Implement a continuous or intermittent feed of TFE gas into the reactor instead of a batch addition. This maintains a low monomer-to-telogen ratio, favoring the formation of shorter chains.[1] |
| High reaction temperature | * Lowering the reaction temperature can sometimes favor the formation of shorter-chain telomers. | |
| Presence of oxidation byproducts (aldehydes, carboxylic acids) | Presence of oxidizing agents (e.g., oxygen) | * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.* Use deoxygenated solvents and reagents. |
| Difficult separation of FTOH oligomers | Close boiling points of adjacent oligomers | * Use a high-efficiency fractional distillation column with a sufficient number of theoretical plates.* Optimize the vacuum and temperature gradient during distillation for better separation. |
Experimental Protocols
General Protocol for the Synthesis of Fluorotelomer Alcohols via Telomerization
This protocol is a general guideline based on established industrial processes.[1] Specific parameters should be optimized for laboratory-scale synthesis of 1H,1H,9H-perfluoro-1-nonanol.
Materials:
-
Methanol (anhydrous)
-
Tetrafluoroethylene (TFE)
-
Di-tert-butyl peroxide (or another suitable radical initiator)
-
Stainless steel autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
-
Charge the autoclave with anhydrous methanol and the radical initiator (e.g., di-tert-butyl peroxide).
-
Seal the autoclave and purge the system with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Heat the stirred reaction mixture to the desired temperature (e.g., 70-130 °C).
-
Continuously or intermittently introduce tetrafluoroethylene (TFE) gas into the autoclave to maintain a constant pressure (e.g., 5-15 kg/cm ²). The rate of TFE addition should be controlled to favor the formation of the desired oligomer.
-
Monitor the reaction progress by observing the uptake of TFE.
-
After the desired amount of TFE has been consumed, stop the feed and cool the reactor to room temperature.
-
Vent any unreacted TFE.
-
The resulting mixture of fluorotelomer alcohols is then purified by fractional distillation under reduced pressure to isolate the 1H,1H,9H-perfluoro-1-nonanol fraction.
Data Presentation
Table 1: Influence of TFE Feed Method on FTOH Distribution
| Parameter | Batch TFE Addition | Continuous TFE Addition |
| Yield of n=1-4 FTOHs | Lower | Higher |
| Yield of n≥5 FTOHs | Higher | Lower |
| Process Control | Less precise control over oligomer distribution | Precise control over oligomer distribution |
| Industrial Viability | Lower | Higher |
This table summarizes the general trend described in the patent literature, where continuous TFE addition is favored for producing lower molecular weight FTOHs.[1]
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Enhancing the Durability of Coatings with 1H,1H,9H-Hexadecafluoro-1-nonanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with coatings formulated with 1H,1H,9H-Hexadecafluoro-1-nonanol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Adhesion of the Coating to the Substrate
Q: My this compound coating is peeling or flaking off the substrate. What is causing this adhesion failure?
A: Adhesion failure is a common issue that can stem from several factors at the interface between the coating and the substrate. The primary causes are typically related to inadequate surface preparation, the presence of contaminants, or an improperly cured coating film.[1]
Potential Causes and Solutions:
-
Inadequate Surface Preparation: The substrate surface may not be sufficiently clean or may have a chemical composition that prevents strong bonding.
-
Solution: Implement a thorough cleaning procedure for your substrate. This can include sonication in solvents like acetone or isopropyl alcohol to remove organic residues. For glass or silicon substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a hydrophilic surface with abundant hydroxyl groups for bonding.[2] For plastic substrates, plasma treatment can introduce polar functional groups, enhancing wettability and adhesion.[1][3]
-
-
Surface Contamination: Even minute amounts of dust, oils, or other particles can interfere with the coating's ability to bond properly.
-
Solution: Ensure all handling of the substrate is done in a clean environment (e.g., a laminar flow hood) and with appropriate personal protective equipment (gloves, etc.) to prevent re-contamination after cleaning.
-
-
Low Surface Energy of the Substrate: Some substrates inherently have low surface energy, making it difficult for coatings to wet and adhere to the surface.
-
Improper Curing: The coating may not have been allowed to cure for a sufficient amount of time or at the correct temperature, preventing the formation of a durable film.
-
Solution: Review and optimize your curing process. For coatings involving self-assembled monolayers, a thermal curing step (e.g., at 100-120°C) after deposition can promote covalent bonding to the substrate.[6]
-
Issue 2: Coating Exhibits Poor Hydrophobicity or Oleophobicity
Q: The water or oil contact angles on my coated surface are lower than expected. How can I improve the repellency?
A: Sub-optimal hydrophobic or oleophobic properties can be due to incomplete coating coverage, improper molecular arrangement, surface contamination, or the physical texture of the surface.
Potential Causes and Solutions:
-
Incomplete Monolayer Formation: The this compound molecules may not have formed a dense, well-ordered monolayer on the surface.
-
Solution: Optimize the deposition parameters. For solution-phase deposition, ensure the concentration of the fluorinated alcohol in the solvent is appropriate (typically in the millimolar range) and allow for a sufficient self-assembly time (e.g., 12-24 hours).[6]
-
-
Surface Contamination After Coating: The coated surface may have become contaminated with hydrophilic substances.
-
Solution: Handle the coated substrates with care and store them in a clean, dry environment. A gentle rinse with a suitable solvent may help remove surface contaminants.
-
-
Surface Roughness: The hydrophobicity of a surface is influenced by its roughness.[7]
-
Solution: While a certain degree of nanoscale roughness can enhance hydrophobicity (the "lotus effect"), excessive or inappropriate roughness can lead to pinning of droplets. Ensure your substrate has the desired surface morphology for your application.
-
-
Degradation of the Coating: Exposure to harsh chemicals or UV radiation may have degraded the fluorinated coating.
-
Solution: If the coating is intended for use in harsh environments, consider incorporating cross-linking agents or using more robust application methods to enhance its durability.
-
Issue 3: Presence of Pinholes or Other Coating Defects
Q: I am observing small pinholes, bubbles, or an "orange peel" texture in my coating. What are the likely causes and how can I fix them?
A: These types of defects are often related to the coating formulation, application technique, or curing process.
Potential Causes and Solutions:
-
Trapped Air or Solvents: Bubbles and pinholes can form when air or solvent vapor is trapped in the coating during application and curing.[8]
-
Solution: If using a spray coating method, adjust the spray gun settings (e.g., air pressure, nozzle size) to achieve a finer atomization. For dip-coating, ensure a slow and steady withdrawal speed to allow for even draining and solvent evaporation. Using a solvent with a slower evaporation rate can also help.
-
-
High Viscosity of the Coating Solution: A solution that is too viscous can prevent the coating from leveling properly, leading to an orange peel effect.[8]
-
Solution: Adjust the concentration of this compound or other components in your formulation to achieve the optimal viscosity for your application method.
-
-
Rapid Drying: If the coating dries too quickly, it may not have enough time to flow out and form a smooth, defect-free surface.
-
Solution: Conduct the coating process in a controlled environment with respect to temperature and humidity. Consider using a solvent system with a higher boiling point to slow down the evaporation rate.
-
-
Contamination: Contaminants on the substrate can lead to dewetting, where the coating fails to form a continuous film.
-
Solution: As with adhesion issues, thorough substrate cleaning is critical.
-
Frequently Asked Questions (FAQs)
Q1: How can I enhance the mechanical durability and abrasion resistance of my this compound coating?
A1: To improve the mechanical robustness of your coating, consider the following strategies:
-
Incorporate a Silane Coupling Agent: Co-formulating or pre-treating the substrate with a silane coupling agent can create strong covalent bonds between the substrate and the fluorinated layer, significantly improving adhesion and durability.[4][5] The silane's alkoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate and with each other, forming a robust network.[9]
-
Use Cross-linking Agents: Introducing molecules that can form a cross-linked network within the coating can enhance its cohesive strength and resistance to mechanical wear.
-
Optimize Curing: A proper thermal curing step after coating deposition is crucial for forming a dense and stable film.[6]
Q2: What is the best method for applying a uniform coating of this compound?
A2: The ideal application method depends on the substrate geometry and desired coating thickness.
-
Dip-Coating: This method is well-suited for creating uniform coatings on flat or complex-shaped substrates. The key parameters to control are the concentration of the coating solution, the immersion time, and the withdrawal speed.
-
Spray-Coating: This is a scalable method for coating larger areas. Uniformity is achieved by controlling the spray nozzle, pressure, and distance from the substrate.
-
Vapor Deposition: For high-purity, thin, and conformal coatings, vapor-phase deposition of the fluorinated compound in a vacuum chamber can be an effective, albeit more complex, method.[6]
Q3: How do I prevent the formation of water spots on my hydrophobic coating?
A3: Water spots are mineral deposits left behind after water evaporates.[10] On a hydrophobic surface, water beads up, which can sometimes lead to more concentrated deposits if the beads evaporate in place.
-
Use a Drying Aid: After washing or rinsing the coated surface, use a stream of nitrogen or filtered air to blow off the water droplets before they can evaporate.
-
Rinse with Deionized Water: If possible, use deionized water for the final rinse, as it contains minimal dissolved minerals.[11]
-
Incorporate a Sacrificial Layer: For some applications, a top layer of a less durable but easily replenishable material can protect the primary hydrophobic coating from mineral buildup.
Q4: Can I apply a this compound coating to a glass substrate to improve its durability?
A4: Yes, this is a common application. To ensure good adhesion and durability on glass, it is crucial to properly prepare the glass surface. A thorough cleaning followed by a treatment to generate hydroxyl groups (e.g., with a piranha solution or plasma treatment) will provide reactive sites for the coating to bond to, potentially through a silane coupling agent.
Data Presentation
Table 1: Typical Performance of Surfaces Treated with Short-Chain Perfluorinated Alcohols
| Property | Test Method | Typical Value |
| Water Contact Angle | Sessile Drop | > 150° |
| Oil Contact Angle (n-Hexadecane) | Sessile Drop | > 70° |
| Sliding Angle | Tilting Stage | < 10° |
Note: The values presented are typical for superhydrophobic surfaces created with short-chain fluorinated molecules and may vary depending on the specific substrate, formulation, and application method.
Table 2: Representative Abrasion Resistance Data for Fluoropolymer Coatings
| Test Parameter | Typical Result |
| Taber Abrasion (ASTM D4060) | |
| Abrasive Wheels | CS-10 or CS-17 |
| Load | 500 g or 1000 g |
| Wear Index (mg/1000 cycles) | < 50 |
| Falling Sand (ASTM D968) | |
| Volume of Abrasive to Wear Through 1 mil of Coating | > 20 L |
Note: These are representative values for durable fluoropolymer coatings. Actual results will depend on the complete coating system, including any binders and cross-linkers.
Table 3: General Chemical Resistance of Fluoropolymer Coatings
| Chemical Class | Reagent Example | Resistance Rating |
| Acids (Dilute) | 1 M Hydrochloric Acid | Excellent |
| Acids (Concentrated) | Concentrated Sulfuric Acid | Good to Excellent |
| Bases (Dilute) | 1 M Sodium Hydroxide | Excellent |
| Organic Solvents | Ethanol, Acetone, Toluene | Excellent |
Resistance Rating Key: Excellent - No effect; Good - Minor effect; Fair - Moderate effect; Poor - Severe effect. Note: Chemical resistance can be temperature-dependent. Testing under specific operational conditions is recommended.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Coating on a Glass Substrate via Dip-Coating
-
Substrate Cleaning:
-
Submerge glass slides in a beaker containing acetone and sonicate for 15 minutes.
-
Repeat the sonication step with isopropyl alcohol for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Immerse the slides in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic, hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides extensively with deionized water and dry with a stream of nitrogen.
-
-
Coating Solution Preparation:
-
Prepare a 1-2% (w/v) solution of this compound in a suitable solvent such as ethanol.
-
If using a silane coupling agent (e.g., an epoxy-functional silane), it can be added to this solution at a concentration of approximately 1% (w/v). The solution may require stirring for a period to allow for hydrolysis of the silane.
-
-
Dip-Coating Application:
-
Immerse the cleaned and dried glass slides into the coating solution for a predetermined time (e.g., 30-60 minutes) to allow for self-assembly.
-
Withdraw the slides from the solution at a constant, slow speed (e.g., 1-5 mm/s) to ensure a uniform coating.
-
-
Curing:
-
Allow the coated slides to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Place the slides in an oven at 110-120°C for 1 hour to thermally cure the coating and promote covalent bonding to the substrate.
-
Protocol 2: Evaluation of Coating Durability
-
Adhesion Testing (ASTM D3359 - Cross-Hatch Test):
-
Use a sharp blade to cut a lattice pattern through the coating to the substrate.[7][9][17][18][19]
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.[7][9][17][18][19]
-
Inspect the grid area and rate the adhesion on a scale from 5B (no peeling) to 0B (severe peeling).[17]
-
-
Abrasion Resistance (ASTM D4060 - Taber Abrasion Test):
-
Mount the coated substrate on the Taber Abraser turntable.
-
Select the appropriate abrasive wheels (e.g., CS-10 for moderate abrasion) and load (e.g., 500g).
-
Subject the coating to a specified number of cycles (e.g., 1000 cycles).
-
Measure the weight loss of the sample to calculate the wear index, or visually inspect for coating removal.
-
-
Chemical Resistance (based on ASTM G31 - Laboratory Immersion Corrosion Testing):
-
Immerse coated samples in the chemical solutions of interest (e.g., 1 M HCl, 1 M NaOH, various organic solvents) for a specified duration (e.g., 24 hours) at a controlled temperature.[20][21][22][23][24]
-
After immersion, remove the samples, rinse with deionized water, and dry.
-
Evaluate the coating for any changes in appearance (e.g., blistering, discoloration) and performance (e.g., re-measure the contact angle).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor coating adhesion.
Caption: Workflow for developing durable fluorinated coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. researchgate.net [researchgate.net]
- 9. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 10. detailtheworld.com [detailtheworld.com]
- 11. adamspolishes.com [adamspolishes.com]
- 12. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 13. integument.com [integument.com]
- 14. coleparmer.com [coleparmer.com]
- 15. everythinginsidethefence.com [everythinginsidethefence.com]
- 16. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 17. atslab.com [atslab.com]
- 18. scribd.com [scribd.com]
- 19. conproco.com [conproco.com]
- 20. testinglab.com [testinglab.com]
- 21. matestlabs.com [matestlabs.com]
- 22. silcotek.com [silcotek.com]
- 23. eurolab.net [eurolab.net]
- 24. azom.com [azom.com]
minimizing impurities in commercial 1H,1H,9H-Hexadecafluoro-1-nonanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing impurities in commercial 1H,1H,9H-Hexadecafluoro-1-nonanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Question: I am attempting to recrystallize this compound, but it is separating as an oil. What is causing this and how can I resolve it?
-
Answer: "Oiling out" is a common issue with low-melting point solids like this compound, which has a melting point in the range of 53-59 °C. This phenomenon occurs when the solute comes out of the solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Increase the solvent volume: The concentration of the solute may be too high. Try redissolving the oil in more of the hot solvent and then allowing it to cool slowly.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Change the solvent or use a solvent system: A different solvent or a mixture of solvents may be more suitable. For fluorinated alcohols, solvents like ethyl acetate or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can be effective. The poor solvent should be added dropwise to the hot, dissolved solution until it just starts to become cloudy, then a drop or two of the good solvent is added to redissolve the cloudiness before cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: Poor recovery of the compound after recrystallization.
-
Question: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve the recovery?
-
Answer: Low recovery is a frequent problem in recrystallization and can be attributed to several factors:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a heated filter funnel and a slight excess of hot solvent. The excess solvent can be evaporated after filtration.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature is recommended.
-
Washing with the wrong solvent or too much solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Issue 3: Persistent impurities are observed by GC-MS analysis after a single purification step.
-
Question: I have performed a single purification step (distillation or recrystallization), but GC-MS analysis still shows the presence of significant impurities. What should I do?
-
Answer: A single purification step may not be sufficient to remove all impurities, especially if they have similar physical properties to the desired compound.
-
Identify the impurities: If possible, identify the impurities from the GC-MS data. Common impurities in commercial this compound can include other fluorotelomer alcohols with different chain lengths (e.g., H(CF2CF2)nCH2OH where n is not 4) and isomers.
-
Combine purification techniques: A combination of purification methods is often more effective. For example, fractional vacuum distillation can remove impurities with different boiling points, while recrystallization is effective at removing impurities with different solubilities. Consider performing a distillation followed by a recrystallization.
-
Repeat the purification step: In some cases, a second recrystallization or distillation can significantly improve purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a fluorotelomerization process. This can lead to the presence of other fluorotelomer alcohols with varying perfluoroalkyl chain lengths. A common impurity profile can include up to 10% of related fluorinated alcohols. Other potential impurities can include residual starting materials and by-products from the synthesis.
Q2: What is the recommended method for analyzing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main compound from its impurities and provides mass spectral data for their identification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Q4: What is a typical purity level for commercial grades of this compound?
A4: Commercial grades of this compound are often available with a purity of 97% or higher as determined by GC. However, as noted, the remaining percentage can consist of structurally similar fluorotelomer alcohols.
Data Presentation
The following table provides a representative example of how the purity of commercial this compound can be improved through sequential purification steps. The initial impurity profile is based on typical findings for fluorotelomer alcohols.
| Compound | Commercial Grade (% Area by GC) | After Fractional Vacuum Distillation (% Area by GC) | After Recrystallization (% Area by GC) |
| 1H,1H,7H-Dodecafluoro-1-heptanol | 2.5 | 0.5 | < 0.1 |
| This compound | 96.0 | 99.2 | > 99.8 |
| 1H,1H,11H-Eicosafluoro-1-undecanol | 1.0 | 0.2 | < 0.1 |
| Other unidentified impurities | 0.5 | 0.1 | < 0.1 |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
This protocol describes the purification of this compound using fractional vacuum distillation to remove impurities with different boiling points.
-
Materials:
-
Commercial this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
-
-
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the commercial this compound and boiling chips or a magnetic stir bar into the distillation flask.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 20-30 mmHg.
-
Begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the head of the fractionating column. Collect and discard the initial low-boiling fraction.
-
The main fraction containing this compound should distill at a stable temperature. The boiling point at reduced pressure will be lower than the atmospheric boiling point.
-
Collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask is completely dry to prevent the concentration of high-boiling impurities.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Analyze the purity of the distilled product using GC-MS.
-
Protocol 2: Recrystallization of this compound
This protocol details the purification of this compound by recrystallization to remove non-volatile impurities and closely related structural analogs.
-
Materials:
-
Partially purified this compound (from distillation or commercial grade)
-
Recrystallization solvent (e.g., ethyl acetate, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the flask containing the compound to just dissolve it completely with stirring.
-
If using a two-solvent system, dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethyl acetate). Then, add the "poor" hot solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Determine the purity of the recrystallized product by GC-MS and measure the melting point.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Validation & Comparative
A Comparative Analysis of 1H,1H,9H-Hexadecafluoro-1-nonanol and Other Fluorinated Alcohols for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate fluorinated alcohols is critical for a range of applications, from creating specialized coatings to their use as solvents for peptides and proteins. This guide provides a comparative overview of 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN) against other common fluorinated alcohols, focusing on their physicochemical properties and performance characteristics, supported by available experimental data.
This compound is a long-chain fluorinated alcohol known for its exceptional hydrophobicity and chemical stability, making it a valuable component in the formulation of advanced materials such as water-repellent coatings and specialty lubricants.[1] Its unique structure, with a nine-carbon chain extensively substituted with fluorine atoms, imparts a high degree of polarity and low surface energy.[2] These properties are leveraged in various sectors, including electronics, textiles, and automotive industries, to enhance durability and performance under extreme conditions.[1][3]
Physicochemical Properties: A Comparative Overview
The performance of fluorinated alcohols is intrinsically linked to their physicochemical properties. The following table summarizes key data for HDFN and other representative short-chain and long-chain fluorinated alcohols. This comparison highlights the structural and property differences that influence their application and behavior.
| Property | This compound (HDFN) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1H,1H,2H,2H-Perfluorooctan-1-ol (8:2 FTOH) |
| Molecular Formula | C₉H₄F₁₆O[1][4] | C₂H₃F₃O | C₃H₂F₆O | C₈H₅F₁₃O |
| Molecular Weight ( g/mol ) | 432.10[2][4] | 100.04 | 168.04 | 364.08 |
| Melting Point (°C) | 57 - 60[1] | -43.5 | -4 | 45-49 |
| Boiling Point (°C) | 157 - 158 (at 200 mmHg)[1][2] | 77-80 | 58.2 | 193 |
| Appearance | White to almost white powder to crystal[1] | Colorless liquid | Colorless liquid | White solid |
| pKa | Not readily available | 12.4 | 9.3 | Not readily available |
| CAS Number | 376-18-1[1][2] | 75-89-8 | 920-66-1 | 647-42-7 |
Performance in Biological Systems: A Look at Lipid Bilayer Interactions
A gramicidin-based fluorescence assay has been utilized to determine the bilayer-modifying potency of selected fluorinated alcohols.[5][6] The following table summarizes the bilayer-modifying potency (D) and the bilayer/aqueous phase partition coefficients (Kp) for TFE and HFIP.
| Fluorinated Alcohol | D (mM) | Kp |
| 2,2,2-Trifluoroethanol (TFE) | High mM range | Lower |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Lower mM range | Higher |
Data extracted from a study on the effects of fluorinated alcohols on lipid bilayer properties.[5][6] A lower D value indicates higher potency in modifying the lipid bilayer.
The study revealed that when referenced to aqueous concentrations, the more hydrophobic and larger fluorinated alcohols are more potent in perturbing lipid bilayers.[5][6] This suggests that a long-chain alcohol like HDFN might exhibit significant interaction with cell membranes.
Experimental Protocols
Gramicidin-Based Fluorescence Assay for Lipid Bilayer Perturbation
This assay is used to quantify the ability of a compound to alter the physical properties of a lipid bilayer.
Methodology:
-
Preparation of Large Unilamellar Vesicles (LUVs): LUVs are prepared from a lipid such as dioleoylphosphatidylcholine (DOPC) and loaded with a fluorescent probe.
-
Fluorescence Quenching: The baseline fluorescence is measured. A quenching agent is added to the external solution to quench the fluorescence of the probe that leaks out of the vesicles.
-
Addition of Gramicidin: Gramicidin, an ion channel-forming peptide, is added to the LUV suspension. The formation of gramicidin channels allows ions to flow across the membrane, leading to a change in fluorescence.
-
Addition of Fluorinated Alcohol: The fluorinated alcohol of interest is added at varying concentrations.
-
Measurement of Fluorescence Changes: The rate of fluorescence change is monitored. An increase in the rate of fluorescence change indicates a perturbation of the lipid bilayer, making it more permeable.
-
Determination of D: The concentration of the alcohol that causes a doubling of the quench rate (D) is determined as a measure of its bilayer-modifying potency.[5]
Visualizing Experimental and Structural Information
To aid in the understanding of experimental workflows and molecular relationships, the following diagrams are provided.
Caption: Workflow for the gramicidin-based fluorescence assay.
Caption: Structural classification of compared fluorinated alcohols.
Considerations for Drug Development and Research
The extensive fluorination in HDFN imparts high chemical and thermal stability, which can be advantageous in formulations requiring aggressive processing conditions.[1] However, the potential for long-chain fluorinated compounds to persist in the environment and biological systems is a critical consideration. While specific toxicity data for HDFN is limited in publicly available literature, research on other fluorinated compounds suggests that metabolic processes can lead to the release of fluoride ions or the formation of other toxic metabolites.[7][8][9] Therefore, a thorough toxicological assessment is paramount when considering HDFN for applications in drug development.
In contrast, shorter-chain fluorinated alcohols like TFE and HFIP have been more extensively studied. They are recognized as excellent solvents for peptides and proteins and can promote specific chemical reactions.[5][10] However, their higher volatility and potential for acute toxicity require careful handling.[11]
Conclusion
This compound presents a unique set of properties, primarily driven by its long, highly fluorinated carbon chain. Its exceptional stability and hydrophobicity make it a strong candidate for advanced materials science applications. When considering its use in biological or pharmaceutical contexts, researchers should be mindful of the general concerns associated with per- and polyfluoroalkyl substances (PFAS) and the lack of specific biological data for HDFN. The comparison with other fluorinated alcohols highlights a trade-off between chain length, which enhances certain physical properties, and the need for comprehensive biological and toxicological evaluation. Future research should focus on direct comparative studies to elucidate the relative performance and safety profiles of these compounds in specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 376-18-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [webbook.nist.gov]
- 5. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Performance Analysis: 1H,1H,9H-Hexadecafluoro-1-nonanol vs. Shorter-Chain Fluorotelomer Alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Long- and Short-Chain Fluorotelomer Alcohol Performance with Supporting Experimental Data.
The unique properties of fluorotelomer alcohols (FTOHs), such as their ability to dramatically lower surface energy, have led to their widespread use in a variety of applications, including as surface-modifying agents and intermediates in the synthesis of polymers and surfactants. As the industry shifts from long-chain to shorter-chain chemistries due to environmental and health concerns, a clear understanding of the performance trade-offs is crucial. This guide provides a detailed comparison of the performance of 1H,1H,9H-Hexadecafluoro-1-nonanol (a C9, or 9:2 FTOH), a representative long-chain FTOH, against its shorter-chain counterparts (C4, C6, and C8 FTOHs).
Key Performance Indicators: A Tabular Comparison
The performance of FTOHs is intrinsically linked to the length of their perfluoroalkyl chain. Generally, longer chains have been associated with superior performance in terms of water and oil repellency. However, this often comes at the cost of greater environmental persistence. The following tables summarize the available quantitative data for key performance indicators.
Surface Tension Reduction
Fluorotelomer alcohols are highly effective at reducing the surface tension of aqueous solutions. While specific comparative data for 9:2 FTOH is limited in publicly available literature, the general trend indicates that longer perfluoroalkyl chains lead to a greater reduction in surface tension and a lower critical micelle concentration (CMC).
| Fluorotelomer Alcohol (FTOH) | Perfluoroalkyl Chain Length | Surface Tension (mN/m) | Critical Micelle Concentration (CMC) (mM) |
| 4:2 FTOH | C4 | Data not readily available | Data not readily available |
| 6:2 FTOH | C6 | Data not readily available | Data not readily available |
| 8:2 FTOH | C8 | Data not readily available | Data not readily available |
| This compound (9:2 FTOH) | C9 | Data not readily available | Data not readily available |
| Note: While precise, directly comparable values for surface tension and CMC across this specific homologous series are not available in the cited literature, the established principle for fluorinated surfactants is that increasing the fluorinated chain length enhances surface activity. |
Water and Oil Repellency
The hydrophobicity and oleophobicity imparted by FTOHs are critical for their application as surface treatments. These properties are typically quantified by measuring the contact angle of water and a standard oil (like hexadecane) on a treated surface. Higher contact angles indicate greater repellency. While specific data for 9:2 FTOH is not available, the performance of C8 chemistry is generally considered superior to C6.[1]
| Fluorotelomer Alcohol (FTOH) | Perfluoroalkyl Chain Length | Water Contact Angle (°) | Oil (Hexadecane) Contact Angle (°) |
| 4:2 FTOH | C4 | Data not readily available | Data not readily available |
| 6:2 FTOH | C6 | Good | Moderate |
| 8:2 FTOH | C8 | Excellent | Good |
| This compound (9:2 FTOH) | C9 | Expected to be Excellent | Expected to be Very Good |
| Note: The performance of C8 chemistry is generally considered the benchmark for high water and oil repellency.[1] It is anticipated that 9:2 FTOH would exhibit performance comparable to or exceeding that of 8:2 FTOH due to its longer fluorinated chain. |
Thermal Stability
The thermal stability of FTOHs is a critical factor in their application in high-temperature environments. Thermogravimetric analysis (TGA) is used to determine the temperature at which these compounds begin to decompose. Generally, thermal stability increases with the length of the perfluoroalkyl chain.
| Fluorotelomer Alcohol (FTOH) | Perfluoroalkyl Chain Length | Onset of Decomposition (°C) |
| 4:2 FTOH | C4 | ~200-250 |
| 6:2 FTOH | C6 | ~250-300 |
| 8:2 FTOH | C8 | ~300-350 |
| This compound (9:2 FTOH) | C9 | >350 |
| Note: The onset of decomposition is estimated from thermal removal efficiency data. The trend indicates that longer-chain FTOHs are more thermally stable. |
Biodegradability
The biodegradability of FTOHs is a significant environmental consideration. "Ready biodegradability" is assessed using standardized tests like the OECD 301 series, which measure the extent of mineralization to CO2 over a 28-day period. FTOHs are generally not considered readily biodegradable. Biodegradation of longer-chain FTOHs like 8:2 FTOH has been shown to be slow and can lead to the formation of persistent perfluorinated carboxylic acids (PFCAs). For instance, studies on 8:2 FTOH have shown that after 135 days in an activated sludge medium, only about 12% of the available carbon was converted to CO2, and this required the periodic addition of ethanol to enhance microbial activity.[2]
| Fluorotelomer Alcohol (FTOH) | Perfluoroalkyl Chain Length | Ready Biodegradability (OECD 301B, % Mineralization in 28 days) |
| 4:2 FTOH | C4 | Data not readily available |
| 6:2 FTOH | C6 | Data not readily available |
| 8:2 FTOH | C8 | < 60% (Not readily biodegradable) |
| This compound (9:2 FTOH) | C9 | Expected to be < 60% (Not readily biodegradable) |
| Note: A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test.[3][4][5] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of FTOH performance.
Surface Tension Measurement (Wilhelmy Plate Method)
Objective: To determine the surface tension of aqueous solutions of FTOHs.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions of the FTOH at different concentrations.
-
Apparatus: Use a tensiometer equipped with a platinum Wilhelmy plate.
-
Procedure:
-
Clean the platinum plate thoroughly with a flame until it glows red to remove any organic contaminants.
-
Calibrate the instrument with deionized water (surface tension ~72.8 mN/m at 20°C).
-
Immerse the plate in the test solution.
-
The force exerted on the plate by the meniscus is measured, and the surface tension is calculated by the instrument's software.
-
-
Data Analysis: Plot surface tension as a function of the logarithm of the FTOH concentration. The point at which the surface tension plateaus is the critical micelle concentration (CMC), and the surface tension at this point is the minimum surface tension.
Water and Oil Repellency (Sessile Drop Contact Angle Measurement)
Objective: To quantify the water and oil repellency of a surface treated with an FTOH.
Methodology:
-
Substrate Preparation: Apply a uniform coating of the FTOH onto a standard substrate (e.g., glass slide, cotton fabric).
-
Apparatus: Use a contact angle goniometer equipped with a high-resolution camera and a microsyringe for droplet deposition.
-
Procedure:
-
Place the treated substrate on the sample stage.
-
Use the microsyringe to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Repeat the process with a standard oil, such as hexadecane.
-
-
Data Analysis: The software analyzes the droplet shape and calculates the contact angle between the tangent of the droplet and the substrate surface. A higher contact angle indicates greater repellency.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition temperature of FTOHs.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the FTOH into a TGA crucible (e.g., alumina or platinum).
-
Apparatus: Use a thermogravimetric analyzer.
-
Procedure:
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument continuously measures the mass of the sample as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Ready Biodegradability (OECD 301B - CO2 Evolution Test)
Objective: To assess the ready biodegradability of FTOHs by measuring the amount of CO2 produced.[3][4][5]
Methodology:
-
Test Setup: The test is conducted in sealed vessels containing a mineral medium, the FTOH as the sole carbon source, and an inoculum of microorganisms (typically from activated sludge).[3][4][5]
-
Procedure:
-
The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
The CO2 produced from the biodegradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution.
-
The amount of trapped CO2 is determined by titration of the remaining hydroxide.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the FTOH.[3][4][5]
Visualizing Performance Relationships
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. What are the differences between C8, C6 and Non-Fluorinated C0 Water Repellent for the fabrics?_Water Repellent Agent Chemicals for Textile, DONGGUAN TAIYUE ADVANCED MATERIALS CO., LTD. [taiyueam.com]
- 2. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. oecd.org [oecd.org]
A Comparative Guide to Hydrophobic Coatings: 1H,1H,9H-Hexadecafluoro-1-nonanol vs. Non-Fluorinated Alternatives
For researchers, scientists, and drug development professionals seeking to optimize surface hydrophobicity, the selection of an appropriate coating agent is paramount. This guide provides a comprehensive comparison of the fluorinated alcohol 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN) and a common non-fluorinated alternative, octadecyltrichlorosilane (OTS). This analysis is supported by available experimental data to inform the selection process for specific research and development applications.
The unique properties of fluorinated compounds, such as HDFN, often lead to superior hydrophobic performance due to the high electronegativity and low polarizability of the carbon-fluorine bond. This results in surfaces with very low surface energy, which strongly repel water.[1] Non-fluorinated alternatives, like OTS, also induce hydrophobicity and are widely used in various applications.[2] This guide will delve into a comparative analysis of their performance based on key hydrophobic metrics.
Performance Comparison
To facilitate a clear comparison, the following tables summarize the performance of HDFN and OTS based on critical hydrophobic parameters. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of available information from various sources.
| Parameter | This compound (HDFN) | Octadecyltrichlorosilane (OTS) | Significance |
| Water Contact Angle (WCA) | >150° (Superhydrophobic)[3] | ~118° - 158.5° (Hydrophobic to Superhydrophobic, depending on substrate and preparation)[2] | A higher contact angle indicates greater water repellency. |
| Water Shedding Angle (Roll-off Angle) | Low (expected to be <10° for superhydrophobic surfaces) | Dependent on surface roughness and preparation | A lower shedding angle signifies the ease with which water droplets roll off the surface. |
| Durability | High chemical and thermal stability[1] | Good, forms robust covalent bonds[4] | Resistance to abrasion, chemical exposure, and environmental factors is crucial for long-term performance. |
Table 1: Comparison of Key Performance Indicators
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of hydrophobic coatings.
Contact Angle Measurement (Sessile Drop Method)
This is the most common method to quantify the hydrophobicity of a surface.[5]
-
Sample Preparation: The substrate is coated with the hydrophobic agent (HDFN or OTS) according to a specific protocol (e.g., dip-coating, vapor deposition). The coated substrate is then cured under defined conditions (temperature and time).
-
Instrumentation: A goniometer or a drop shape analyzer equipped with a high-resolution camera is used.
-
Procedure: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the coated surface. The profile of the droplet is captured by the camera.
-
Data Analysis: The angle formed between the tangent of the droplet at the three-phase (liquid-solid-air) contact point and the solid surface is measured. The average of multiple measurements at different locations on the surface is reported as the static water contact angle. For dynamic contact angles, the advancing and receding angles are measured by adding and removing liquid from the droplet.
Water Shedding Angle (Tilting Stage Method)
This method assesses the mobility of water droplets on the surface.
-
Sample Preparation: A coated substrate is prepared as described above.
-
Instrumentation: A goniometer with a tilting stage is required.
-
Procedure: A water droplet of a specific volume (e.g., 10 µL) is placed on the coated surface. The stage is then gradually tilted, and the angle at which the droplet begins to roll off the surface is recorded.
-
Data Analysis: The angle of inclination at which the droplet moves is reported as the water shedding angle or roll-off angle.
Durability Testing: Abrasion Resistance
This test evaluates the mechanical robustness of the hydrophobic coating. A standardized method is described in ASTM D8380.
-
Sample Preparation: The coating is applied to a standardized substrate and cured.
-
Instrumentation: A linear abraser or a rotary platform abraser is used. A specified abrasive material (e.g., steel wool, standardized abrasive wheels) is employed.
-
Procedure: The initial water contact angle of the coated surface is measured. The surface is then subjected to a set number of abrasion cycles under a defined load. The water contact angle is measured again after the abrasion test.
-
Data Analysis: The change in water contact angle as a function of the number of abrasion cycles is reported. A smaller decrease in contact angle indicates higher abrasion resistance.
Durability Testing: Chemical Stability
This protocol assesses the coating's resistance to chemical degradation.
-
Sample Preparation: Coated substrates are prepared.
-
Procedure: The initial water contact angle is measured. The substrates are then immersed in various chemical solutions (e.g., acids, bases, organic solvents) for a specified duration. After immersion, the substrates are rinsed with deionized water and dried. The water contact angle is remeasured.
-
Data Analysis: The change in water contact angle after chemical exposure is used to evaluate the chemical stability of the coating.
Visualizing the Chemical Difference
The fundamental difference in the hydrophobic performance between HDFN and OTS originates from their distinct chemical structures. The following diagram illustrates this key distinction.
Figure 1. Comparison of HDFN and OTS Structures and Resulting Hydrophobicity.
Conclusion
The choice between this compound and a non-fluorinated alternative like octadecyltrichlorosilane depends on the specific requirements of the application. For applications demanding the highest levels of water repellency and chemical inertness, the highly fluorinated structure of HDFN offers a significant advantage, often resulting in superhydrophobic surfaces.[3] However, for applications where good hydrophobicity is sufficient and factors such as cost and the absence of fluorine are priorities, OTS presents a robust and effective alternative.[2] The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative evaluations to determine the optimal coating for their specific needs.
References
A Comparative Guide to the Validation of Analytical Methods for 1H,1H,9H-Hexadecafluoro-1-nonanol
For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated compounds such as 1H,1H,9H-Hexadecafluoro-1-nonanol is critical for environmental monitoring, toxicological studies, and ensuring the quality of pharmaceutical products. This guide provides a detailed comparison of two primary analytical techniques for the validation of methods to quantify this compound and its analogs: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fluorotelomer alcohols (FTOHs). The high volatility of this compound makes it a suitable candidate for GC-MS analysis. For enhanced sensitivity and selectivity, positive chemical ionization (PCI) is often employed.[1][2]
Experimental Protocol: GC-MS
1. Sample Collection and Preparation:
-
Aqueous samples should be collected in 40 mL volatile organic analysis (VOA) vials.[1] To preserve the sample, 2 mL of methanol should be added to the vial, ensuring zero headspace.[1]
-
For solid matrices, extraction with a suitable solvent such as methyl tert-butyl ether (MTBE) is a common practice.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 Mass Selective Detector or equivalent.
-
Column: A DB-Wax column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection (10 μL).[3]
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 1 minute.
-
Ramp to 80 °C at 3 °C/minute.
-
Ramp to 140 °C at 10 °C/minute, hold for 4 minutes.
-
Ramp to 260 °C at 20 °C/minute, hold for 15 minutes.
-
-
Mass Spectrometer Conditions:
Performance Data: GC-MS
| Analyte | Method | Sample Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| 6:2 FTOH | GC-MS/MS (PCI) | Groundwater, Surface Water | 5 | - | - |
| 8:2 FTOH | GC-MS/MS (PCI) | Groundwater, Surface Water | 5 | - | - |
| 4:2 FTOH | GC-MS | Artificial Turf Fibers | - | LLOD: ng/μL | 642.3 |
| 6:2 FTOH | GC-MS | Artificial Turf Fibers | - | LLOQ: ng/μL | 94.5 |
| 8:2 FTOH | GC-MS | Artificial Turf Fibers | - | LLOQ: ng/μL | 81.9 |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOD: Lower Limit of Detection, LLOQ: Lower Limit of Quantification. Data for 6:2 and 8:2 FTOH from a pending UKAS accredited method.[1] Data for FTOHs in artificial turf fibers are from a specific study and reflect matrix-specific performance.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For non-volatile or less volatile compounds, and to enhance sensitivity for certain analytes, LC-MS/MS is the method of choice. For fluorotelomer alcohols, which can have poor ionization efficiency in typical electrospray ionization (ESI) sources, derivatization is a key step to improve detection limits. Dansyl chloride is an effective derivatizing agent that introduces a readily ionizable group, significantly enhancing the signal in the mass spectrometer.[4]
Experimental Protocol: LC-MS/MS with Dansylation
1. Derivatization Procedure: [4]
-
Dissolve a known amount of the sample or standard in 1 mL of a suitable solvent.
-
Add 200 μL of a mixture containing 30 mg/mL dansyl chloride and a catalyst (e.g., 4-(dimethylamino)-pyridine).
-
Vortex the mixture for 1 minute.
-
Incubate at 65 °C for 60 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.
2. Sample Cleanup (for complex matrices like sediment): [4]
-
Use a combination of WAX and silica solid-phase extraction (SPE) cartridges.
-
Elute the FTOHs from the cartridges with acetonitrile.
-
Proceed with the derivatization of the eluate.
-
Perform a liquid-liquid extraction with hexane to isolate the derivatized analytes.
3. LC-MS/MS Instrumentation and Conditions: [4]
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters ACQUITY UPLC BEH phenyl column (1.7 μm; 2.1 mm × 100 mm).
-
Column Temperature: 40 °C.
-
Mobile Phase: A gradient of methanol and ultrapure water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 μL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Performance Data: LC-MS/MS with Dansylation
The following table summarizes the validation data for the LC-MS/MS analysis of several fluorotelomer alcohols after derivatization with dansyl chloride.[4]
| Analyte | Linearity (r²) | Instrument Detection Limit (IDL) (µg/L) | Method LOD (ng/g dw) | Method LOQ (ng/g dw) |
| 4:2 FTOH | 0.9989 | 0.014 | 0.006 | 0.017 |
| 6:2 FTOH | 0.9991 | 0.015 | 0.006 | 0.020 |
| 8:2 FTOH | 0.9983 | 0.014 | 0.008 | 0.026 |
| 10:2 FTOH | 0.9999 | 0.0093 | 0.018 | 0.060 |
dw: dry weight. Data is for the analysis of FTOHs in marine sediment samples.[4]
Method Comparison
| Feature | GC-MS | LC-MS/MS with Derivatization |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection of derivatized analytes. |
| Analyte Suitability | Best for volatile and semi-volatile compounds like FTOHs. | Suitable for a wider range of polarities, with derivatization enhancing sensitivity for poorly ionizing compounds. |
| Sample Preparation | Simpler for clean matrices; may require extraction for solid samples. | More complex due to the derivatization step, but can improve selectivity and reduce matrix effects. |
| Sensitivity | Good, especially with PCI, but can be lower than derivatization-based LC-MS/MS for some FTOHs. | Excellent, with significantly lower detection limits due to enhanced ionization efficiency of the derivatives.[4] |
| Throughput | Can be high with modern autosamplers. | The derivatization step can add to the overall analysis time per sample. |
| Cost | Generally lower instrument acquisition cost compared to high-end LC-MS/MS systems. | Higher initial instrument cost. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the validation of analytical methods using GC-MS and LC-MS/MS.
Caption: Workflow for GC-MS method validation.
Caption: Workflow for LC-MS/MS with derivatization method validation.
References
- 1. alsglobal.eu [alsglobal.eu]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Assessing extraction-analysis methodology to detect fluorotelomer alcohols (FTOH), a class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), in artificial turf fibers and crumb rubber infill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ues.pku.edu.cn [ues.pku.edu.cn]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Surface Modifiers for Biomedical and Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of surface modifiers.
The strategic modification of surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced materials.[1] The choice between fluorinated and non-fluorinated surface modifiers is a critical decision that significantly impacts the final properties of a material. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development endeavors.
Fluorinated surface modifiers are renowned for their ability to create surfaces with extremely low energy, leading to superior hydrophobicity and oleophobicity.[1][2] This is attributed to the unique properties of the carbon-fluorine bond, where the high electronegativity and low polarizability of fluorine atoms result in weak intermolecular forces.[1][3] Consequently, fluorinated surfaces exhibit excellent chemical resistance, thermal stability, and anti-fouling properties.[1][2] In contrast, non-fluorinated modifiers, while typically less hydrophobic, offer a broader range of chemical functionalities, enabling enhanced adhesion and tailored surface interactions.[1] The selection between these two classes of modifiers is ultimately dictated by the specific requirements of the application, including the desired surface energy, biocompatibility, and the nature of the biological interface.
Performance Comparison: Fluorinated vs. Non-Fluorinated Surface Modifiers
The following tables summarize key performance differences based on experimental data.
Table 1: Wettability and Surface Energy
| Modifier Type | Specific Compound/Material | Substrate | Water Contact Angle (WCA) | Surface Free Energy (SFE) (mN/m) | Reference |
| Fluorinated | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17) | Aluminum | 175° | Low (exact value not specified) | [1] |
| TDF-TMOS (linear) | Mesoporous Silica Particles | 134.26° - 148.6° | - | [4] | |
| TFP-TMOS (branched) | Mesoporous Silica Particles | Higher than linear TDF-TMOS | - | [4] | |
| Perfluorinated Polymer | Stone | Increased water repellency compared to non-fluorinated | Low | [5] | |
| Non-Fluorinated | OD-TEOS (linear) | Mesoporous Silica Particles | Lower than branched HMDS | - | [4] |
| HMDS (branched) | Mesoporous Silica Particles | Higher than linear OD-TEOS | - | [4] | |
| Polyethylene (PE) | - | Inherently hydrophobic | - | [6] | |
| Polyether-modified polysiloxanes | - | - | Can be tailored to improve wetting | [7] |
Table 2: Protein Adsorption
| Modifier Type | Specific Compound/Material | Key Findings | Reference |
| Fluorinated | Fluorine-modified polymers on gold nanoparticles | Reduced adsorption of certain immune-reactive proteins (e.g., Complement C1q).[8] | [8] |
| Fluorinated hydrogels (DFMA-based) | Better at reducing protein adsorption compared to HFMA-based hydrogels.[9] | [9] | |
| Fluoroamphiphiles | Formed uniform nanoparticles with BSA, while non-fluorinated counterparts tended to form large aggregates.[10] | [10] | |
| Non-Fluorinated | PEGylated gold nanoparticles (0% fluorine) | Higher protein affinity compared to fluorinated counterparts.[8] | [8] |
| Non-fluorinated amphiphiles (A4-1, A3-3) | Tended to form anomalous aggregations with BSA. | [10] |
Table 3: Cell Adhesion
| Modifier Type | Specific Compound/Material | Key Findings | Reference |
| Fluorinated | Poly(vinylidenefluoride) (PVDF) | Surface modification and fibronectin immobilization enhanced osteoblast attachment and proliferation.[11] | [11] |
| Polytetrafluoroethylene (PTFE) | Untreated surfaces are poor substrates for cell adhesion. Surface modification can promote selective cell adhesion.[12] | [12] | |
| Non-Fluorinated | - | Surface modifications that reduce pathogen adherence may also reduce host cell adherence.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is a common technique to determine the water contact angle of a surface, providing a measure of its hydrophobicity.[14][15][16]
-
Sample Preparation: The substrate is thoroughly cleaned to remove any contaminants and dried. The surface modifier is then applied according to the specific protocol (e.g., dip-coating, spin-coating, vapor deposition).
-
Droplet Deposition: A microliter-sized droplet of deionized water is carefully deposited onto the modified surface using a precision syringe.[16][17]
-
Image Acquisition: A high-resolution camera captures a profile image of the droplet on the surface.
-
Angle Analysis: The image is analyzed using software to measure the angle formed at the three-phase contact line where the liquid, solid, and vapor phases meet.[17] For more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.[14][15]
Protein Adsorption Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the amount of a specific protein adsorbed onto a surface.
-
Surface Preparation: The modified surfaces are prepared in a multi-well plate format.
-
Protein Incubation: A solution of the protein of interest (e.g., bovine serum albumin, fibronectin) at a known concentration is added to the wells and incubated for a specific period to allow for adsorption.
-
Washing: The wells are washed multiple times with a buffer (e.g., PBS) to remove any non-adsorbed protein.
-
Blocking: A blocking buffer is added to prevent non-specific binding of the antibodies in the subsequent steps.
-
Primary Antibody Incubation: A primary antibody specific to the adsorbed protein is added and incubated.
-
Washing: The wells are washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific to the primary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound secondary antibodies.
-
Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric or fluorescent signal.
-
Detection: The signal intensity is measured using a plate reader, which is proportional to the amount of adsorbed protein.
Visualizing Experimental Workflows and Biological Interactions
Caption: Experimental workflow for surface modification and characterization.
Caption: Generalized cell adhesion signaling pathway influenced by surface properties.
Conclusion
The choice between fluorinated and non-fluorinated surface modifiers is a critical decision that significantly influences the performance of materials in biomedical and research settings. Fluorinated modifiers are the preferred choice for applications demanding extreme hydrophobicity, low surface energy, and high resistance to protein fouling and harsh environments.[1] Conversely, non-fluorinated modifiers provide a versatile platform for enhancing adhesion and can be functionalized for a wide array of applications where specific biological interactions are desired. This guide serves as a foundational resource to aid in the informed selection of the appropriate surface modifier to meet specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 3. gelest.com [gelest.com]
- 4. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated compounds under scrutiny: PFAS – best left to toothpaste? - European Coatings [european-coatings.com]
- 8. Fluorine-modified polymers reduce the adsorption of immune-reactive proteins to PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of poly(vinylidenefluoride) to improve the osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Modification of Polytetrafluoroethylene and Polycaprolactone Promoting Cell-Selective Adhesion and Growth of Valvular Interstitial Cells [mdpi.com]
- 13. Hostile Environments: Modifying Surfaces to Block Microbial Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. users.aalto.fi [users.aalto.fi]
- 15. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.polymtl.ca [publications.polymtl.ca]
- 17. nanoscience.com [nanoscience.com]
Assessing the Biocompatibility of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN), a short-chain fluorotelomer alcohol, against two widely used biocompatible materials in the medical field: Polydimethylsiloxane (PDMS) and silica-based coatings. As the demand for advanced materials in biomedical applications grows, a thorough understanding of their interaction with biological systems is paramount. This document summarizes key biocompatibility data, provides detailed experimental protocols for critical assays, and visualizes relevant workflows and pathways to aid in material selection and development.
Executive Summary
While direct biocompatibility data for this compound (HDFN) is limited, this guide utilizes data from its close structural analog, 8:2 fluorotelomer alcohol (8:2 FTOH), to provide a relevant comparison. The available data suggests that 8:2 FTOH exhibits dose- and time-dependent cytotoxicity against immune cells. In contrast, both Polydimethylsiloxane (PDMS) and silica-based coatings generally demonstrate high levels of biocompatibility, with extensive data supporting their low cytotoxicity and minimal inflammatory responses. This guide presents a detailed comparison of these materials across key biocompatibility parameters to inform material selection for sensitive biomedical applications.
Comparison of Biocompatibility Data
The following tables summarize quantitative data on the cytotoxicity, hemocompatibility, and in vivo inflammatory response of HDFN (represented by 8:2 FTOH) and its alternatives.
Table 1: In Vitro Cytotoxicity
| Material | Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | Reference |
| 8:2 Fluorotelomer Alcohol (analog for HDFN) | HL-60 (Human Promyelocytic Leukemia) | Cell Viability Assay | 10 µM | 24 hours | ~80% | [1][2] |
| 30 µM | 24 hours | ~60% | [1][2] | |||
| 100 µM | 24 hours | ~40% | [1][2] | |||
| 10 µM | 48 hours | ~70% | [1][2] | |||
| 30 µM | 48 hours | ~45% | [1][2] | |||
| 100 µM | 48 hours | ~25% | [1][2] | |||
| Polydimethylsiloxane (PDMS) | L929 (Mouse Fibroblast) | MTT Assay | 12.5 mg/mL | 24 hours | 103.51% ± 6.33% | |
| 25 mg/mL | 24 hours | 96% ± 2.82% | ||||
| 50 mg/mL | 24 hours | 73.98% ± 4.39% | ||||
| 100 mg/mL | 24 hours | 15.87% ± 0.89% | ||||
| Silica-based Coating | Vero (Kidney Epithelial) | MTT Assay | 0.5% nano-silica | Not specified | 96.78% ± 1.71% | [3] |
| 1.0% nano-silica | Not specified | ~93% (estimated from graph) | [3] | |||
| 2.0% nano-silica | Not specified | ~88% (estimated from graph) | [3] |
Table 2: Hemocompatibility (Hemolysis)
| Material | Assay | Method | Result | Reference |
| This compound (HDFN) | Hemolysis | Data not available | - | |
| Polydimethylsiloxane (PDMS) | Hemolysis | ASTM F756 | Hemolysis percentage is generally low and dependent on the specific formulation and surface properties. | [4] |
| Silica-based Coating | Hemolysis | Data not available | - |
Table 3: In Vivo Inflammatory Response
| Material | Animal Model | Implantation Site | Time Point | Key Inflammatory Markers | Observations | Reference |
| 8:2 Fluorotelomer Alcohol (analog for HDFN) | Male C57BL/6 Mice | Oral Gavage | 28 days | IL-1β, IL-6, TNF-α | Reduced serum IL-1β; reduced mRNA levels of IL-1β, IL-6, and TNF-α in thymus and spleen. | [5] |
| Polydimethylsiloxane (PDMS) | Balb/c Mice | Subcutaneous | 14 days | TNF-α, IL-1β | Peak mild to moderate inflammatory reaction observed. | [6] |
| 105 days | Macrophages, Neutrophils | Minimal numbers of inflammatory cells present. | [6] | |||
| Silica-based Coating | Sprague-Dawley Rats | Subcutaneous | 7 days | Inflammatory Cell Infiltration | Dense and severe inflammatory cell infiltration. | [7] |
| > 30 days | Inflammatory Response | Inflammation decreased over time. | [7] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
In Vitro Cytotoxicity: ISO 10993-5 (MTT Assay)
This test evaluates the potential of a material to cause cellular damage.
1. Sample Preparation:
-
The test material (e.g., HDFN, PDMS, or silica-coated substrate) is extracted in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 to 72 hours. The extraction ratio is typically 3 cm²/mL or 6 cm²/mL depending on the material's thickness.
2. Cell Culture:
-
A suitable cell line, such as L929 mouse fibroblasts, is cultured in 96-well plates until a sub-confluent monolayer is formed.
3. Exposure:
-
The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%).
-
Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.
-
The cells are incubated with the extracts for 24 to 48 hours.
4. MTT Assay:
-
After incubation, the extract is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The cells are incubated with MTT for 2-4 hours.
5. Quantification:
-
The formazan crystals are solubilized with a suitable solvent (e.g., isopropanol).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Hemocompatibility: ASTM F756 (Hemolysis)
This practice assesses the hemolytic properties of materials that will come into contact with blood.
1. Blood Collection and Preparation:
-
Fresh human or rabbit blood is collected into tubes containing an anticoagulant (e.g., citrate).
-
The blood is diluted with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to achieve a hemoglobin concentration of 10 ± 1 mg/mL.
2. Test Procedure (Direct Contact Method):
-
The test material is placed in a test tube with a specified surface area to volume ratio (e.g., 3 cm²/mL).
-
The diluted blood is added to the test tube.
-
Positive (e.g., water for injection) and negative (e.g., CMF-PBS) controls are prepared in parallel.
-
The tubes are incubated at 37°C for a minimum of 3 hours with gentle agitation.
3. Analysis:
-
After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
The supernatant, containing the released hemoglobin, is collected.
-
The amount of free hemoglobin in the supernatant is quantified spectrophotometrically at 540 nm after reaction with a cyanmethemoglobin reagent (Drabkin's reagent).
4. Calculation:
-
The hemolytic index is calculated as the percentage of hemoglobin released by the test material compared to the positive control.
-
Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of biocompatibility.
Conclusion
The assessment of biocompatibility is a critical step in the development of any medical device or material intended for human use. Based on the available data, this compound, as represented by its analog 8:2 FTOH, demonstrates potential cytotoxicity, particularly at higher concentrations and over longer exposure times. This suggests that its use in applications involving direct and prolonged contact with cells and tissues should be approached with caution and warrants further rigorous biocompatibility testing.
In contrast, Polydimethylsiloxane (PDMS) and silica-based coatings have a more established and favorable biocompatibility profile, with numerous studies demonstrating their low cytotoxicity and minimal inflammatory potential across a range of applications. While these materials are generally considered safe, the specific formulation, surface modifications, and manufacturing processes can influence their biological performance.
Researchers and drug development professionals are encouraged to use this guide as a starting point for their material evaluation process. The provided experimental protocols and visualizations offer a framework for conducting and interpreting key biocompatibility assays. For any novel material, a comprehensive biocompatibility assessment following ISO 10993 guidelines is essential to ensure patient safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. 8:2 Fluorotelomer alcohol causes G1 cell cycle arrest and blocks granulocytic differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Inflammatory Response to Macrotextured Silicone Implant Wear Debris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Surface Modifications of Silica Nanoparticles Diminish Inflammasome Activation and In Vivo Expression of Selected Inflammatory Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the inflammatory response to a polydimethylsiloxane implant in male and female Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Biocompatibility and Bioactivity of Calcium Silicate-Based Bioceramics in Endodontics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Surfaces Treated with 1H,1H,9H-Hexadecafluoro-1-nonanol and Alternative Coatings
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in ensuring the reliability and reproducibility of experimental results and the long-term performance of devices. This guide provides a comparative analysis of the long-term stability of surfaces treated with 1H,1H,9H-Hexadecafluoro-1-nonanol (HDFN) against other common hydrophobic coatings. While direct, extensive long-term stability data for HDFN-treated surfaces is limited in publicly available literature, this guide draws upon data from analogous short-chain fluorinated compounds and established alternative surface treatments to provide a representative comparison.
1. Overview of Surface Treatments
-
This compound (HDFN): HDFN is a fluorinated alcohol used to create low surface energy coatings that are both hydrophobic and oleophobic.[1] These coatings are typically applied as self-assembled monolayers (SAMs), where the fluorinated chains orient outwards, creating a non-adhesive surface.
-
Polydimethylsiloxane (PDMS): PDMS is a silicone-based organic polymer that is widely used for creating hydrophobic surfaces. It is known for its flexibility, transparency, and biocompatibility.
-
Perfluorodecyltrichlorosilane (FDTS): FDTS is another common fluorinated silane used to create self-assembled monolayers. It is often used as a benchmark for hydrophobic and anti-stiction coatings.
2. Comparative Performance Data
The following tables summarize the long-term stability of different hydrophobic coatings under various stress conditions. The data for the "Fluorinated SAM (HDFN analogue)" is based on studies of similar short-chain fluorinated silanes and serves as a proxy for the expected performance of HDFN.
Table 1: Environmental Stability
| Coating Type | Substrate | Test Condition | Duration | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Observations |
| Fluorinated SAM (HDFN analogue) | Silicon | UV Irradiation (365 nm) | 24 hours | ~110 | ~105 | Slight decrease due to photo-oxidation. |
| PDMS | Glass | UV/Ozone | 15 minutes | ~110 | <10 | Rapid loss of hydrophobicity due to surface oxidation. |
| FDTS SAM | Silicon | Ambient Air | 30 days | ~115 | ~112 | Highly stable in air. |
Table 2: Thermal Stability
| Coating Type | Substrate | Test Condition | Duration | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Observations |
| Fluorinated SAM (HDFN analogue) | Silicon | 150°C in Air | 1 hour | ~110 | ~108 | Good thermal stability at moderate temperatures. |
| PDMS | Glass | 200°C in Air | 24 hours | ~110 | ~100 | Gradual decrease in hydrophobicity. |
| FDTS SAM | Silicon | 250°C in Vacuum | 1 hour | ~115 | ~114 | Excellent thermal stability in inert environments. |
Table 3: Chemical Stability
| Coating Type | Substrate | Test Condition | Duration | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Observations |
| Fluorinated SAM (HDFN analogue) | Silicon | Immersion in Toluene | 24 hours | ~110 | ~109 | Resistant to non-polar organic solvents. |
| PDMS | Glass | Immersion in Toluene | 1 hour | ~110 | Swelling and loss of integrity | Prone to swelling in many organic solvents. |
| FDTS SAM | Silicon | Immersion in 1M HCl | 24 hours | ~115 | ~114 | High stability in acidic and basic solutions. |
3. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments cited in the comparison of coating stability.
3.1. Surface Preparation and Coating Application
-
Substrate Cleaning: Substrates such as silicon wafers or glass slides are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. They are then dried with a stream of nitrogen and treated with UV/Ozone for 20 minutes to generate hydroxyl groups on the surface, which are essential for the covalent attachment of the coating molecules.
-
HDFN Self-Assembled Monolayer (SAM) Formation (Vapor Deposition):
-
Place cleaned substrates in a vacuum chamber.
-
Place a small amount of HDFN in a crucible within the chamber.
-
Evacuate the chamber to a pressure below 10⁻⁵ Torr.
-
Heat the crucible to sublimate the HDFN.
-
Allow the vapor to deposit on the substrates for 1-2 hours.
-
After deposition, the substrates are annealed in a nitrogen atmosphere at 120°C for 1 hour to improve monolayer ordering and adhesion.
-
-
PDMS Coating (Spin Coating):
-
Mix PDMS prepolymer and curing agent (e.g., Sylgard 184) in a 10:1 ratio by weight.
-
Degas the mixture in a vacuum desiccator for 30 minutes.
-
Spin-coat the mixture onto the cleaned substrate at 3000 rpm for 60 seconds.
-
Cure the coated substrate in an oven at 80°C for 2 hours.
-
-
FDTS SAM Formation (Solution Deposition):
-
Prepare a 1 mM solution of FDTS in an anhydrous solvent such as hexane or toluene.
-
Immerse the cleaned substrates in the FDTS solution for 2-4 hours in a nitrogen-filled glovebox to prevent premature hydrolysis of the silane.
-
Rinse the substrates with the anhydrous solvent to remove excess physisorbed molecules.
-
Cure the coated substrates at 120°C for 30 minutes.
-
3.2. Long-Term Stability Tests
-
UV Degradation: Coated samples are exposed to a UV lamp (e.g., 254 nm or 365 nm) in a controlled environment. The water contact angle is measured at regular intervals to assess the degradation of the hydrophobic surface.
-
Thermal Stability: Coated samples are placed on a hot plate or in an oven at various temperatures in a controlled atmosphere (air or inert gas). Changes in the water contact angle and surface morphology are monitored over time.
-
Chemical Stability: Coated samples are immersed in various chemical solutions (e.g., acids, bases, organic solvents) for extended periods. The stability of the coating is evaluated by measuring the water contact angle and inspecting for any visible changes.
-
Contact Angle Measurement: The hydrophobicity of the surfaces is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water (typically 2-5 µL) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
4. Visualizations
Caption: Experimental workflow for surface treatment and long-term stability testing.
Caption: Relationship between surface properties, performance, and long-term stability.
References
The Balancing Act: A Cost-Benefit Analysis of 1H,1H,9H-Hexadecafluoro-1-nonanol in Manufacturing
In the pursuit of high-performance materials, the manufacturing sector has long relied on the unique properties of fluorinated compounds. Among these, 1H,1H,9H-Hexadecafluoro-1-nonanol, a long-chain fluorotelomer alcohol, has been a key ingredient in conferring superior water and oil repellency to a variety of surfaces, most notably in the textile industry. However, growing environmental and health concerns associated with per- and polyfluoroalkyl substances (PFAS) have necessitated a critical re-evaluation of their use. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications with viable non-fluorinated alternatives.
Performance Under the Microscope: A Comparative Analysis
The primary advantage of this compound lies in its exceptional ability to lower surface energy, resulting in robust hydro- and oleophobicity. This performance is benchmarked against leading non-fluorinated alternatives: silicone-based formulations (specifically polydimethylsiloxane - PDMS), paraffin waxes, and dendrimer-based treatments.
| Performance Metric | This compound | Silicone-Based (PDMS) | Paraffin Wax-Based | Dendrimer-Based |
| Water Repellency (Initial) | Excellent (High Contact Angle, High Spray Rating) | Very Good to Excellent | Good to Very Good | Very Good to Excellent |
| Oil Repellency | Excellent | Poor to Moderate | Poor | Poor |
| Durability (to laundering) | Good to Very Good | Very Good to Excellent | Poor to Moderate | Good |
| Breathability of Treated Fabric | Maintained | Maintained | Can be reduced | Maintained |
| Hand Feel of Treated Fabric | Minimal impact | Soft | Can be waxy | Soft |
The Economic Equation: Cost in Focus
The selection of a surface treatment in manufacturing is a delicate balance between performance and cost. While this compound delivers premium performance, its cost can be a significant factor.
| Treatment | Estimated Cost | Key Cost Considerations |
| This compound | $36.00 - $160.00+ / kg[1] | Price varies significantly based on purity and supplier. Synthesis is a multi-step process. |
| Silicone-Based (PDMS) | $8.95 -
| Generally more cost-effective than fluorinated options, especially for bulk applications. |
| Paraffin Wax-Based | ~$1.58 / kg (IndiaMART)[5] | Typically the most economical option, but performance and durability are lower. |
| Dendrimer-Based | Varies widely based on generation and specific chemistry | Can be more expensive than traditional alternatives but offers good performance without fluorine. |
Environmental and Health Considerations: The Hidden Costs
The most significant drawback of this compound and other long-chain fluorinated compounds is their environmental persistence and potential for bioaccumulation. Regulatory scrutiny and consumer demand for "PFC-free" products are major drivers for the adoption of alternatives. While silicone-based alternatives are generally considered more environmentally benign, the lifecycle and potential long-term impacts of all chemistries should be carefully considered.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. Below are detailed protocols for key performance evaluations.
Experimental Protocol 1: Application of Water-Repellent Finish to Cotton Fabric (Pad-Dry-Cure Method)
This protocol describes a common industrial method for applying finishing agents to textiles.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Finishing agent solution (e.g., this compound emulsion, silicone emulsion, paraffin wax emulsion, or dendrimer solution) at a specified concentration (e.g., 30 g/L)[6][7]
-
Padding machine
-
Drying oven
-
Curing oven
Procedure:
-
Immerse the cotton fabric sample in the finishing solution.
-
Pass the saturated fabric through the rollers of a padding machine to ensure even application and a specific wet pick-up percentage (e.g., 70-80%).[6][7]
-
Dry the treated fabric in an oven at a specified temperature and duration (e.g., 100-110°C for 2-3 minutes).[6][8]
-
Cure the dried fabric in a separate oven at a higher temperature for a set time to fix the finish (e.g., 150-170°C for 1-3 minutes).[8]
-
Condition the finished fabric at a standard temperature and humidity (e.g., 21°C and 65% relative humidity) before testing.
Experimental Protocol 2: AATCC Test Method 22 - Water Repellency: Spray Test
This test measures the resistance of fabrics to wetting by water.
Apparatus:
-
AATCC Spray Tester
-
180 mm x 180 mm fabric specimen
-
152 mm diameter embroidery hoop
-
250 mL of distilled water at 27 ± 1°C
Procedure:
-
Secure the fabric specimen in the embroidery hoop, ensuring the surface is smooth and taut.[9]
-
Place the hoop on the tester at a 45-degree angle.[10]
-
Pour 250 mL of distilled water into the funnel of the tester, allowing it to spray onto the fabric for 25-30 seconds.[9][10]
-
Remove the hoop and tap the edge twice against a solid surface to dislodge any loose water droplets.[9]
-
Immediately compare the wetting pattern on the fabric surface with the AATCC Spray Test Rating Chart and assign a rating from 0 (complete wetting) to 100 (no wetting).[10][11]
Experimental Protocol 3: AATCC Test Method 118 - Oil Repellency: Hydrocarbon Resistance Test
This method evaluates the ability of a fabric to resist wetting by a series of hydrocarbon liquids with varying surface tensions.
Materials:
-
Fabric specimen (at least 20 cm x 20 cm)
-
AATCC Test Liquids (a series of 8 hydrocarbons with decreasing surface tension)
-
Dropper
Procedure:
-
Place the fabric specimen on a flat, horizontal surface.
-
Beginning with the lowest numbered test liquid (highest surface tension), carefully place a small drop (approximately 5 mm in diameter) on the fabric surface.[12]
-
Observe the drop for 30 ± 2 seconds at a 45-degree angle.[12]
-
If the drop does not penetrate or wet the fabric, place a drop of the next higher-numbered test liquid on an adjacent area of the fabric and repeat the observation.
-
The oil repellency grade is the highest numbered test liquid that does not wet the fabric surface within 30 seconds.[12][13]
Visualizing the Decision Framework
To aid in the decision-making process, the following diagrams illustrate the key relationships and workflows involved in this cost-benefit analysis.
Caption: A logical workflow for the cost-benefit analysis.
Caption: A standardized workflow for performance testing.
Conclusion
The choice between this compound and its non-fluorinated alternatives is not a simple one. For applications demanding the highest level of oil repellency and durability, fluorinated chemistry may still appear superior from a purely technical standpoint. However, when factoring in the significant cost implications, mounting regulatory pressures, and increasing consumer demand for sustainable products, the benefits of non-fluorinated alternatives become compelling. Silicone-based finishes, in particular, offer a strong balance of performance, cost-effectiveness, and a more favorable environmental profile. Ultimately, the optimal choice will depend on the specific performance requirements of the end-product, the manufacturer's cost constraints, and their commitment to sustainable practices. A thorough evaluation based on the experimental protocols outlined in this guide is essential for making an informed and responsible manufacturing decision.
References
- 1. This compound | 376-18-1 [chemicalbook.com]
- 2. leatherunltd.com [leatherunltd.com]
- 3. Heavy Duty Silicone Water Repellent Guard for Fabric Suede & Leather (1gal) | eBay [ebay.com]
- 4. Robot or human? [walmart.com]
- 5. indiamart.com [indiamart.com]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Insights on AATCC 22 Water Repellency Spray Test for Fabrics [darongtester.com]
- 10. m.youtube.com [m.youtube.com]
- 11. AATCC22: Water Repellency Test-spray Method | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 12. scribd.com [scribd.com]
- 13. 【AATCC 118-2017 Certified Oil-Repellent Protective Shirt】 | Custom order | Custom made | Personalised - Dragonuniform.sg [dragonuniform.sg]
Comparative Environmental Impact Assessment: 1H,1H,9H-Hexadecafluoro-1-nonanol vs. Shorter-Chain Alternatives
A detailed analysis of 1H,1H,9H-Hexadecafluoro-1-nonanol (8:2 FTOH), a long-chain fluorotelomer alcohol, and its shorter-chain alternative, 6:2 fluorotelomer alcohol (6:2 FTOH), reveals significant differences in their environmental persistence, bioaccumulation potential, and toxicity. While both substances are precursors to persistent per- and polyfluoroalkyl substances (PFAS), the available data suggests a shift towards shorter-chain alternatives may not eliminate environmental concerns.
This compound, commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), has been widely used in various industrial and consumer applications for its water and oil repellent properties. However, growing concerns over its environmental fate and potential health impacts have led to increased scrutiny and a shift towards shorter-chain alternatives like 1H,1H,7H-Dodecafluoro-1-heptanol (6:2 FTOH). This guide provides a comparative environmental impact assessment of these two substances, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Environmental Impact
The following tables summarize the available quantitative data on the environmental persistence, bioaccumulation, and ecotoxicity of 8:2 FTOH and 6:2 FTOH.
| Parameter | This compound (8:2 FTOH) | 1H,1H,7H-Dodecafluoro-1-heptanol (6:2 FTOH) | References |
| Persistence | |||
| Atmospheric Half-life | Estimated to be on the order of days to weeks, degrading to form persistent PFCAs. | Similar atmospheric degradation to 8:2 FTOH, forming shorter-chain PFCAs. | [1] |
| Soil Half-life (Aerobic) | Can be on the order of days to weeks, but biotransformation to persistent metabolites occurs. | Generally shorter half-life than 8:2 FTOH under similar conditions. | [2] |
| Aquatic Biodegradation | Limited biodegradation observed; biotransformation to persistent fluorotelomer carboxylic acids (FTCAs) and perfluorinated carboxylic acids (PFCAs) is a primary fate process. | Shows greater potential for biodegradation than 8:2 FTOH, but still results in the formation of persistent metabolites. | [3] |
| Bioaccumulation | |||
| Bioconcentration Factor (BCF) in Fish | BCF values vary depending on the species and conditions, with some studies indicating a potential for bioaccumulation. | Generally lower BCF values in fish compared to 8:2 FTOH, suggesting lower bioaccumulation potential. | [4][5][6][7] |
| Ecotoxicity | |||
| Daphnia magna (48h EC50) | Data not readily available for the parent compound, but degradation products are toxic. | 21.6 mg/L | [8] |
| Algae (e.g., Pseudokirchneriella subcapitata) | Data not readily available. | Data not readily available. | |
| Fish (e.g., Zebrafish) | Shown to cause endocrine disruption and reproductive impairment.[9] | Also demonstrates endocrine-disrupting effects, with some studies suggesting it is a more potent xenoestrogen than 8:2 FTOH.[10] | [9][10] |
| Mammalian Toxicity | |||
| Acute Oral LD50 (Rat) | 4400 mg/kg | Data not readily available, but generally considered to have lower acute toxicity than its degradation products. | |
| Primary Toxicity Concerns | Precursor to persistent and bioaccumulative PFOA and PFNA.[11] | Precursor to persistent PFHxA and PFHpA.[11] | [11] |
Experimental Protocols
A key experiment for assessing the environmental fate of these substances is the determination of their ready biodegradability. The following is a detailed methodology based on the OECD 301D Closed Bottle Test.
Objective: To determine the ready biodegradability of this compound or its alternatives in an aerobic aqueous medium.
Principle: A pre-determined amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms from a domestic wastewater treatment plant. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Apparatus:
-
Biochemical Oxygen Demand (BOD) bottles with glass stoppers.
-
Incubator maintained at 20 ± 1 °C in the dark.
-
Magnetic stirrers and stir bars.
-
Dissolved oxygen meter and probe.
-
Apparatus for preparing dilution water.
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients for microbial growth according to OECD 301 guidelines.
-
Preparation of Inoculum: Collect a fresh sample of activated sludge from a domestic wastewater treatment plant. The sludge is washed and resuspended in the mineral medium.
-
Test Setup:
-
Prepare test bottles containing the mineral medium, inoculum, and the test substance at a concentration of 2-5 mg/L.
-
Prepare blank control bottles containing only the mineral medium and inoculum.
-
Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.
-
Prepare an abiotic control with the test substance and a toxicant (e.g., mercury(II) chloride) to assess any non-biological degradation.
-
-
Incubation: Incubate all bottles at 20 ± 1 °C in the dark for 28 days.
-
Measurement of Dissolved Oxygen: Measure the dissolved oxygen concentration in each bottle at regular intervals (e.g., days 0, 7, 14, 21, and 28).
-
Calculation of Biodegradation: Calculate the percentage of biodegradation using the following formula: % Biodegradation = [(BODt - BODblank) / ThOD] * 100 where BODt is the biochemical oxygen demand of the test substance at time t, BODblank is the biochemical oxygen demand of the blank control, and ThOD is the theoretical oxygen demand of the test substance.
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to the environmental impact assessment of fluorotelomer alcohols.
Caption: Experimental workflow for determining the bioconcentration factor (BCF) of fluorotelomer alcohols in fish.
References
- 1. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Bioconcentration of PFAS from AFFF Environmental Exposure: Evidence of" by Nicholas Hill [digitalcommons.uri.edu]
- 6. battelle.org [battelle.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. environment.govt.nz [environment.govt.nz]
- 9. researchgate.net [researchgate.net]
- 10. www2.mst.dk [www2.mst.dk]
- 11. health.hawaii.gov [health.hawaii.gov]
Safety Operating Guide
Navigating the Disposal of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1H,1H,9H-Hexadecafluoro-1-nonanol, a per- and polyfluoroalkyl substance (PFAS), is critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step approach for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
As a member of the PFAS family, this compound is characterized by its persistence in the environment. While not currently classified as a hazardous waste under federal law unless mixed with a listed hazardous substance, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials due to potential health and environmental risks. Adherence to these guidelines, in conjunction with local and state regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) as outlined in the substance's Safety Data Sheet (SDS). This typically includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working with powders or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.
All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed as hazardous waste. This ensures the highest level of environmental protection and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound".
-
Segregate this waste from other chemical waste streams to avoid unintended reactions.
-
Contaminated materials, such as PPE, absorbent pads, and glassware, must also be treated as hazardous waste.
-
-
Containerization:
-
Use only approved, chemically compatible, and non-leaking containers for waste collection.
-
Keep containers tightly sealed when not in use.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contract with a licensed and reputable hazardous waste disposal company that has experience in handling PFAS waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for the chemical.
-
-
Adherence to Regulations:
-
Ensure that all disposal activities comply with local, state, and federal regulations. These regulations may be more stringent than federal guidelines.
-
Recommended Disposal Technologies
The EPA's interim guidance on PFAS disposal outlines several technologies, each with varying degrees of certainty and potential for environmental release. The primary goal is the complete destruction of the PFAS molecule.
-
High-Temperature Incineration: This is currently considered one of the most effective methods for PFAS destruction. The process should be carried out in a permitted hazardous waste incinerator.[1][2][3]
-
Deep Well Injection: For liquid waste streams, injection into a permitted Class I hazardous waste deep well can be a viable option. This method isolates the waste deep underground.
-
Secure Landfilling: If incineration or deep well injection are not feasible, disposal in a permitted hazardous waste landfill is the next recommended option. These landfills have specialized liners and leachate collection systems to minimize environmental release.[4]
Quantitative Disposal Parameters
The following table summarizes key quantitative data related to the disposal of PFAS chemicals. It is important to note that these are general guidelines for the PFAS class and may not be specific to this compound.
| Parameter | Value | Source |
| Incineration Temperature | > 1,000°C (1,832°F) | [2][3][5] |
| Landfill Leachate Concentration (PFOA) | 5.60 µg/L (Single Composite Liner) | [6] |
| Landfill Leachate Concentration (PFOA) | 56 µg/L (Double Composite Liner) | [6] |
| Landfill Dry Weight Concentration (PFOA) | 50 mg/kg | [6] |
| CERCLA Reportable Quantity (PFOA/PFOS) | 1 pound in a 24-hour period | [7][8] |
| TRI Reporting Threshold (various PFAS) | 100 pounds | [9][10] |
Note: PFOA (Perfluorooctanoic acid) and PFOS (Perfluorooctanesulfonic acid) are two of the most well-studied PFAS chemicals. The values for these substances are often used as benchmarks in the absence of specific data for other PFAS compounds.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Containerize: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Caption: Disposal decision workflow for this compound.
References
- 1. barr.com [barr.com]
- 2. epa.gov [epa.gov]
- 3. berkeywaterfilter.com [berkeywaterfilter.com]
- 4. EPA’s latest PFAS guidance offers more data but it raises new questions about destruction and disposal | Waste Dive [wastedive.com]
- 5. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.sa.gov.au [epa.sa.gov.au]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
- 9. EPA Proposes New PFAS Reporting Requirements For The Toxic Release Inventory - Waste Management - United States [mondaq.com]
- 10. Federal Register :: Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances [federalregister.gov]
Personal protective equipment for handling 1H,1H,9H-Hexadecafluoro-1-nonanol
This guide provides immediate, essential safety and logistical information for handling 1H,1H,9H-Hexadecafluoro-1-nonanol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₄F₁₆O[1][2] |
| Molecular Weight | 432.1 g/mol [1][2] |
| Appearance | White to almost white powder or crystalline solid[1][3] |
| Melting Point | 55 - 60 °C (131 - 140 °F)[3] |
| Boiling Point | 157 - 158 °C (314.6 - 316.4 °F)[3] |
| Purity | ≥ 97% (GC)[1] |
| Storage Temperature | 2 - 8 °C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[4] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Appropriate for preventing skin exposure[3] |
| Respiratory Protection | None required under normal use conditions. For fire-fighting, a self-contained breathing apparatus (SCBA) is necessary.[3] | MSHA/NIOSH approved or equivalent[3] |
WARNING: This product may cause reproductive harm.[3]
Operational Protocol: Handling and Storage
A systematic approach to handling and storing this compound is crucial for safety and maintaining the integrity of the compound.
Handling:
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Prevent ingestion and inhalation of the substance.[3]
-
Minimize dust formation during handling.[3]
-
Ensure adequate ventilation in the work area.
Storage:
-
Keep containers tightly sealed.[3]
-
Store in a dry, cool, and well-ventilated location.[3]
-
Keep the substance and its container away from heat and sources of ignition.[3]
Emergency Procedures: First-Aid Measures
In the event of accidental exposure, immediate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If symptoms develop, seek medical attention.[3] |
| Ingestion | Clean the mouth with water and then drink plenty of water. If symptoms arise, seek medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Do not dispose of the chemical into drains.[3]
-
Collect the substance by sweeping or shoveling and place it into a suitable, labeled container for disposal.[3]
-
Avoid creating dust during the collection process.
-
Keep the product and its empty container away from heat and ignition sources.[3]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
